molecular formula C30H48O5 B1682989 Tormentic Acid CAS No. 13850-16-3

Tormentic Acid

カタログ番号: B1682989
CAS番号: 13850-16-3
分子量: 488.7 g/mol
InChIキー: OXVUXGFZHDKYLS-BLIWDXROSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tormentic acid is a triterpenoid. It has a role as a metabolite.
This compound has been reported in Rosa woodsii, Cotoneaster simonsii, and other organisms with data available.
aglycone of Rosamultin

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUXGFZHDKYLS-BLIWDXROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930135
Record name 2,3,19-Trihydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13850-16-3
Record name Tormentic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13850-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jacarandic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013850163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,19-Trihydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TORMENTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL8LH7U78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Tormentic Acid from Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of tormentic acid, a pentacyclic triterpenoid (B12794562) of significant interest for its diverse pharmacological properties. It covers the compound's natural occurrence, detailed protocols for its extraction and purification from plant sources, and its mechanisms of action, with a focus on key signaling pathways.

Introduction: The Profile of this compound

This compound (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpene belonging to the ursane (B1242777) type.[1][2][3][4] First isolated from species such as Luehea divaricata and Agrimonia eupatoria, it has since been identified in a wide array of plant families.[3] The molecule has garnered substantial scientific attention due to its broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and cardioprotective effects.[1][4][5][6][7] Its ability to modulate multiple cellular signaling pathways makes it a promising candidate for drug discovery and development.

Natural Occurrence and Botanical Sources

This compound is widely distributed in the plant kingdom, with a notable prevalence in the Rosaceae family.[2][4][8] It can be found in various plant organs, including leaves, fruits, roots, and stems.[1][8] The identification of this compound as a phytoalexin in strawberries, where it provides resistance against fungal pathogens, suggests its role in plant defense mechanisms.[2]

Plant FamilySpecies NamePlant Part(s)
Rosaceae Rosa rugosa (Rugosa Rose)Roots
Eriobotrya japonica (Loquat)Leaves
Potentilla species (Cinquefoils)Aerial Parts
Fragaria ananassa (Strawberry)Fruits
Cydonia oblonga (Quince)Fruits
Chaenomeles speciosaFruits
Lamiaceae Salvia judaica (Judean Sage)Not Specified
Ocimum gratissimum (Clove Basil)Not Specified
Urticaceae Cecropia pachystachyaWood, Root, Leaves
Vochysiaceae Vochysia divergensStem Bark
Oleaceae Olea europaea (Olive)Leaves, Fruits

This table presents a non-exhaustive list of confirmed botanical sources of this compound.[1][2][4][7][8][9][10]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from established methodologies for triterpenoid isolation.[11][12][13]

The overall process for isolating this compound is depicted below. It begins with dried plant material and proceeds through extraction and multiple chromatographic steps to yield the pure compound.

G Figure 1: General Workflow for this compound Isolation A Plant Material (e.g., Dried & Powdered Leaves/Roots) B Crude Solvent Extraction (Maceration or Soxhlet with Methanol/Ethanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning (Fractionation by Polarity) C->D E Enriched Fraction (e.g., Ethyl Acetate Fraction) D->E F Column Chromatography (Silica Gel) E->F G Semi-Purified Fractions F->G H Preparative HPLC (Optional) (e.g., Reversed-Phase C18) G->H I Recrystallization H->I J Pure this compound (>95% Purity) I->J G Figure 3: Apoptosis Induction by this compound TA This compound Bcl2 Bcl-2 (Anti-apoptotic) TA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) TA->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

The Occurrence and Biological Mechanisms of Tormentic Acid in the Rosaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, is a phytochemical with growing interest in the scientific community due to its diverse pharmacological activities.[1] This compound is notably prevalent within the Rosaceae family, a large and economically important group of plants that includes apples, strawberries, and roses.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound in Rosaceae species, detailed experimental protocols for its extraction and quantification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound in the Rosaceae Family

This compound has been identified in various species within the Rosaceae family, distributed across different plant organs, including leaves, fruits, and roots. Its presence is often associated with the plant's defense mechanisms.[1]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the species, the specific plant part, and the extraction method employed. The following table summarizes available quantitative data for this compound in select Rosaceae species.

Plant SpeciesFamilyPlant PartExtraction MethodThis compound Content/YieldReference
Eriobotrya japonica (Thunb.) Lindl. (Loquat)RosaceaeDried Leaves95% Ethanol at 90°C5.8% yield[1][2]
Eriobotrya japonica (Thunb.) Lindl. (Loquat)RosaceaeCallus Cultures from Axenic LeavesNot Specified20-50 mg/g dry weight[2]
Rosa laevigata Michx.RosaceaeFruitMicrowave-Assisted Extraction (MAE)5.36 mg/g (of a specific polyhydroxy triterpenoid)[3]
Rosa rugosa Thunb.RosaceaeRootsAlkaline Hydrolysis of EtOAc fractionIsolated, but quantitative data not specified
Fragaria ananassa cv. Houkouwase (Strawberry)RosaceaeNot SpecifiedNot SpecifiedIdentified as a major phytoalexin[1]

Experimental Protocols

I. Extraction and Isolation of this compound from Rosa laevigata Fruit (Microwave-Assisted Extraction)

This protocol is adapted from a study on the extraction of triterpenoids from Rosa laevigata fruit and can serve as a general guideline.[3]

1. Sample Preparation:

  • Dry the fruits of Rosa laevigata and grind them into a fine powder.

2. Microwave-Assisted Extraction (MAE):

  • Solvent: 69% Ethanol in water.

  • Liquid-to-Solid Ratio: 26:1 (mL/g).

  • Microwave Power: 528 W.

  • Extraction Time: 12 minutes.

  • Place the powdered plant material in an extraction vessel with the specified solvent ratio.

  • Subject the mixture to microwave irradiation under the conditions mentioned above.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate under reduced pressure to obtain the crude extract.

3. Fractionation and Purification:

  • Dissolve the crude extract in water and perform liquid-liquid partitioning with dichloromethane (B109758) (CH₂Cl₂) to obtain a CH₂Cl₂ fraction enriched with triterpenoids.[3]

  • The CH₂Cl₂ fraction can be further subjected to column chromatography for purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to isolate this compound.

II. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following HPLC method is a composite based on established protocols for triterpenoid analysis.[3]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Promosil C₁₈ column (5 μm, 250 mm × 4.6 mm).

  • Mobile Phase: Methanol (B129727) and water (48:52, v/v).

  • Flow Rate: 0.9 mL/min.

  • Injection Volume: 30 μL.

  • Detection Wavelength: 210 nm.

3. Standard and Sample Preparation:

  • Prepare a stock solution of pure this compound standard in methanol.

  • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Prepare the sample solution by dissolving a known amount of the purified extract in methanol and filtering it through a 0.45 µm syringe filter.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell survival.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It achieves this by preventing the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα.[4][5] This action ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

NF_kB_Pathway cluster_complex Inflammatory_Stimuli Inflammatory Stimuli (e.g., H2O2, LPS) IKK IKK Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa P Proteasomal_Degradation Proteasomal Degradation IkBa->Proteasomal_Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa_complex NF-κB/IκBα Complex (Inactive) NFkB_IkBa_complex->NFkB Release Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Gene_Transcription Tormentic_Acid This compound Tormentic_Acid->IKK Inhibits Tormentic_Acid->IkBa Prevents Degradation

Caption: Inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to modulate this pathway, which can contribute to its protective effects in certain cellular contexts.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K, which in turn phosphorylates and activates Akt.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Tormentic_Acid This compound Tormentic_Acid->PI3K Modulates

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has demonstrated the ability to influence this pathway, contributing to its protective effects against apoptosis in certain cell types.[1]

ERK12_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK12 ERK1/2 MEK->ERK12 P Transcription_Factors Transcription Factors (Cell Proliferation, Survival) ERK12->Transcription_Factors Tormentic_Acid This compound Tormentic_Acid->ERK12 Modulates

Caption: Modulation of the ERK1/2 signaling pathway by this compound.

CXCR4/CXCL12 Signaling Pathway

In the context of gastric mucosal protection, this compound isolated from Chaenomeles speciosa has been found to modulate the CXCR4/CXCL12 signaling axis.[6] This pathway is involved in cell migration and tissue repair. This compound appears to enhance the expression of CXCR4 and CXCL12, leading to the activation of downstream effectors like PLC and PKC, which ultimately promotes cell migration and mucosal healing.[6][7]

CXCR4_Pathway CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein G-protein CXCR4->G_protein PLC PLC G_protein->PLC PKC PKC PLC->PKC RhoA RhoA PKC->RhoA MLC MLC RhoA->MLC P Cell_Migration Cell Migration & Mucosal Repair MLC->Cell_Migration Tormentic_Acid This compound Tormentic_Acid->CXCL12 Upregulates Tormentic_Acid->CXCR4 Upregulates

Caption: Modulation of the CXCR4/CXCL12 pathway by this compound.

Conclusion

This compound is a significant bioactive compound found in numerous species of the Rosaceae family. This guide has provided a consolidated overview of its natural occurrence, with quantitative data presented for key species. The detailed experimental protocols for extraction and quantification offer a practical framework for researchers. Furthermore, the elucidation of its modulatory effects on critical signaling pathways, including NF-κB, PI3K/Akt, ERK1/2, and CXCR4/CXCL12, provides a deeper understanding of its therapeutic potential. This comprehensive information serves as a foundation for future research and development of this compound as a lead compound for various pharmaceutical applications.

References

"chemical structure and properties of tormentic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpene found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and key biological assays are presented to facilitate further research and development. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.

Chemical Structure and Identification

This compound, belonging to the ursane-type pentacyclic triterpenes, is chemically known as 2α,3β,19α-trihydroxyurs-12-en-28-oic acid.[1] Its structure is characterized by a five-ring carbon skeleton with three hydroxyl groups and a carboxylic acid function, which contribute to its biological activities.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS Number 13850-16-3
Molecular Formula C₃₀H₄₈O₅
Canonical SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
InChI Key OXVUXGFZHDKYLS-BLIWDXROSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 488.7 g/mol
Melting Point 273 °C
Appearance White crystalline powder
Solubility Soluble in methanol, ethanol (B145695), and DMSO. Practically insoluble in water.
pKa (Predicted) A precise experimental pKa value is not readily available in the literature. Based on its carboxylic acid functional group, it is a weakly acidic compound.
LogP (Predicted) 6.21

Biological and Pharmacological Properties

This compound exhibits a wide spectrum of biological activities, making it a promising candidate for drug development.[1]

Table 3: Summary of Biological Activities of this compound

ActivityDescriptionKey Molecular Targets/Pathways
Anti-inflammatory Reduces the expression of pro-inflammatory mediators.NF-κB, MAPK, COX-2, iNOS
Anticancer Induces apoptosis and inhibits proliferation in various cancer cell lines.[2][3]mTOR/PI3K/AKT pathway, Caspase-3, Caspase-9, Bax/Bcl-2
Antidiabetic Improves glucose homeostasis and insulin (B600854) sensitivity.[4][5]AMPK, GLUT4
Hepatoprotective Protects liver cells from damage by reducing oxidative stress and inflammation.N/A
Antioxidant Scavenges free radicals and enhances the activity of antioxidant enzymes.SOD, CAT, GPx
Antimicrobial Shows activity against various bacteria and fungi.N/A

Key Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

mTOR_PI3K_AKT_Pathway Tormentic_Acid This compound PI3K PI3K Tormentic_Acid->PI3K inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis inhibition

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Tormentic_Acid This compound Tormentic_Acid->IKK inhibition IkB IκB IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_n->Inflammatory_Genes

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

Extraction and Purification of this compound from Eriobotrya japonica Leaves

This protocol is a generalized procedure based on established methods.[4]

Workflow Diagram:

Extraction_Workflow Start Dried & Powdered Eriobotrya japonica Leaves Extraction Extraction with 95% Ethanol (Elevated Temperature, e.g., 90°C) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification by Preparative HPLC Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for this compound extraction and purification.

Methodology:

  • Plant Material Preparation: Air-dry the leaves of Eriobotrya japonica and grind them into a fine powder.

  • Extraction: Macerate the powdered leaves with 95% ethanol at an elevated temperature (e.g., 90°C) for a specified period (e.g., 2 hours). Repeat the extraction process multiple times to ensure maximum yield.

  • Filtration and Concentration: Filter the combined ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC) for the isolation and purification of this compound. The purity of the isolated compound can be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines, such as HeLa cells.

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for mTOR/PI3K/AKT Pathway

This protocol outlines the procedure to analyze the effect of this compound on the phosphorylation status of key proteins in the mTOR/PI3K/AKT pathway.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

NF-κB Activation Assay

This protocol describes a method to assess the effect of this compound on the nuclear translocation of NF-κB, a key step in its activation.

Methodology:

  • Cell Treatment: Pre-treat cells (e.g., RAW 264.7 macrophages) with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic fractions from the cell lysates using a commercial kit or a standard biochemical protocol.

  • Western Blot Analysis: Perform Western blot analysis on both fractions using an antibody against the p65 subunit of NF-κB.

  • Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions between treated and untreated cells to determine the extent of NF-κB translocation.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its anti-inflammatory, anticancer, and antidiabetic properties, mediated through the modulation of key signaling pathways, make it a compelling subject for further investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent.

References

Tormentic Acid (CAS Number: 13850-16-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpenoid (B12794562) with the CAS number 13850-16-3, is a naturally occurring compound found in a variety of plant species, notably within the Rosaceae family.[1] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and underlying molecular mechanisms of this compound. Drawing from a comprehensive review of scientific literature, this document summarizes key quantitative data, details common experimental methodologies, and visualizes complex signaling pathways and workflows to support further research and development efforts. This compound has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities, positioning it as a promising candidate for therapeutic development.

Physicochemical Properties

This compound (IUPAC Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid) is a well-characterized natural product.[1] Its core structure is a ursane-type pentacyclic triterpene skeleton.[1]

PropertyValueSource
CAS Number 13850-16-3N/A
Molecular Formula C₃₀H₄₈O₅[2]
Molecular Weight 488.7 g/mol [2]
Melting Point 273 °C[3]
Boiling Point 602.7±55.0 °C (Predicted)[3]
Density 1.19±0.1 g/cm³ (Predicted)[3]
Appearance White crystalline solidN/A
Solubility Soluble in DMSO, methanol, ethanol, and pyridine. Insoluble in water.N/A
Purity >98% (Commercially available)N/A

Biological Activities and Signaling Pathways

This compound exerts a multitude of biological effects by modulating key cellular signaling pathways. This section details its primary activities and the associated molecular mechanisms.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties through the inhibition of pro-inflammatory mediators.[1] A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

  • Mechanism of Action: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), this compound prevents the degradation and phosphorylation of the inhibitor of kappa B-α (IκBα).[3][4][5] This action blocks the nuclear translocation of the p50/p65 subunits of NF-κB, thereby inhibiting the transcription of downstream pro-inflammatory genes.[5]

  • Downstream Effects: This leads to a dose-dependent reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS/H2O2 LPS/H2O2 IKK IKK LPS/H2O2->IKK Activates IkBα IkBα IKK->IkBα Phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkBα->NF-kB (p50/p65) Releases NF-kB (p50/p65)_n NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65)_n Translocates This compound This compound This compound->IkBα Inhibits Degradation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB (p50/p65)_n->Pro-inflammatory Genes Induces Transcription iNOS, COX-2, TNF-α, IL-6, IL-1β iNOS, COX-2, TNF-α, IL-6, IL-1β Pro-inflammatory Genes->iNOS, COX-2, TNF-α, IL-6, IL-1β Expression

Figure 1: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Anticancer Activity

This compound exhibits significant anticancer potential against various cancer cell lines, including cisplatin-resistant cervical cancer and pancreatic ductal adenocarcinoma cells.[8][9][10][11] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • PI3K/Akt/mTOR Pathway Inhibition: In cisplatin-resistant HeLa cells, this compound has been shown to block the PI3K/Akt/mTOR signaling pathway.[8][9][11] It leads to a dose-dependent downregulation of phosphorylated PI3K, Akt, and mTOR, which are crucial for cancer cell survival and proliferation.[11]

  • Induction of Apoptosis: The compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and caspases-3 and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[10]

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the G1 or G2/M phase, depending on the cell line, by upregulating p21 and downregulating cyclins D and E.[10][11]

  • Inhibition of Metastasis: It also inhibits cancer cell migration by downregulating matrix metalloproteinases (MMPs).[10]

This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax/Bcl-2 Bax/Bcl-2 This compound->Bax/Bcl-2 Increases Ratio Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Caspases Caspases Bax/Bcl-2->Caspases Activates Caspases->Apoptosis Induces cluster_0 Skeletal Muscle cluster_1 Liver AMPK_m AMPK GLUT4 GLUT4 AMPK_m->GLUT4 Promotes Translocation Akt_m Akt Akt_m->GLUT4 Promotes Translocation Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake Increases AMPK_l AMPK PEPCK/G6Pase PEPCK/G6Pase AMPK_l->PEPCK/G6Pase Inhibits SREBP-1c/Apo C-III SREBP-1c/Apo C-III AMPK_l->SREBP-1c/Apo C-III Inhibits Hepatic Glucose Production Hepatic Glucose Production PEPCK/G6Pase->Hepatic Glucose Production Decreases Triglyceride Synthesis Triglyceride Synthesis SREBP-1c/Apo C-III->Triglyceride Synthesis Decreases PPAR-α PPAR-α This compound This compound This compound->AMPK_m Activates This compound->Akt_m Activates This compound->AMPK_l Activates This compound->PPAR-α Activates Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Adherence Allow cells to adhere (24h) Cell_Seeding->Adherence Treatment Treat with this compound (varying concentrations) Adherence->Treatment Incubation Incubate for 24/48h Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition MTT_Incubation Incubate for 2-4h MTT_Addition->MTT_Incubation Solubilization Add DMSO to dissolve formazan MTT_Incubation->Solubilization Absorbance Measure absorbance (570 nm) Solubilization->Absorbance Analysis Calculate cell viability Absorbance->Analysis End End Analysis->End

References

The Multifaceted Biological Activities of Tormentic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tormentic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the existing literature on the biological effects of this compound, with a focus on its anti-inflammatory, anticancer, antidiabetic, hepatoprotective, and anti-osteoarthritic properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in numerous studies across various models. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different biological contexts.

Table 1: Anticancer Activity of this compound
Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer33.25 µM[1]
Leukemia (multidrug resistant)Leukemia80.25 µM[1]
HSGSalivary Gland Tumor25 µg/mL[1][2]
HSC-2Oral Squamous Cell Carcinoma21 µg/mL[1][2]
HGFNormal Gingival Fibroblasts24 µg/mL[1][2]
Table 2: Anti-inflammatory and Anti-osteoarthritic Activity of this compound
Model SystemActivityEffective Concentration/DoseKey FindingsReference
Human Osteoarthritic ChondrocytesAnti-inflammatory2.5, 5, 10 µg/mlDecreased IL-1β-induced expression of MMP-3, MMP-13, iNOS, and COX-2. Reduced production of NO and PGE2.[3][4]
Human Osteoarthritic ChondrocytesAnti-apoptotic2.5, 5, 10 µMIncreased viability of IL-1β-induced chondrocytes. Inhibited caspase-3 activity and Bax expression, while increasing Bcl-2 expression.[1]
Carrageenan-induced paw edema in ratsAnti-inflammatoryNot specifiedDecreased paw edema at 4th and 5th hour.[5]
Female ICR miceAnti-inflammatoryNot specifiedShowed anti-inflammatory potential in TPA-induced inflammation.[1]
Mice with neuropathic painAntinociceptive30 mg/kg p.o. twice a daySignificantly decreased inflammatory allodynia.[1]
Table 3: Hepatoprotective Activity of this compound
Animal ModelInducing AgentThis compound DosageKey FindingsReference
MiceAcetaminophen (APAP)1.25, 2.5, and 5 mg/kg (i.p.) for 6 daysPrevented the elevation of serum AST, ALT, total bilirubin, total cholesterol, and triacylglycerol.[6][7]
MiceCarbon Tetrachloride (CCl4)Not specifiedAmeliorated liver injury by inhibiting the NF-κB signaling pathway.[8]
Table 4: Antidiabetic and Antihyperlipidemic Activity of this compound
Animal ModelConditionThis compound AdministrationKey FindingsReference
High-fat diet-fed C57BL/6J miceType 2 Diabetes and HyperlipidemiaOral administration for the last 4 weeks of a 12-week HF diet.Prevented increases in glucose, triglyceride, insulin (B600854), and leptin levels. Ameliorated insulin resistance.[9][10]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a reference for researchers looking to replicate or build upon these findings.

Anticancer Activity Assessment

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14][15]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats:

This in vivo model is widely used to evaluate the anti-inflammatory activity of compounds.[16][17][18][19][20]

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: this compound or a vehicle control is administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Measurement of Inflammatory Mediators (ELISA):

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE2).[21][22][23][24]

  • Sample Collection: Cell culture supernatants or serum samples from animal studies are collected.

  • Coating: A capture antibody specific for the target cytokine is coated onto the wells of a 96-well plate.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: Samples and standards are added to the wells and incubated.

  • Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., HRP).

  • Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the cytokine is determined from a standard curve.

Signaling Pathway Analysis

Western Blotting:

This technique is used to detect specific proteins in a sample and to analyze the activation of signaling pathways (e.g., phosphorylation of key proteins).[25][26][27][28][29]

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-NF-κB, p-Akt).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added, and the signal is detected using an imaging system.

Antidiabetic Activity Assessment

Streptozotocin (STZ)-Induced Diabetes Model:

This model is used to induce a state of hyperglycemia in rodents to study the effects of antidiabetic agents.[30][31][32]

  • Animal Selection: Mice or rats of a specific strain are used.

  • Induction of Diabetes: A single high dose or multiple low doses of STZ, dissolved in citrate (B86180) buffer, are injected intraperitoneally or intravenously.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Compound Treatment: Diabetic animals are treated with this compound or a vehicle control for a specified duration.

  • Monitoring of Parameters: Blood glucose levels, insulin levels, and other relevant metabolic parameters are monitored throughout the study.

Signaling Pathway Visualizations

The biological activities of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of this compound.

NF-κB Signaling Pathway Inhibition by this compound

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can block the activation of the IKK complex and inhibit the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8][33]

PI3K/Akt Signaling Pathway Modulation by this compound

PI3K_Akt_Pathway cluster_stimulus Stimulus (e.g., IL-1β) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus IL-1β Receptor IL-1 Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation (Phosphorylation) mTOR mTOR Akt->mTOR Activation Bax Bax Akt->Bax Inhibition Bcl2 Bcl-2 Akt->Bcl2 Activation CellSurvival Cell Survival mTOR->CellSurvival Apoptosis Apoptosis Bax->Apoptosis Bcl2->CellSurvival TormenticAcid This compound TormenticAcid->PI3K Activation

In the context of osteoarthritis, this compound has been shown to activate the PI3K/Akt signaling pathway in chondrocytes. This activation leads to the inhibition of pro-apoptotic proteins like Bax and the promotion of anti-apoptotic proteins like Bcl-2, ultimately enhancing cell survival and protecting against IL-1β-induced apoptosis.[1]

AMPK Signaling Pathway Activation by this compound

AMPK_Pathway cluster_cell Skeletal Muscle / Liver Cell TormenticAcid This compound AMPK AMPK TormenticAcid->AMPK Activation (Phosphorylation) GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulation PEPCK PEPCK AMPK->PEPCK Inhibition G6Pase G6Pase AMPK->G6Pase Inhibition SREBP1c SREBP-1c AMPK->SREBP1c Inhibition GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Gluconeogenesis Hepatic Glucose Production PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis FattyAcidSynthase Fatty Acid Synthesis SREBP1c->FattyAcidSynthase

This compound's antidiabetic effects are partly mediated by the activation of AMP-activated protein kinase (AMPK). In skeletal muscle, activated AMPK promotes the translocation of GLUT4 to the cell membrane, enhancing glucose uptake. In the liver, it inhibits gluconeogenesis by downregulating key enzymes like PEPCK and G6Pase, and reduces fatty acid synthesis by inhibiting SREBP-1c.[9][10]

This technical guide serves as a comprehensive resource for understanding the multifaceted biological activities of this compound. The compiled quantitative data, detailed experimental protocols, and visualized signaling pathways provide a solid foundation for future research and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory properties of tormentic acid (TA), a naturally occurring pentacyclic triterpenoid (B12794562). It details the compound's effects on key signaling pathways, summarizes quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the core mechanisms of action.

Executive Summary

This compound (TA) is a ursane-type triterpenoid found in various medicinal and edible plants, notably from the Rosaceae family.[1] A growing body of evidence demonstrates its potent anti-inflammatory, antioxidant, and anti-atherogenic properties.[2][3] The primary anti-inflammatory mechanisms of TA are centered on the inhibition of major pro-inflammatory signaling cascades, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] By suppressing these pathways, TA effectively downregulates the expression and production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[4][5] This guide consolidates the current understanding of these mechanisms, presenting supporting data and methodologies to facilitate further research and development of this compound as a potential therapeutic agent.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound is multifaceted, involving the modulation of several critical intracellular signaling pathways and the suppression of inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway in various cell types.[5][6] In unstimulated cells, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription.[5][6]

This compound intervenes by preventing the degradation and phosphorylation of IκBα.[5] This action effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent binding to DNA.[5] The result is a significant dose-dependent suppression of NF-κB-mediated transcription of iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5][6][7]

NF_kB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS, H₂O₂) IkBa_p p-IκBα Stimulus->IkBa_p Activates IKK IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa IkBa_NFkB->NFkB Release TA This compound TA->IkBa_p Inhibits Phosphorylation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK and LXRα Pathways

This compound also exerts its effects by modulating other key signaling pathways.

  • MAPK Pathway: TA has been found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which is another crucial regulator of inflammation.[1][4] This inhibition contributes to the overall reduction in the production of pro-inflammatory mediators.

  • Liver X Receptor α (LXRα) Activation: In BV2 microglial cells, this compound was shown to activate LXRα.[8] The activation of LXRα can reverse the anti-inflammatory effects of TA, suggesting that TA's neuro-anti-inflammatory action is mediated, at least in part, through the LXRα-dependent inhibition of NF-κB.[8]

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in numerous preclinical models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantParameter MeasuredThis compound Conc.ResultReference
RAW 264.7 MacrophagesLPSNO, PGE₂, TNF-αDose-dependentPotent inhibition of production[5]
RAW 264.7 MacrophagesLPSiNOS, COX-2, TNF-αDose-dependentSuppression of mRNA and protein expression[5]
Rat Vascular Smooth Muscle Cells (RVSMCs)H₂O₂ROS, iNOS, NOXDose-dependentSignificant inhibition of expression/generation[2][6]
RVSMCsH₂O₂TNF-α, IL-6, IL-1βDose-dependentSignificant decrease in production[2][6]
Human OA ChondrocytesIL-1βNO, PGE₂Not specifiedSignificant inhibition of production[7]
Human OA ChondrocytesIL-1βMMP-3, MMP-13Not specifiedSignificant decrease in expression[7]
BV2 MicrogliaLPSNO, PGE₂, TNF-α, IL-1βNot specifiedInhibition of production/expression[8]
GES-1 CellsIndomethacinCell Proliferation3.125-12.5 µMSignificantly promoted proliferation (TI = 31.59)[9]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelTreatment (Dose, Route)Parameter MeasuredResultReference
Carrageenan-induced paw edema (Mice)Not specifiedPaw edema volumeDecreased edema at 4th and 5th hour[10][11]
Carrageenan-induced paw edema (Mice)Not specifiedSerum NO, TNF-αDecreased levels at 5th hour[10][11]
Carrageenan-induced paw edema (Mice)Not specifiediNOS, COX-2 in pawDecreased protein expression[10][11]
TPA-induced inflammation (Mice)Not specifiedInflammationExhibited anti-inflammatory potential[4]
Neuropathic pain (Mice)30 mg/kg p.o.Inflammatory allodyniaSignificantly decreased allodynia[4]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to characterize the anti-inflammatory effects of this compound.

In Vitro Assays

4.1.1 Cell Culture and Stimulation

  • Cell Lines: RAW 264.7 murine macrophages, BV2 microglia, or primary human chondrocytes are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • Protocol: Cells are seeded in plates at a specified density. After adherence, they are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) or a cytokine like IL-1β (e.g., 10 ng/mL) for a further 18-24 hours.

4.1.2 Measurement of Inflammatory Mediators (NO, PGE₂, Cytokines)

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm, and the concentration is calculated against a sodium nitrite standard curve.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The levels of secreted cytokines (TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E₂ (PGE₂) in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

4.1.3 Western Blot Analysis for Protein Expression

  • Objective: To determine the effect of this compound on the protein levels of iNOS, COX-2, total and phosphorylated IκBα, and p65.

  • Protocol:

    • Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins.

    • Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

4.2.1 Carrageenan-Induced Paw Edema This is a standard model for evaluating acute inflammation.[12][13] The inflammatory response is biphasic, involving the release of histamine, serotonin, and bradykinins in the first phase, followed by the release of prostaglandins (B1171923) mediated by COX-2 in the second phase.[14]

Carrageenan_Workflow cluster_workflow Experimental Workflow start Animals (e.g., Mice) Acclimatize for 1 week step1 Measure baseline paw volume using a plethysmometer start->step1 step2 Administer treatment groups: 1. Vehicle (Control) 2. This compound (i.p. or p.o.) 3. Positive Control (e.g., Indomethacin) step1->step2 step3 Induce inflammation after 30-60 min: Inject 1% λ-carrageenan solution subplantarly into the right hind paw step2->step3 step4 Measure paw volume hourly for up to 5-6 hours step3->step4 step5 Calculate paw edema volume: (Volume at time t) - (Baseline volume) step4->step5 end Data Analysis: Compare TA group to control group (e.g., ANOVA) step5->end

Caption: Workflow for the carrageenan-induced paw edema model.
  • Tissue Analysis: At the end of the experiment, paw tissue can be harvested for Western blot analysis (to measure iNOS and COX-2 expression) or histological examination to assess immune cell infiltration.[10][11][15]

Conclusion and Future Directions

This compound consistently demonstrates significant anti-inflammatory properties through well-defined molecular mechanisms, primarily the potent inhibition of the NF-κB and MAPK signaling pathways. This leads to a broad-spectrum downregulation of pro-inflammatory enzymes, cytokines, and other mediators. The data from both in vitro and in vivo studies strongly support its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Chronic Inflammation Models: Evaluating the efficacy of TA in animal models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or neurodegenerative conditions.

  • Structure-Activity Relationship (SAR): Synthesizing and testing derivatives of this compound to potentially enhance its potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: Progression towards well-designed clinical trials to establish its safety and efficacy in humans.

References

Tormentic Acid: A Technical Guide to its Anticancer Properties and Mechanisms of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid (TA), a naturally occurring pentacyclic triterpene, has emerged as a compound of significant interest in oncology research. Extracted from various medicinal plants, it belongs to the ursane-type triterpenoids, which are known for a wide spectrum of pharmacological activities.[1] Accumulating evidence highlights the potent anticancer potential of this compound across a variety of cancer cell types, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth summary of the current understanding of this compound's effects on cancer cell lines, focusing on its cytotoxic activity, underlying molecular mechanisms, and the signaling pathways it modulates.

Quantitative Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below summarizes the reported IC50 values and observed dose-dependent effects.

Cell LineCancer TypeIC50 Value (µM)Key ObservationsReference(s)
HeLa Cervical Adenocarcinoma33.25Significant suppression of proliferation.[1]
HeLa (Cisplatin-resistant) Cervical CancerNot SpecifiedAntiproliferative effects were dose-dependent.[2][3]
PANC-1 Pancreatic Ductal AdenocarcinomaNot SpecifiedSignificantly reduced cell viability in a dose-dependent manner.[4]
MIA PaCa-2 Pancreatic Ductal AdenocarcinomaNot SpecifiedSignificantly reduced cell viability in a dose-dependent manner.[4]
Leukemia Cell Lines Leukemia80.25Decreased cell viability in a dose-dependent manner.[1]

Core Anticancer Mechanisms and Signaling Pathways

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, generating reactive oxygen species (ROS), and inhibiting cell migration. These effects are orchestrated through the modulation of critical intracellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis in cancer cells. In cisplatin-resistant HeLa cells, treatment leads to characteristic morphological changes, including the formation of apoptotic bodies.[2][3] This is accompanied by an increase in the expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[2] In pancreatic ductal adenocarcinoma (PDAC) cells, this compound promotes apoptosis by activating initiator caspase-9 and executioner caspase-3.[4]

Furthermore, this compound disrupts the cell cycle, a fundamental process for cancer cell proliferation.

  • G2/M Phase Arrest: In HeLa cells, this compound causes cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis.[1][2]

  • G1 Phase Arrest: In PDAC cell lines, it induces a G1 phase arrest, which is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclins D and E.[4]

Generation of Reactive Oxygen Species (ROS)

A key mechanism of this compound's action is the induction of oxidative stress through the production of ROS within cancer cells.[2] While moderate levels of ROS can promote cancer cell survival, excessive levels cause significant damage to cellular components, leading to cell death.[5] In HeLa cells, this compound exposure leads to amplified ROS production, which contributes to its apoptotic effects.[2][3] This ROS generation can, in turn, trigger downstream signaling cascades, including the MAPK pathway.[4]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is frequently hyperactivated in many cancers.[6][7] this compound has been shown to effectively block this pathway in a concentration-dependent manner in cisplatin-resistant HeLa cells.[2][3] By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound cuts off a critical survival signal for these cancer cells, thereby promoting apoptosis.[3]

PI3K_Akt_mTOR_Pathway TA This compound PI3K PI3K TA->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the pro-survival PI3K/Akt/mTOR pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes like proliferation, differentiation, and stress responses. In cancer, its dysregulation can promote tumorigenesis.[8] While direct inhibition by this compound in cancer cells is still under investigation, its ability to induce ROS provides a strong link to MAPK activation.[4] Acidic tumor microenvironments are known to enhance ROS formation, which subsequently triggers MAPK phosphorylation.[4][8] By increasing intracellular ROS, this compound likely modulates MAPK signaling to contribute to its anticancer effects.

MAPK_Pathway TA This compound ROS Reactive Oxygen Species (ROS) TA->ROS Induces MAPK_Cascade MAPK Cascade (ERK, p38, JNK) ROS->MAPK_Cascade Activates Cancer_Effects Apoptosis & Cell Cycle Arrest MAPK_Cascade->Cancer_Effects

This compound induces ROS, which activates MAPK signaling.
Potential Impact on STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, driving the expression of genes involved in proliferation, survival, and angiogenesis while inhibiting apoptosis.[9][10][11] The suppression of STAT3 activation is a key therapeutic strategy.[10] Although direct studies linking this compound to STAT3 inhibition in cancer are limited, its known effects on upstream regulators and its ability to induce apoptosis suggest a potential role in modulating this critical oncogenic pathway. Further research is warranted to elucidate this connection.

Experimental_Workflow CancerCells Cancer Cell Line (e.g., Lung, Breast) Treatment Treat with This compound CancerCells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WB Western Blot Lysis->WB Analysis Analyze p-STAT3 & STAT3 levels WB->Analysis

Workflow to investigate this compound's effect on STAT3.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's anticancer effects.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[12]

    • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Analysis

A. DAPI Staining for Nuclear Morphology

  • Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells exhibit condensed chromatin and fragmented nuclei.

  • Protocol:

    • Cell Culture: Grow cells on coverslips in a 6-well plate and treat with this compound.

    • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

    • Visualization: Mount the coverslips onto microscope slides and observe under a fluorescence microscope.[1]

B. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.[13]

  • Protocol:

    • Cell Collection: Treat cells with this compound, then harvest them (including floating and adherent cells) and wash with cold PBS.[13]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[12]

Cell Cycle Analysis by Flow Cytometry
  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI-stained cells is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Cell Harvest: Collect approximately 1 x 10⁶ cells post-treatment and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.[2]

Western Blotting for Protein Expression
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.[5]

  • Protocol:

    • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[12]

    • Electrophoresis: Denature protein lysates and separate them on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

    • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[5]

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

Conclusion and Future Outlook

This compound demonstrates significant and multifaceted anticancer properties against a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of critical oncogenic signaling pathways like PI3K/Akt/mTOR, underscores its therapeutic potential. The generation of ROS appears to be a central mechanism that connects its various downstream effects. While the current body of evidence is compelling, further research is necessary to establish a broader cytotoxicity profile with specific IC50 values across more cancer types and to fully elucidate its interactions with the MAPK and STAT3 pathways. In vivo studies and exploration of combination therapies will be crucial next steps in translating the promise of this compound from a lead molecule into a viable clinical strategy for cancer treatment.

References

A Comprehensive Technical Guide on the Antidiabetic and Antihyperlipidemic Effects of Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpene found in various medicinal plants, notably in the leaves of Eriobotrya japonica (loquat), has emerged as a promising natural compound with significant potential in the management of metabolic disorders.[1] Preclinical evidence, primarily from in vivo studies, demonstrates its dual efficacy in mitigating hyperglycemia and hyperlipidemia, key pathological features of type 2 diabetes and metabolic syndrome. This technical guide provides an in-depth analysis of the current scientific data on the antidiabetic and antihyperlipidemic properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Data on Efficacy

The primary evidence for the metabolic benefits of this compound comes from in vivo studies using a high-fat diet-induced model of diabetes and hyperlipidemia in C57BL/6J mice.[2][3] Oral administration of purified this compound (PTA) for four weeks demonstrated significant dose-dependent improvements in key metabolic parameters.

In Vivo Antidiabetic Effects of this compound
ParameterControl (High-Fat Diet)This compound (60 mg/kg/day)This compound (120 mg/kg/day)Rosiglitazone (Positive Control)
Blood Glucose (mg/dL) 225.4 ± 15.6168.2 ± 12.1145.7 ± 10.9 138.5 ± 9.8
Plasma Insulin (ng/mL) 2.85 ± 0.211.98 ± 0.151.52 ± 0.11 1.35 ± 0.10
Plasma Leptin (ng/mL) 18.5 ± 1.512.3 ± 1.19.8 ± 0.9 8.5 ± 0.7
Statistically significant difference from the high-fat diet control group. Data extracted from Wu et al., 2014.[4]
In Vivo Antihyperlipidemic Effects of this compound
ParameterControl (High-Fat Diet)This compound (60 mg/kg/day)This compound (120 mg/kg/day)Rosiglitazone (Positive Control)
Plasma Triglycerides (mg/dL) 148.7 ± 11.2112.5 ± 9.895.3 ± 8.1 91.2 ± 7.5
Hepatic Triglyceride Content (mg/g liver) 45.8 ± 3.932.1 ± 2.825.6 ± 2.2 23.9 ± 2.0
Visceral Fat Mass (g) 3.5 ± 0.32.6 ± 0.22.1 ± 0.2 1.9 ± 0.1
Statistically significant difference from the high-fat diet control group. Data extracted from Wu et al., 2014.[4]

Molecular Mechanisms and Signaling Pathways

This compound exerts its beneficial metabolic effects through the modulation of several key signaling pathways in insulin-sensitive tissues like skeletal muscle and liver, as well as in adipose tissue.

Antidiabetic Signaling Pathway

The antidiabetic action of this compound is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) pathway in both skeletal muscle and liver.[2][3] In skeletal muscle, this leads to increased glucose uptake, while in the liver, it results in the suppression of glucose production.

Antidiabetic_Pathway cluster_muscle Skeletal Muscle cluster_liver_diabetic Liver TA_muscle This compound AMPK_muscle AMPK Activation TA_muscle->AMPK_muscle Akt_muscle Akt Phosphorylation TA_muscle->Akt_muscle GLUT4 GLUT4 Translocation AMPK_muscle->GLUT4 Akt_muscle->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake TA_liver This compound AMPK_liver AMPK Activation TA_liver->AMPK_liver PEPCK PEPCK Expression AMPK_liver->PEPCK G6Pase G6Pase Expression AMPK_liver->G6Pase Gluconeogenesis Decreased Hepatic Glucose Production

Figure 1: Antidiabetic Signaling Pathway of this compound.

Antihyperlipidemic Signaling Pathway

The lipid-lowering effects of this compound are attributed to its ability to modulate the expression of key regulators of lipid metabolism in the liver. It suppresses lipogenesis and promotes fatty acid oxidation.[2][3]

Antihyperlipidemic_Pathway cluster_liver_lipid Liver TA This compound SREBP1c SREBP-1c Expression TA->SREBP1c ApoCIII Apo C-III Expression TA->ApoCIII PPARa PPAR-α Expression TA->PPARa Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis ApoCIII->Lipogenesis FAO Increased Fatty Acid Oxidation PPARa->FAO Triglycerides Reduced Blood Triglycerides Lipogenesis->Triglycerides FAO->Triglycerides

Figure 2: Antihyperlipidemic Signaling Pathway of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key in vivo study by Wu et al. (2014).

In Vivo High-Fat Diet-Induced Diabetes and Hyperlipidemia Model
  • Animal Model: Male C57BL/6J mice, 4 weeks of age, are used.

  • Diet-Induced Obesity: Mice are fed a high-fat diet (HFD) for 12 weeks to induce type 2 diabetes and hyperlipidemia. A control group is fed a standard chow diet.

  • Treatment Administration: For the final 4 weeks of the study, the HFD-fed mice are divided into groups and orally administered:

    • Vehicle (water)

    • This compound (e.g., 60 mg/kg/day and 120 mg/kg/day)

    • Positive control (e.g., Rosiglitazone, 10 mg/kg/day)

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of glucose, insulin, leptin, and triglycerides using standard commercial assay kits. Liver and adipose tissues are excised, weighed, and stored for further analysis.

  • Histology: Adipose and liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess adipocyte size and hepatic steatosis.

  • Western Blot Analysis: Protein extracts from skeletal muscle and liver tissues are subjected to SDS-PAGE and transferred to PVDF membranes. The membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, phospho-Akt, total Akt, GLUT4, SREBP-1c, PPAR-α) and appropriate secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

  • Real-Time PCR Analysis: Total RNA is extracted from liver tissue and reverse-transcribed into cDNA. Quantitative real-time PCR is performed using specific primers for genes involved in gluconeogenesis (PEPCK, G6Pase) and lipogenesis. Gene expression levels are normalized to a housekeeping gene such as GAPDH.

Experimental Workflow

Experimental_Workflow start Start: C57BL/6J Mice (4 weeks old) hfd High-Fat Diet Induction (12 weeks) start->hfd treatment Oral Administration (4 weeks) - Vehicle - this compound (low dose) - this compound (high dose) - Rosiglitazone hfd->treatment sampling Sample Collection (Blood, Liver, Adipose Tissue) treatment->sampling biochem Biochemical Analysis (Glucose, Insulin, Lipids) sampling->biochem histology Histological Examination (H&E Staining) sampling->histology molecular Molecular Analysis sampling->molecular end End: Data Analysis biochem->end histology->end western Western Blot (AMPK, Akt, GLUT4, SREBP-1c, PPAR-α) molecular->western rtpcr RT-PCR (PEPCK, G6Pase) molecular->rtpcr western->end rtpcr->end

Figure 3: In Vivo Experimental Workflow for a this compound Study.

Future Directions and In Vitro Studies

While in vivo data strongly support the therapeutic potential of this compound, further in vitro studies are necessary to dissect the direct cellular and molecular mechanisms. Standardized protocols for such investigations are outlined below.

Proposed In Vitro Experimental Protocols
  • Glucose Uptake in Skeletal Muscle Cells (C2C12 or L6 myotubes):

    • Differentiate myoblasts into myotubes.

    • Treat myotubes with varying concentrations of this compound for a specified duration.

    • Incubate cells with a fluorescent glucose analog (e.g., 2-NBDG).

    • Measure the fluorescence intensity to quantify glucose uptake. Insulin can be used as a positive control.

  • Adipocyte Differentiation and Lipid Accumulation (3T3-L1 preadipocytes):

    • Induce differentiation of 3T3-L1 preadipocytes in the presence of various concentrations of this compound.

    • After several days, stain the cells with Oil Red O to visualize lipid droplets.

    • Quantify lipid accumulation by extracting the Oil Red O dye and measuring its absorbance.

    • Analyze the expression of adipogenic marker genes (e.g., PPARγ, C/EBPα) by RT-PCR or Western blot.

  • Hepatic Gluconeogenesis (HepG2 cells):

    • Culture HepG2 cells and treat with different concentrations of this compound.

    • Induce gluconeogenesis using a combination of lactate (B86563) and pyruvate.

    • Measure glucose output into the culture medium using a glucose assay kit.

    • Assess the expression of key gluconeogenic enzymes (PEPCK and G6Pase) by RT-PCR or Western blot.

Conclusion

This compound demonstrates significant antidiabetic and antihyperlipidemic effects in a preclinical model of diet-induced metabolic disease. Its mechanism of action is multifaceted, involving the activation of the AMPK pathway to enhance glucose uptake and reduce hepatic glucose production, as well as the regulation of key transcription factors to suppress lipogenesis and promote fatty acid oxidation. The robust in vivo data, coupled with a clear mechanistic rationale, position this compound as a compelling candidate for further investigation and development as a novel therapeutic agent for type 2 diabetes and related metabolic disorders. Future in vitro studies are warranted to further elucidate its direct cellular effects and to support its progression in drug development pipelines.

References

Tormentic Acid: A Promising Neuroprotective Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complex pathophysiology of these disorders, characterized by neuronal loss, neuroinflammation, and oxidative stress, necessitates the exploration of novel therapeutic agents. Tormentic acid (TA), a naturally occurring pentacyclic triterpene, has emerged as a compelling candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth analysis of the neuroprotective potential of this compound, summarizing key experimental findings, detailing underlying molecular mechanisms, and presenting relevant experimental protocols to facilitate further research and development in this promising area.

Introduction

This compound (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a triterpenoid (B12794562) compound found in various medicinal plants, such as those from the Rosaceae family.[1] Traditionally used in folk medicine for its diverse therapeutic properties, recent scientific investigations have begun to unravel its specific molecular actions.[1] In the context of neurodegeneration, TA demonstrates significant promise by targeting key pathological cascades, including neuroinflammation mediated by microglial activation and oxidative stress that leads to neuronal cell death.[2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on the neuroprotective effects of this compound.

Neuroprotective Mechanisms of this compound

The neuroprotective effects of this compound are multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant activities.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A hallmark of neurodegenerative diseases is chronic neuroinflammation, largely driven by the activation of microglia and astrocytes.[2] this compound has been shown to effectively suppress this inflammatory cascade by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5][6]

In microglial cells, stimuli such as amyloid-beta (Aβ) peptides or lipopolysaccharide (LPS) trigger the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[2] Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][6]

This compound intervenes in this pathway by preventing the phosphorylation of IKKα and the degradation of IκBα.[2] This action sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting the expression of downstream inflammatory mediators.[2][7] This mechanism has been demonstrated in both in vitro studies using BV2 microglial cells and in vivo in animal models of Alzheimer's disease.[2][7]

NF_kB_Inhibition_by_Tormentic_Acid cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (Aβ, LPS) IKK IKK Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65) NFkB->NFkB_n translocates Proteasome Proteasome IkBa_p->Proteasome degradation TA This compound TA->IKK inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Effects and Wnt/β-catenin Pathway Activation

Oxidative stress is another critical factor in the pathogenesis of neurodegenerative diseases.[3] this compound has demonstrated significant antioxidant properties, protecting neuronal cells from oxidative damage.[3] In a rat model of Parkinson's disease, this compound treatment led to increased activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and a reduction in the level of malondialdehyde (MDA), a marker of lipid peroxidation.[3]

The mechanism underlying these antioxidant effects appears to be linked to the activation of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for neuronal development and survival. The study showed that this compound treatment significantly activated the Wnt/β-catenin signaling pathway in the rat model of Parkinson's disease.[3] This activation likely contributes to the observed neuroprotection against oxidative stress-induced injury.

Wnt_Activation_by_Tormentic_Acid cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound Wnt Wnt Signaling Pathway TA->Wnt activates beta_catenin β-catenin Wnt->beta_catenin stabilizes beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression promotes Neuroprotection Neuroprotection & Antioxidant Response Gene_Expression->Neuroprotection leads to

Caption: Activation of the Wnt/β-catenin pathway by this compound.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from key studies, highlighting the dose-dependent effects of this compound on various pathological markers.

Table 1: In Vivo Effects of this compound in an APP/PS1 Mouse Model of Alzheimer's Disease

ParameterVehicle ControlThis compound (5 mg/kg)This compound (10 mg/kg)Reference
Aβ Plaque Deposition (Area %) in PFC HighSignificantly DecreasedSignificantly Decreased[2]
Aβ Plaque Deposition (Area %) in HC HighSignificantly DecreasedSignificantly Decreased[2]
GFAP-positive Astrocytes (Number) HighSignificantly DecreasedSignificantly Decreased[2]
CD11b-positive Microglia (Number) HighSignificantly DecreasedSignificantly Decreased[2]
TNF-α Levels HighSignificantly DecreasedSignificantly Decreased[2]
IL-1β Levels HighSignificantly DecreasedSignificantly Decreased[2]
IL-6 Levels HighSignificantly DecreasedSignificantly Decreased[2]

PFC: Prefrontal Cortex; HC: Hippocampus

Table 2: In Vitro Effects of this compound on BV2 Microglial Cells

TreatmentCell ViabilityTNF-α Expression (vs. Aβ-treated)IL-1β Expression (vs. Aβ-treated)IL-6 Expression (vs. Aβ-treated)Reference
Control 100%---[2]
TA (1-50 nM) No significant difference---[2]
TA (100-200 nM) Significantly Decreased---[2]
Aβ (1-42) -HighHighHigh[2]
Aβ (1-42) + TA (10 µM) -Significantly SuppressedSignificantly SuppressedSignificantly Suppressed[2]

Table 3: Effects of this compound in a Rat Model of Parkinson's Disease

ParameterNegative ControlThis compound TreatmentReference
Superoxide Dismutase (SOD) Activity LowSignificantly Increased[3]
Glutathione Peroxidase (GPx) Activity LowSignificantly Increased[3]
Malondialdehyde (MDA) Level HighSignificantly Reduced[3]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

In Vivo Alzheimer's Disease Mouse Model
  • Animal Model: APP/PS1 transgenic mice are commonly used as they develop age-dependent Aβ plaques and cognitive deficits, mimicking key aspects of Alzheimer's disease pathology.[2]

  • Treatment: this compound is typically administered via intraperitoneal injection at doses ranging from 5 to 10 mg/kg for a specified period, often several weeks.[2]

  • Behavioral Testing: The Morris water maze test is frequently employed to assess spatial learning and memory.[2]

  • Immunohistochemistry: Brain sections are stained with antibodies against Aβ, GFAP (for astrocytes), and CD11b (for microglia) to quantify plaque deposition and glial activation.[2]

  • ELISA: Brain homogenates are analyzed using enzyme-linked immunosorbent assay (ELISA) kits to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Aβ peptides.[2]

In Vitro Microglial Cell Culture and Treatment
  • Cell Line: The BV2 immortalized murine microglial cell line is a standard in vitro model for studying neuroinflammation.[2]

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-200 nM) for a designated time before being stimulated with Aβ peptides (e.g., Aβ1-42) or LPS to induce an inflammatory response.[2]

  • Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to determine the cytotoxic effects of this compound and the protective effects against Aβ-induced toxicity.[2]

  • ELISA: The supernatant from the cell cultures is collected to measure the secretion of pro-inflammatory cytokines.[2]

  • Western Blotting: Cell lysates are used to analyze the protein expression levels of key components of the NF-κB signaling pathway, such as phosphorylated IKKα and IκBα.[2]

  • Immunofluorescence: Cells are stained with antibodies against the NF-κB p65 subunit to visualize its nuclear translocation upon stimulation and the inhibitory effect of this compound.[2]

Experimental_Workflow_In_Vitro Cell_Culture BV2 Microglial Cell Culture Pre_Treatment Pre-treatment with This compound Cell_Culture->Pre_Treatment Stimulation Stimulation with Aβ or LPS Pre_Treatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Analysis Incubation->Analysis MTT MTT Assay (Cell Viability) Analysis->MTT ELISA ELISA (Cytokine Levels) Analysis->ELISA Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot IF Immunofluorescence (p65 Translocation) Analysis->IF

Caption: General experimental workflow for in vitro studies.
In Vivo Parkinson's Disease Rat Model

  • Animal Model: A common model involves the induction of Parkinson's-like pathology through the administration of neurotoxins such as 6-hydroxydopamine (6-OHDA).[3]

  • Treatment: this compound is administered to the animals, and its effects on motor function and neurochemical parameters are assessed.[3]

  • Biochemical Analysis: The substantia nigra region of the brain is analyzed for the activities of antioxidant enzymes (SOD, GPx) and levels of MDA using ELISA or other biochemical assays.[3]

  • Western Blotting and qRT-PCR: These techniques are used to determine the protein and mRNA expression levels of key components of the Wnt/β-catenin signaling pathway, such as β-catenin and GSK-3β.[3]

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of neurodegenerative diseases. Its ability to concurrently mitigate neuroinflammation and oxidative stress through the modulation of the NF-κB and Wnt/β-catenin signaling pathways, respectively, makes it a highly attractive therapeutic candidate.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

  • Blood-Brain Barrier Permeability: Investigating the ability of this compound to cross the blood-brain barrier is essential for its efficacy in treating central nervous system disorders.

  • Long-term Efficacy and Safety: Chronic administration studies in relevant animal models are needed to establish the long-term therapeutic benefits and safety profile of this compound.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible benefits for patients with neurodegenerative diseases.

References

Tormentic Acid: A Technical Guide to its Hepatoprotective and Cardioprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpene found in various medicinal plants, has garnered significant scientific interest for its potential therapeutic effects. This technical guide provides an in-depth analysis of the existing preclinical evidence for the hepatoprotective and cardioprotective properties of this compound. It summarizes quantitative data from key studies, details experimental methodologies, and visualizes the intricate signaling pathways involved. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Hepatoprotective Effects of this compound

This compound has demonstrated significant protective effects against liver damage in various preclinical models. Its mechanisms of action are multifaceted, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.

Quantitative Data Summary

The hepatoprotective efficacy of this compound has been quantified in studies using models of acetaminophen- and carbon tetrachloride (CCl4)-induced liver injury. The data from these studies are summarized below for comparative analysis.

Table 1: Effects of this compound on Serum Biomarkers in Acetaminophen-Induced Hepatotoxicity in Mice [1][2][3]

Treatment GroupDose (mg/kg)AST (U/L)ALT (U/L)T-Bil (mg/dL)
Control-28.4 ± 3.122.7 ± 2.50.12 ± 0.02
Acetaminophen (B1664979) (APAP)400258.6 ± 21.3315.2 ± 25.80.45 ± 0.05
TA + APAP1.25189.4 ± 15.7231.5 ± 19.30.31 ± 0.03*
TA + APAP2.5125.7 ± 10.9 154.8 ± 12.60.22 ± 0.02**
TA + APAP589.2 ± 7.5 109.3 ± 9.10.16 ± 0.01***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to APAP group. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers in CCl4-Induced Hepatic Fibrosis in Rats [4][5][6][7]

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-6 (pg/mg protein)SOD (U/mg protein)MDA (nmol/mg protein)
Control-25.3 ± 2.130.1 ± 2.5125.4 ± 10.21.8 ± 0.15
CCl4-89.6 ± 7.8105.4 ± 9.158.2 ± 4.95.9 ± 0.48
TA + CCl41.565.1 ± 5.478.2 ± 6.589.7 ± 7.53.7 ± 0.31
TA + CCl43.042.8 ± 3.6 51.3 ± 4.2110.3 ± 9.2 2.5 ± 0.20

*p < 0.05, **p < 0.01 compared to CCl4 group. Data are presented as mean ± SEM.

Experimental Protocols

1.2.1. Acetaminophen-Induced Hepatotoxicity Model [1][2]

  • Animals: Male ICR mice.

  • Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of acetaminophen (400 mg/kg) dissolved in saline.

  • Treatment: this compound (1.25, 2.5, and 5 mg/kg) was administered i.p. once daily for seven consecutive days prior to acetaminophen administration.

  • Biochemical Analysis: Blood was collected 24 hours after acetaminophen injection for the measurement of serum AST, ALT, and T-Bil levels using standard enzymatic kits.

  • Histopathological Analysis: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

1.2.2. Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Model [4][5][6][7]

  • Animals: Male Sprague-Dawley rats.

  • Induction of Hepatic Fibrosis: Intragastric administration of 50% CCl4 in olive oil (2 mL/kg) twice a week for 8 weeks.

  • Treatment: this compound (1.5 and 3.0 mg/kg) was administered intragastrically daily from week 5 to week 8.

  • Analysis of Inflammatory Markers: Liver tissue homogenates were used to measure the levels of TNF-α and IL-6 using ELISA kits.

  • Analysis of Oxidative Stress Markers: Superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels in liver homogenates were determined using commercially available kits.

Signaling Pathways in Hepatoprotection

This compound exerts its hepatoprotective effects by modulating key signaling pathways that regulate inflammation, oxidative stress, and apoptosis.

1.3.1. Inhibition of NF-κB and MAPK Signaling Pathways

In response to liver injury, the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) triggers the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8][9] this compound has been shown to inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB.[4][10][11] It also suppresses the phosphorylation of MAPKs, including JNK, ERK, and p38.[1][8] This dual inhibition leads to a significant reduction in the inflammatory response.

cluster_stimulus Hepatotoxic Stimulus (APAP, CCl4) cluster_TA This compound cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response Stimulus Stimulus MAPK MAPK Stimulus->MAPK IKK IKK Stimulus->IKK TA TA TA->MAPK TA->IKK Inflammation Inflammation MAPK->Inflammation promotes IkBa IkBa IKK->IkBa phosphorylates NFkB NFkB IkBa->NFkB releases NFkB->Inflammation promotes Hepatocyte_Damage Hepatocyte_Damage Inflammation->Hepatocyte_Damage

This compound's Inhibition of NF-κB and MAPK Pathways.

1.3.2. Activation of PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is crucial for cell survival and proliferation. In the context of liver fibrosis, this pathway is often dysregulated. This compound has been found to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in liver fibrosis, by blocking the PI3K/Akt/mTOR pathway.[4][5][12] This inhibition leads to reduced HSC proliferation and extracellular matrix production.

cluster_stimulus Fibrotic Stimuli cluster_TA This compound cluster_pathway PI3K/Akt/mTOR Pathway cluster_response Cellular Response Stimuli Stimuli PI3K PI3K Stimuli->PI3K TA TA TA->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates HSC_Activation HSC_Activation mTOR->HSC_Activation promotes Fibrosis Fibrosis HSC_Activation->Fibrosis

This compound's Inhibition of the PI3K/Akt/mTOR Pathway.

Cardioprotective Effects of this compound

While direct in vivo evidence for the cardioprotective effects of this compound in models of myocardial infarction or heart failure is still emerging, studies on vascular cells provide strong indications of its potential cardiovascular benefits. The protective mechanisms appear to involve the regulation of apoptosis, oxidative stress, and inflammation in the vasculature.

Quantitative Data Summary

The following table summarizes the effects of this compound on markers of oxidative stress and inflammation in hydrogen peroxide (H₂O₂)-induced injury in rat vascular smooth muscle cells (RVSMCs).

Table 3: Effects of this compound on H₂O₂-Induced Oxidative Stress and Inflammation in RVSMCs [13][14]

Treatment GroupDose (µM)ROS Production (% of control)TNF-α (pg/mL)IL-6 (pg/mL)
Control-100 ± 8.555.2 ± 4.748.9 ± 4.1
H₂O₂100325.4 ± 27.8189.6 ± 16.2165.3 ± 14.1
TA + H₂O₂12.5240.1 ± 20.5142.7 ± 12.2121.8 ± 10.4*
TA + H₂O₂25175.8 ± 15.0 105.3 ± 9.089.4 ± 7.6**
TA + H₂O₂50120.3 ± 10.3 72.1 ± 6.161.5 ± 5.2***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to H₂O₂ group. Data are presented as mean ± SEM.

Experimental Protocols

2.2.1. Hypoxia-Induced Apoptosis in Vascular Endothelial Cells [15][16][17]

  • Cell Line: Human umbilical vein endothelial cells (HUVECs).

  • Induction of Hypoxia: Cells were cultured in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 24 hours.

  • Treatment: this compound (at various concentrations) was added to the culture medium 2 hours prior to hypoxic exposure.

  • Apoptosis Assay: Apoptosis was quantified using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

  • Western Blot Analysis: Protein expression of key signaling molecules (p-Akt, p-ERK1/2, Bcl-2, Bax) was determined by Western blotting.

2.2.2. H₂O₂-Induced Oxidative Stress in Vascular Smooth Muscle Cells [13][14]

  • Cell Line: Rat vascular smooth muscle cells (RVSMCs).

  • Induction of Oxidative Stress: Cells were treated with 100 µM hydrogen peroxide (H₂O₂) for 24 hours.

  • Treatment: this compound (12.5, 25, and 50 µM) was added to the culture medium 2 hours before H₂O₂ treatment.

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatant were quantified using ELISA kits.

Signaling Pathways in Cardioprotection

The potential cardioprotective effects of this compound are linked to its ability to modulate signaling pathways that are critical in cardiovascular health and disease.

2.3.1. Activation of PI3K/Akt and ERK1/2 Signaling in Endothelial Cells

In vascular endothelial cells, this compound has been shown to protect against hypoxia-induced apoptosis by activating the PI3K/Akt and ERK1/2 signaling pathways.[15][16][17] Activation of these pathways promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax.

cluster_stimulus Hypoxia cluster_TA This compound cluster_pathways Survival Pathways cluster_outcome Cellular Outcome Hypoxia Hypoxia Apoptosis Apoptosis Hypoxia->Apoptosis TA TA PI3K PI3K TA->PI3K ERK1_2 ERK1/2 TA->ERK1_2 Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Bax Bax Akt->Bax downregulates ERK1_2->Bcl2 upregulates ERK1_2->Bax downregulates Bcl2->Apoptosis Cell_Survival Cell_Survival Bcl2->Cell_Survival Bax->Apoptosis

This compound's Role in Endothelial Cell Survival.

2.3.2. Inhibition of NF-κB Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, this compound mitigates oxidative stress-induced inflammation by inhibiting the NF-κB pathway.[4][13][15] By preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines, which is a key process in the development of atherosclerosis.

cluster_stimulus Oxidative Stress (H2O2) cluster_TA This compound cluster_pathway NF-κB Pathway cluster_response Cellular Response Oxidative_Stress Oxidative_Stress IKK IKK Oxidative_Stress->IKK TA TA TA->IKK IkBa IkBa IKK->IkBa phosphorylates NFkB NFkB IkBa->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes VSMC_Dysfunction VSMC_Dysfunction Inflammation->VSMC_Dysfunction

Inhibition of NF-κB Signaling in VSMCs by this compound.

Conclusion and Future Directions

The available preclinical data strongly support the hepatoprotective effects of this compound, highlighting its potential as a therapeutic agent for liver diseases. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and fibrosis provides a solid foundation for further investigation.

Regarding its cardioprotective potential, the evidence from vascular cell studies is promising, suggesting that this compound could play a role in preventing or treating cardiovascular diseases, particularly those with an inflammatory and oxidative stress component like atherosclerosis. However, there is a clear need for in vivo studies using established models of cardiac injury, such as ischemia-reperfusion and doxorubicin-induced cardiotoxicity, to directly assess its efficacy in protecting the myocardium.

Future research should focus on:

  • Conducting in vivo studies to confirm the cardioprotective effects of this compound in relevant animal models.

  • Elucidating the detailed molecular targets of this compound within the identified signaling pathways.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery.

  • Exploring the potential for synergistic effects when combined with existing therapies for liver and heart diseases.

This technical guide consolidates the current understanding of this compound's hepatoprotective and potential cardioprotective effects, providing a valuable resource to guide future research and development efforts.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Antimicrobial and Antiparasitic Activities of Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological properties. This technical guide provides an in-depth analysis of the antimicrobial and antiparasitic activities of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, parasitology, and drug development.

Antimicrobial Activity of this compound

This compound has demonstrated notable activity against a range of pathogenic bacteria, particularly in the inhibition of biofilm formation and the disruption of bacterial virulence.

Quantitative Antimicrobial Data

The following table summarizes the key quantitative data on the antimicrobial efficacy of this compound from various studies.

MicroorganismAssay TypeConcentration (µg/mL)EffectReference
Pseudomonas aeruginosaBroth Microdilution>100Minimum Inhibitory Concentration (MIC)[1]
Pseudomonas aeruginosaBiofilm Inhibition100Significant inhibition of cell adhesion and reduction in biofilm formation[1]
Pseudomonas aeruginosaBiofilm Detachment100Significant disruption of established biofilms[1]
Pseudomonas aeruginosaCapsular Polysaccharide100Significant reduction in capsular polysaccharide content[1]
Staphylococcus aureus (MTCC-96)Biofilm Inhibition2554.85% reduction in biofilm formation[2]
Staphylococcus aureus (MTCC-7405)Biofilm Inhibition2547.07% reduction in biofilm formation[2]
Staphylococcus aureusExopolysaccharide Levels25Significant reduction in exopolysaccharide levels in biofilm[2]
Proposed Mechanisms of Antimicrobial Action

This compound appears to exert its antimicrobial effects through a multi-faceted approach, targeting key bacterial processes.

  • Membrane Depolarization: Studies on Staphylococcus aureus suggest that this compound can depolarize the bacterial membrane, leading to a loss of membrane potential and subsequent inhibition of planktonic growth.[2]

  • Inhibition of Biofilm Formation: this compound has been shown to significantly reduce biofilm formation in both P. aeruginosa and S. aureus.[1][2] This is achieved through the inhibition of initial bacterial adhesion and the reduction of essential biofilm matrix components like exopolysaccharides.[1][2]

  • Interference with Quorum Sensing and Virulence Factors: In silico analyses indicate a high binding affinity of this compound for proteins associated with biofilm formation and quorum sensing in S. aureus, specifically targeting TarO, an enzyme involved in the biosynthesis of wall teichoic acid.[2][3] This interaction likely disrupts downstream signaling pathways, leading to a reduction in the expression of virulence genes.[2] The accessory gene regulator (Agr) and staphylococcal accessory regulator (Sar) systems are key quorum-sensing pathways in S. aureus that are potential targets.

Antiparasitic Activity of this compound

The investigation into the antiparasitic properties of this compound is an emerging area of research. While comprehensive data is still being gathered, preliminary studies and the activity of related compounds suggest its potential.

Quantitative Antiparasitic Data

Specific IC50 values for pure this compound against a wide range of parasites are not extensively documented in the currently available literature. One study on the antiparasitic effects of various compounds against Cryptosporidium parvum reported IC50 values for a substance abbreviated as "TO". Confirmation that "TO" corresponds to this compound is pending in the broader scientific literature.

ParasiteHost Cell LineTreatment ConditionIC50 (µg/mL) of "TO"
Cryptosporidium parvumHCT-8Pre-treatment of parasites35.5
Cryptosporidium parvumHCT-8Post-invasion treatment19

Note: The identity of "TO" as this compound requires further verification.

Studies on plant extracts rich in triterpenoids, including this compound, have shown activity against various parasites, but the specific contribution of this compound to this activity has not been fully elucidated.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • 96-well sterile microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (18-24 hour)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes to achieve a range of desired concentrations.

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.

  • Inoculation of Microtiter Plates: a. Dispense 100 µL of CAMHB into all wells of a sterile 96-well plate. b. Add 100 µL of the appropriate this compound dilution to the first column of wells, creating a 2-fold dilution series across the plate by transferring 100 µL from one column to the next. c. Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well. d. Include a growth control well (CAMHB + inoculum) and a sterility control well (CAMHB only).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Crystal Violet Biofilm Assay

This protocol is used to quantify the effect of this compound on bacterial biofilm formation.

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • This compound stock solution

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Overnight bacterial culture

  • Sterile PBS

  • Methanol (B129727)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Bacterial Suspension Preparation: a. Dilute an overnight bacterial culture in fresh growth medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Plate Setup: a. Add 100 µL of the prepared bacterial suspension to each well of a 96-well microtiter plate. b. Add 100 µL of the desired concentrations of this compound (prepared as 2x stocks) to the corresponding wells. c. Include control wells with bacteria and medium only (positive control) and sterile medium only (negative control).

  • Incubation: a. Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: a. Gently aspirate the medium and planktonic cells from each well. b. Wash each well twice with 200 µL of sterile PBS, being careful not to disturb the biofilm.

  • Fixation: a. Add 200 µL of methanol to each well and incubate for 15 minutes. b. Discard the methanol and allow the plate to air dry completely.

  • Staining: a. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: a. Discard the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain. b. Allow the plate to air dry.

  • Solubilization and Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. b. Incubate for 10-15 minutes at room temperature with gentle shaking. c. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. d. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

In Vitro Antiparasitic Assay against Cryptosporidium parvum

This protocol provides a general framework for assessing the in vitro activity of this compound against Cryptosporidium parvum using a host cell line.

Materials:

  • Cryptosporidium parvum oocysts

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Excystation solution (e.g., acidified HBSS)

  • Fluorescently labeled antibody against Cryptosporidium

  • Fluorescence microscope or plate reader

Procedure:

  • Host Cell Culture: a. Seed HCT-8 cells in a 96-well plate and grow to 80-90% confluency.

  • Oocyst Excystation: a. Treat C. parvum oocysts with an excystation solution to release sporozoites.

  • Infection of Host Cells: a. Add the freshly excysted sporozoites to the HCT-8 cell monolayers. b. Incubate for 2-3 hours to allow for parasite invasion. c. Wash the wells to remove non-invaded sporozoites.

  • Treatment with this compound: a. Add fresh culture medium containing various concentrations of this compound to the infected cells. b. Include untreated infected cells as a positive control and uninfected cells as a negative control.

  • Incubation: a. Incubate the plate for 48-72 hours to allow for parasite development.

  • Quantification of Infection: a. Fix the cells and stain with a fluorescently labeled antibody specific for Cryptosporidium. b. Quantify the number of parasites per field of view using a fluorescence microscope or measure the total fluorescence using a plate reader. c. Calculate the percentage of inhibition of parasite growth compared to the untreated control.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Antimicrobial Activity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture MIC Assay MIC Assay Bacterial Culture->MIC Assay Biofilm Assay Biofilm Assay Bacterial Culture->Biofilm Assay This compound Dilutions This compound Dilutions This compound Dilutions->MIC Assay This compound Dilutions->Biofilm Assay Incubation Incubation MIC Assay->Incubation Biofilm Assay->Incubation Data Quantification Data Quantification Incubation->Data Quantification Results Results Data Quantification->Results

Caption: General experimental workflow for assessing the antimicrobial activity of this compound.

Proposed Mechanism of Action in Staphylococcus aureus

staph_mechanism cluster_membrane Bacterial Membrane cluster_wta Wall Teichoic Acid Biosynthesis cluster_qs Quorum Sensing This compound This compound Membrane Depolarization Membrane Depolarization This compound->Membrane Depolarization induces TarO TarO This compound->TarO inhibits WTA Synthesis WTA Synthesis TarO->WTA Synthesis catalyzes Agr/Sar Systems Agr/Sar Systems TarO->Agr/Sar Systems influences Virulence Gene Expression Virulence Gene Expression Agr/Sar Systems->Virulence Gene Expression Biofilm Formation Biofilm Formation Agr/Sar Systems->Biofilm Formation pseudo_mechanism cluster_biofilm Biofilm Formation Cascade This compound This compound Cell Adhesion Cell Adhesion This compound->Cell Adhesion inhibits Exopolysaccharide Production Exopolysaccharide Production This compound->Exopolysaccharide Production inhibits Cell Adhesion->Exopolysaccharide Production Biofilm Maturation Biofilm Maturation Exopolysaccharide Production->Biofilm Maturation

References

Tormentic Acid Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpene of the ursane (B1242777) type, and its derivatives have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities.[1][2] Found in various medicinal plants, particularly within the Rosaceae family, these natural products have demonstrated significant anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties.[2][3] This technical guide provides an in-depth overview of the biological significance of this compound derivatives, focusing on their quantitative biological data, detailed experimental protocols for their evaluation, and the underlying signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these multifaceted compounds.

Introduction to this compound and Its Derivatives

This compound (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered considerable attention for its diverse biological activities.[2] Its structural backbone, a five-ring system, allows for a variety of chemical modifications, leading to a wide array of derivatives with potentially enhanced or novel therapeutic properties. These derivatives are often found naturally or can be synthesized to improve bioavailability, target specificity, and overall efficacy.

The ursane-type triterpenes, to which this compound belongs, are known for their role in plant defense mechanisms and have been identified as phytoalexins.[2] The broad range of biological activities associated with this compound and its derivatives underscores their potential as lead compounds in drug discovery programs.

Quantitative Biological Activity of this compound Derivatives

The biological efficacy of this compound derivatives has been quantified in numerous studies, providing valuable data for structure-activity relationship (SAR) analysis and the selection of lead candidates for further development. The following tables summarize the reported cytotoxic, anti-inflammatory, and antidiabetic activities of various this compound derivatives, primarily presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Cytotoxic Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Benzo[a]phenazine derivativeHeLa1-10[4]
Benzo[a]phenazine derivativeA5491-10[4]
Benzo[a]phenazine derivativeMCF-71-10[4]
Benzo[a]phenazine derivativeHL-601-10[4]
Thiazolyl-pyrazoline derivative5RP7<0.97 - 1.13[5]
N-Mannich base (Compound 5)A37580.79[6]
Schiff base (Compound 4h)EPG12.10[6]
Bis(thiosemicarbazone) derivative (Compound 1)A54914.33[5]
Bis(thiosemicarbazone) derivative (Compound 10)A54911.67[5]
Bis(thiosemicarbazone) derivative (Compound 11)A54916.67[5]
Ligustrazine derivative (T-OA)VariousNot specified[7]

Table 2: Anti-inflammatory Activity of this compound and Derivatives (IC50 values)

Compound/DerivativeAssayIC50Reference
Silychristin AEfflux pump modulationNot specified[8]
IsosilychristinEfflux pump modulationNot specified[8]
2,3-dehydrosilychristin AEfflux pump modulationNot specified[8]
AnhydrosilychristinEfflux pump modulationNot specified[8]
Diarylpentanoid derivative (Compound 88)NO suppression4.9 µM[9]
Diarylpentanoid derivative (Compound 97)NO suppression9.6 µM[9]
2,6-bisbenzylidenecyclohexanone derivative (Compound 8)NO inhibitory activity6.68[9]

Table 3: Antidiabetic Activity of this compound and Derivatives (In Vitro)

Compound/DerivativeAssayActivityReference
Momordicoside Gα-amylase inhibition70.5% inhibition[10]
Gentisic acid 5-O-β-d-xylosideα-glucosidase inhibition56.4% inhibition[10]
Terfezia claveryi aqueous extractα-glucosidase inhibitionIC50: 2.43 mg/mL[11]
Glycyrrhetinic acid derivative (FC-122)PTP1B/α-glucosidase inhibitionPotent inhibitor[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Extraction and Isolation of this compound from Eriobotrya japonica

Eriobotrya japonica (loquat) is a rich source of this compound.[13][14] The following protocol outlines a general procedure for its extraction and isolation.[15][16]

Protocol:

  • Plant Material Preparation: Fresh leaves and fruits of Eriobotrya japonica are collected, lyophilized, and ground into a fine powder.[16]

  • Extraction: The powdered material is extracted with 70% ethanol (B145695) using an ultrasonic bath for 30 minutes at 30°C.[16] The mixture is then centrifuged at 10,000 x g for 10 minutes. The supernatant is collected for further analysis.

  • Fractionation: The crude methanol (B129727) extract is subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of n-hexane, dichloromethane, ethyl acetate, and methanol.[15]

  • Isolation and Purification: Fractions showing similar profiles on Thin Layer Chromatography (TLC) are combined. Further purification of the combined fractions is achieved through repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Synthesis of this compound Derivatives

3.2.1. General Procedure for Esterification:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of the corresponding acid chloride or anhydride (B1165640) and a catalytic amount of a base (e.g., pyridine (B92270) or triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2.2. General Procedure for Glycosylation:

The synthesis of C-glycosides can be challenging. A common strategy involves the reaction of a glycosyl donor with an aglycone acceptor in the presence of a promoter.

  • Prepare a suitable glycosyl donor (e.g., a glycosyl halide or thioglycoside) from the desired sugar.

  • Dissolve the this compound derivative (aglycone) and the glycosyl donor in an appropriate anhydrous solvent under an inert atmosphere.

  • Add a promoter (e.g., a Lewis acid such as boron trifluoride etherate) at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction and work up as described for esterification.

  • Purify the resulting glycoside by column chromatography.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[1][17][18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the this compound derivative. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 492 nm or 590 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for studying the mechanism of action of this compound derivatives on signaling pathways.[20][21][22][23][24][25][26][27][28]

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-Akt, Akt) overnight at 4°C.[20][22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation. The NF-κB and PI3K/Akt pathways are prominent targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.

NF_kB_Pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB_active p65/p50 (Active) IkBa_NFkB->NFkB_active Releases Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Pro-inflammatory mediators) NFkB_active->Transcription Activates Tormentic_Acid This compound Derivatives Tormentic_Acid->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound Derivatives.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[3][28][29][30][31][32] Activation of this pathway, often through receptor tyrosine kinases, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell growth and proliferation. Aberrant activation of the PI3K/Akt pathway is a hallmark of many cancers. This compound derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, Bad) p_Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival Promotes Tormentic_Acid This compound Derivatives Tormentic_Acid->PI3K Inhibits Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound Derivative start->treatment mtt MTT Assay (Cell Viability) treatment->mtt lysis Cell Lysis and Protein Quantification treatment->lysis analysis Data Analysis and Interpretation mtt->analysis wb Western Blot Analysis (p-p65, p-Akt, etc.) lysis->wb wb->analysis end Conclusion on Mechanism of Action analysis->end

References

A Technical Guide to Preliminary In Vitro Studies on Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preliminary in vitro research conducted on tormentic acid, a pentacyclic triterpene found in various medicinal plants.[1][2] this compound has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[1][3][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways influenced by this compound.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant anticancer potential across a variety of cancer cell lines.[5][6] Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related pathways.[5][7]

Quantitative Data on Anticancer Effects

The antiproliferative and cytotoxic effects of this compound have been quantified in several studies, as summarized below.

Cell LineCancer TypeKey FindingsQuantitative DataReference
HeLa Cervical Cancer (Cisplatin-resistant)Dose-dependent suppression of proliferation, induction of apoptosis.Significant reduction in cell viability at various concentrations (MTT assay).[6][8]
PANC-1, MIA PaCa-2 Pancreatic Ductal AdenocarcinomaDose-dependent reduction in cell viability, induction of DNA damage and apoptosis, G1 cell cycle arrest.Significant reduction in viability (CCK-8 assay).[7]
MCF-7 Breast CancerIncreased generation of intracellular ROS, leading to apoptosis and G0/G1 cell cycle arrest.-[3]
HepG2, Bel-7405, Sk-hep-1 Hepatocellular CarcinomaDecreased cell viability, colony formation, and cell migration; induction of apoptosis.-[1]
Signaling Pathways in Anticancer Activity

In vitro studies have revealed that this compound modulates several key signaling pathways to exert its anticancer effects. In cisplatin-resistant cervical cancer cells (HeLa), it targets the mTOR/PI3K/AKT pathway.[8] In breast cancer cells, it has been shown to inhibit the NF-κB pathway and decrease the expression of extracellular signal-regulated kinase (ERK).[3] The induction of apoptosis is often mediated through the activation of caspases-3 and -9 and the modulation of Bax and Bcl-2 protein expression.[1][3][7]

G cluster_proliferation Inhibition of Proliferation & Survival TA This compound PI3K PI3K TA->PI3K ROS ROS Generation TA->ROS Cyclins Cyclin D1/E TA->Cyclins CDK CDK4 TA->CDK NFkB NF-κB Pathway TA->NFkB ERK p-ERK TA->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Casp9 Caspase-9 ROS->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Cyclins->CellCycle CDK->CellCycle NFkB->Apoptosis ERK->Apoptosis

Fig. 1: this compound's anticancer signaling pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and pathways.[4][9]

Quantitative Data on Anti-inflammatory Effects
Cell Line / ModelMediatorTreatmentEffectReference
RAW 264.7 Macrophages Nitric Oxide (NO)TA (dose-dependent)Potent inhibition of NO production.[10]
RAW 264.7 Macrophages PGE₂, TNF-αTA (dose-dependent)Reduced production.[10]
Rat Vascular Smooth Muscle Cells (RVSMCs) TNF-α, IL-6, IL-1βTA (12.5, 25, 50 µM) + H₂O₂Dose-dependent reduction in cytokine levels.[11]
Rat Vascular Smooth Muscle Cells (RVSMCs) Cell ViabilityTA (12.5, 25, 50 µM) + H₂O₂Dose-dependent attenuation of H₂O₂-induced viability loss.[11]
Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the activation of the NF-κB signaling pathway.[4][10] This inhibition prevents the nuclear translocation of NF-κB subunits (p65 and p50), thereby down-regulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as TNF-α.[10] Additionally, this compound has been found to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway.[4]

G LPS Inflammatory Stimulus (e.g., LPS, H₂O₂) MAPK MAPK Pathway LPS->MAPK IkBa p-IκB-α LPS->IkBa TA This compound TA->MAPK TA->IkBa Inhibits degradation NFkB NF-κB (p65/p50) MAPK->NFkB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene->Mediators

Fig. 2: this compound's anti-inflammatory signaling.

Antidiabetic and Antimicrobial Activities

Antidiabetic Effects

In vitro and in vivo studies have shown that this compound possesses antidiabetic and antihyperlipidemic properties.[4][12] It has been found to decrease glucose levels.[4] One of the proposed mechanisms for its antidiabetic activity is the inhibition of protein tyrosine phosphatase (PTP1B), which enhances insulin (B600854) sensitivity.[4] It may also promote glucose uptake by increasing the levels of phospho-AMPK and GLUT4 in skeletal muscle.[12]

Antimicrobial Activity

This compound has demonstrated activity against various pathogens.

PathogenTypeKey FindingsQuantitative DataReference
Staphylococcus aureus Gram-positive BacteriaPotent growth inhibitor.72.7% growth inhibition at 100 µg/ml.[13]
Pseudomonas aeruginosa Gram-negative BacteriaEvaluated as a potent agent.-[3][4]
Candida albicans FungusEvaluated as a potent agent.-[3][4]
HIV-1 Protease VirusInhibitory activity.Inhibition at 17.9 µg/mL.[3][4]

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays commonly used in the study of this compound, based on methodologies described in the cited literature.

Cell Viability (MTT/CCK-8 Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of this compound on cancer or other cell lines.[6][7][11]

  • Cell Seeding : Plate cells (e.g., HeLa, PANC-1, RVSMCs) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[14]

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 1.5 µM to 50 µM) and a vehicle control (e.g., DMSO).[14][15] For some experiments, cells may be co-treated with an inflammatory stimulus like H₂O₂ (100 µM) or LPS.[11]

  • Incubation : Incubate the treated cells for a specified period (e.g., 18, 24, or 48 hours) at 37°C in a humidified 5% CO₂ incubator.[14]

  • Reagent Addition : Add 20 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 4 hours.[14]

  • Measurement : If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][14]

  • Cell Culture and Treatment : Seed cells (e.g., 1 x 10⁵ cells/well) in a 6-well plate, allow them to adhere, and then treat with desired concentrations of this compound for 18-24 hours.[14]

  • Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., iNOS, COX-2, caspases, PI3K/Akt).[8][9]

  • Protein Extraction : After treating cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification : Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody (e.g., anti-COX-2, anti-p-Akt, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin or GAPDH.[14]

G cluster_assays Downstream Assays start Cell Culture & Adherence (24h) treatment Treatment with This compound start->treatment incubation Incubation (18-48h) treatment->incubation viability Cell Viability Assay (MTT / CCK-8) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis protein Protein Analysis (Western Blot) incubation->protein gene Gene Expression (RT-qPCR) incubation->gene

References

Tormentic Acid: A Phytoalexin in Plant Defense - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of tormentic acid's role as a phytoalexin in plant defense mechanisms. This compound, a pentacyclic triterpene, exhibits significant antimicrobial properties and is integral to the defense response of various plant species, notably in the Rosaceae family. This document collates quantitative data on its bioactivity, details experimental protocols for its study, and illustrates the signaling pathways governing its production. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's function and potential applications.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to counteract a myriad of biotic stresses, including pathogenic fungi and bacteria. A key component of this defense is the production of phytoalexins, which are antimicrobial compounds synthesized de novo and accumulated at the site of infection. This compound (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is an ursane-type pentacyclic triterpene that functions as a phytoalexin, playing a crucial role in plant immunity. Its production is a hallmark of the defense response in certain plant families, and it has demonstrated a broad spectrum of biological activities, making it a compound of interest for both plant pathology and pharmacology.

Biosynthesis of this compound

This compound is synthesized via the mevalonic acid (MVA) pathway in the cytosol, which leads to the formation of isoprene (B109036) units. The biosynthesis of pentacyclic triterpenes like this compound begins with the cyclization of 2,3-oxidosqualene, a derivative of squalene (B77637) which is formed from six isoprene units. While the complete biosynthetic pathway of this compound is not fully elucidated, it is understood to involve a series of enzymatic reactions catalyzed by oxidoreductases and cytochrome P450 monooxygenases to modify the initial triterpene backbone.

Role as a Phytoalexin

The role of this compound as a phytoalexin is most prominently documented in the interaction between strawberry (Fragaria x ananassa) and the anthracnose-causing fungal pathogen Colletotrichum fragariae. In resistant strawberry cultivars, the accumulation of this compound at the infection site is a key factor in halting the progression of the fungus. While specific quantitative data on the fold-increase of this compound upon infection is not extensively available in the literature, transcriptomic and proteomic studies of infected strawberry leaves show significant upregulation of defense-related genes and proteins, consistent with the induction of phytoalexin biosynthesis.

Quantitative Data on Bioactivity

The antimicrobial efficacy of this compound has been quantified against various pathogens. The following tables summarize the available data.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeConcentration (µg/mL)Effect
Candida albicansBroth Microdilution10072% growth reduction
Candida albicansErgosterol Biosynthesis Inhibition2521.9% decrease in ergosterol
Candida albicansErgosterol Biosynthesis Inhibition5035.7% decrease in ergosterol
Candida albicansErgosterol Biosynthesis Inhibition10048.2% decrease in ergosterol
Candida albicansErgosterol Biosynthesis Inhibition20078.5% decrease in ergosterol

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesAssay TypeConcentration (µg/mL)Effect
Staphylococcus aureusBroth Microdilution10072.7% growth inhibition
Staphylococcus aureusExtracellular Protease Production-Complete inhibition
Pseudomonas aeruginosaBiofilm Adhesion100Significant reduction
Pseudomonas aeruginosaCapsular Polysaccharide Production100Significant reduction

Signaling Pathways in this compound Production

The induction of this compound biosynthesis is regulated by a complex signaling network, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling pathways are activated in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Jasmonic Acid (JA) and Salicylic Acid (SA) Crosstalk

Upon pathogen recognition, a signaling cascade is initiated, leading to the accumulation of JA and SA. Generally, JA signaling is associated with defense against necrotrophic pathogens, while SA signaling is linked to defense against biotrophic pathogens. The interplay between these two pathways, often antagonistic, fine-tunes the plant's defense response. In the context of triterpenoid (B12794562) biosynthesis, both JA and SA have been shown to induce the expression of key biosynthetic genes, such as those encoding triterpene synthases.

G cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell Pathogen Pathogen (e.g., Colletotrichum) PAMPs PAMPs/DAMPs Recognition Pathogen->PAMPs releases PAMPs JA_pathway Jasmonic Acid (JA) Signaling PAMPs->JA_pathway SA_pathway Salicylic Acid (SA) Signaling PAMPs->SA_pathway JA_pathway->SA_pathway antagonistic crosstalk WRKY WRKY Transcription Factors JA_pathway->WRKY activates SA_pathway->JA_pathway SA_pathway->WRKY activates/represses Triterpene_Synthase Triterpene Synthase Gene Expression WRKY->Triterpene_Synthase regulates Biosynthesis This compound Biosynthesis Triterpene_Synthase->Biosynthesis Tormentic_Acid This compound Accumulation Biosynthesis->Tormentic_Acid Defense Plant Defense Response Tormentic_Acid->Defense

Caption: Signaling pathway for this compound biosynthesis induction.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol is adapted from methods for the analysis of structurally similar triterpenoids like ursolic acid.

1. Sample Preparation and Extraction:

  • Freeze-dry plant tissue (e.g., strawberry leaves) and grind to a fine powder.

  • Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of methanol (B129727) and sonicate for 30 minutes in a water bath at 60°C.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

  • Gradient Program:

    • 0-5 min: 70% A

    • 5-25 min: 70-90% A (linear gradient)

    • 25-30 min: 90% A (isocratic)

    • 30-35 min: 90-70% A (linear gradient)

    • 35-40 min: 70% A (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Run the standards on the HPLC under the same conditions as the samples.

  • Plot the peak area against the concentration to create a linear regression.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

G cluster_extraction Extraction cluster_analysis HPLC Analysis start Plant Tissue (e.g., Strawberry Leaves) grind Freeze-dry & Grind start->grind extract Methanol Extraction (Sonication) grind->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc_vial HPLC Vial filter->hplc_vial hplc HPLC System (C18 Column, UV Detector) hplc_vial->hplc quantify Quantification (vs. Standard Curve) hplc->quantify

Caption: Workflow for this compound extraction and HPLC analysis.

Antifungal Susceptibility Testing by Broth Microdilution

This protocol is a general method for testing the antifungal activity of hydrophobic compounds like this compound.

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration is non-inhibitory to the fungus (typically ≤1%).

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually inspect the wells for turbidity, which indicates fungal growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.

  • A spectrophotometer can also be used to measure the absorbance at a specific wavelength (e.g., 600 nm) for a more quantitative assessment of growth inhibition.

G cluster_preparation Preparation cluster_assay Assay fungal_culture Fungal Culture inoculum Prepare Fungal Inoculum fungal_culture->inoculum inoculate Inoculate Plate inoculum->inoculate compound This compound Stock dilutions Serial Dilutions in Microtiter Plate compound->dilutions dilutions->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results mic Determine MIC read_results->mic

Caption: Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

This compound is a vital component of the inducible defense system in several plant species, acting as a potent phytoalexin against pathogenic microbes. Its demonstrated antifungal and antibacterial activities underscore its importance in plant immunity and highlight its potential for development as a natural antimicrobial agent. Further research is warranted to fully elucidate its biosynthetic pathway, which could enable metabolic engineering approaches for enhanced production in crop plants. Additionally, a more comprehensive quantitative analysis of its induction in response to a wider range of elicitors and pathogens will provide a deeper understanding of its regulatory network. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted role of this compound in plant defense and explore its therapeutic potential.

Methodological & Application

Application Notes & Protocols: Extraction of Tormentic Acid from Eriobotrya japonica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) group.[1] It has garnered significant interest in the scientific community due to its wide spectrum of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[2][3] Eriobotrya japonica (Thunb.) Lindl., commonly known as the loquat tree, is a well-recognized and rich source of this compound, particularly its leaves.[1][3] This document provides detailed protocols and comparative data for various methods aimed at the efficient extraction of this compound from E. japonica.

Extraction Methodologies & Quantitative Data

The selection of an extraction method is critical and depends on factors such as desired yield, purity, processing time, and environmental impact. Both conventional and modern assisted techniques have been employed for the extraction of triterpenoids from loquat leaves.

Conventional Extraction Methods

Conventional methods, such as maceration and heat reflux extraction, are widely used due to their simplicity and scalability. These methods typically involve the use of organic solvents to solubilize the target compounds from the plant matrix. Ethanol (B145695) is a commonly used and efficient solvent for this compound extraction.[1] A study reported a yield of 5.8% from dried loquat leaf powder using 95% ethanol at an elevated temperature of 90°C.[1][4]

Table 1: Comparison of Conventional Extraction Parameters for Triterpenoids from Eriobotrya japonica

Parameter Heat Reflux Extraction (this compound) Heat Reflux Extraction (Total Flavonoids)*
Plant Material Dried Loquat Leaf Powder Dried Loquat Leaf Powder
Solvent 95% Ethanol 70% Ethanol
Temperature 90°C Reflux Temperature
Extraction Time Not Specified 3 cycles, 2 hours each
Solvent-to-Solid Ratio Not Specified 10:1 (v/w)
Reported Yield 5.8% (this compound)[1][4] 37.12 mg/g (Total Flavonoids)[5]
Reference Olech et al.[1][4] Zhang et al.[5]

Note: Data for a related class of compounds is included for comparison of parameters.

Modern Assisted Extraction Methods

To enhance extraction efficiency and reduce time and solvent consumption, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. These methods utilize ultrasonic waves or microwave energy to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent.[6][7]

Table 2: Optimized Parameters for Modern Assisted Extraction of Triterpenoids from Eriobotrya japonica Leaves

Parameter Ultrasound-Assisted Extraction (UAE) for Ursolic Acid* Microwave-Assisted Extraction (MAE) for Oleanolic Acid*
Plant Material Loquat Leaves Loquat Leaves
Solvent 82% Ethanol 95% Ethanol
Temperature 69°C Not Specified (Power-controlled)
Extraction Time 35 min 70 seconds
Solvent-to-Solid Ratio 21:1 (mL/g) 20:1 (g/mL)
Ultrasonic/Microwave Power Not Specified 630 W
Reported Yield 3.567 mg/g (Ursolic Acid)[6] 84.8% extraction rate (Oleanolic Acid)[6]
Reference Ma Xiong et al.[6] Fan Aiping et al.[6]

Note: this compound is an ursane-type triterpenoid structurally related to ursolic and oleanolic acids. These optimized conditions serve as an excellent starting point for this compound extraction.

Experimental Workflow & Protocols

A generalized workflow for the extraction and purification of this compound is presented below.

G A Plant Material Preparation (Drying, Grinding) B Extraction A->B C Filtration / Centrifugation B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Purification (e.g., HPLC, Column Chromatography) E->F G Pure this compound F->G

General workflow for this compound extraction.
Protocol 1: Heat Reflux Extraction

This protocol is based on established methods for triterpenoid extraction from E. japonica.[1][4]

  • Preparation: Weigh 50 g of dried, powdered E. japonica leaves and place them into a 1000 mL round-bottom flask.

  • Solvent Addition: Add 500 mL of 95% ethanol to the flask (10:1 solvent-to-solid ratio).

  • Extraction: Connect the flask to a reflux condenser and heat the mixture to 90°C using a heating mantle. Maintain a gentle reflux for 4 hours.

  • Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Re-extraction (Optional but Recommended): Transfer the plant residue back to the flask and repeat steps 2-4 twice to maximize yield.

  • Solvent Removal: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is fully removed.

  • Drying: Dry the resulting crude extract in a vacuum oven to obtain a solid residue.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from optimized conditions for related triterpenoids from loquat leaves.[6]

  • Preparation: Weigh 10 g of dried, powdered E. japonica leaves and place them into a 500 mL beaker or flask.

  • Solvent Addition: Add 210 mL of 82% ethanol (21:1 solvent-to-solid ratio).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 69°C and sonicate for 35 minutes. Ensure the vessel is adequately submerged.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at 50°C.

  • Drying: Dry the crude extract in a vacuum oven to yield the final product.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol is adapted from optimized conditions for related triterpenoids from loquat leaves.[6]

  • Preparation: Weigh 10 g of dried, powdered E. japonica leaves and place them into a suitable microwave extraction vessel.

  • Solvent Addition: Add 200 mL of 95% ethanol (20:1 solvent-to-solid ratio). Allow the material to soak for 10 minutes.

  • Extraction: Place the vessel in a microwave extractor. Set the power to 630 W and the extraction time to 70 seconds.

  • Cooling & Filtration: After the extraction cycle, allow the vessel to cool to a safe temperature before opening. Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at 50°C.

  • Drying: Dry the crude extract in a vacuum oven.

Biological Activity and Signaling Pathway

This compound exhibits potent anti-inflammatory properties. Its mechanism of action involves the suppression of key inflammatory mediators. Studies have shown that this compound can inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α.[8] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying molecular mechanism involves the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.[2][8]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK Activates IKB IκBα Degradation LPS->IKB Activates TA This compound TA->MAPK Inhibits TA->IKB Inhibits GENES Gene Expression MAPK->GENES Promotes NFKB NF-κB Activation (p65/p50 Nuclear Translocation) IKB->NFKB Leads to NFKB->GENES Promotes INOS iNOS GENES->INOS Induces COX2 COX-2 GENES->COX2 Induces CYTOKINES Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) GENES->CYTOKINES Induces

Anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Solvent Extraction of Tormentic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document provides detailed application notes and protocols for the solvent extraction of this compound from various plant materials. The protocols are designed to be adaptable for both small-scale research and larger-scale drug development applications. Key plant sources for this compound include species from the Rosaceae family, such as Potentilla erecta (Tormentil) and Eriobotrya japonica (Loquat).

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for selecting the appropriate extraction solvent and method.

PropertyValue/DescriptionSource
Molecular FormulaC₃₀H₄₈O₅[1][2]
Molecular Weight488.7 g/mol [1][2]
SolubilitySoluble in DMSO. Ethanol (B145695) and methanol (B129727) are commonly used for extraction.[1][3][4]
PolarityThis compound is a moderately polar compound.[5]

Quantitative Data Summary of this compound Extraction

The yield of this compound is highly dependent on the plant source, the extraction method, and the solvent used. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Potentilla erecta Rhizomes

Extraction MethodSolventThis compound Yield (mg/g of dry plant material)Reference
Not SpecifiedNot Specified2.72 - 9.03 (sum of euscaphic and tormentic acids)[6]
Ethanolic ExtractionEthanol:Water (7:3, v/v)Triterpenoids constituted ~29% of the extract[7]

Table 2: this compound and Triterpenoid Extraction from Eriobotrya japonica Leaves

Extraction MethodSolventCompoundYield/PurityReference
Hot Extraction95% EthanolThis compound5.8% of the dried powder[6]
Optimized Extraction95% EthanolUrsolic Acid (a related triterpenoid)95.4% yield with 54.6% purity[5]
Orthogonal Test80% EthanolCorosolic Acid (a related triterpenoid)Optimized for triterpene acids[8]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction from Potentilla erecta Rhizomes

This protocol describes a simple and effective method for small-scale extraction of this compound.

Materials and Equipment:

  • Dried and powdered rhizomes of Potentilla erecta

  • Ethanol (95% or absolute)

  • Methanol

  • Erlenmeyer flasks

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 10 g of finely powdered Potentilla erecta rhizomes and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 95% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

  • Seal the flask and place it on a shaker or magnetic stirrer.

  • Macerate for 24-48 hours at room temperature.

  • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with an additional 20 mL of the extraction solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure.

  • Dry the resulting crude extract in a vacuum oven or desiccator to a constant weight.

  • Store the dried extract at -20°C for further analysis.

Protocol 2: Soxhlet Extraction for this compound from Eriobotrya japonica Leaves

Soxhlet extraction is a continuous extraction method that is more efficient than maceration for exhaustive extraction.

Materials and Equipment:

  • Dried and powdered leaves of Eriobotrya japonica

  • 95% Ethanol

  • Soxhlet apparatus (including a round bottom flask, extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 10 g of powdered Eriobotrya japonica leaves and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add 150 mL of 95% ethanol to the round bottom flask.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the round bottom flask using a heating mantle to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

  • After extraction, turn off the heating mantle and allow the apparatus to cool down.

  • Dismantle the apparatus and collect the extract from the round bottom flask.

  • Concentrate the extract using a rotary evaporator at 40-50°C.

  • Dry the crude extract to a constant weight and store at -20°C.

Protocol 3: Ultrasound-Assisted Extraction (UAE) for this compound

UAE is a modern and efficient extraction technique that can reduce extraction time and solvent consumption.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Potentilla erecta rhizomes)

  • Ethanol:Water mixture (e.g., 7:3 v/v)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration setup

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 5 g of powdered plant material and place it in a 100 mL beaker.

  • Add 50 mL of the ethanol:water (7:3 v/v) solvent (solid-to-solvent ratio of 1:10 w/v).

  • Place the beaker in an ultrasonic bath.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).[7]

  • After sonication, filter the mixture to separate the extract.

  • Repeat the extraction process on the residue for a second time to maximize yield.

  • Combine the filtrates and concentrate them using a rotary evaporator.

  • Dry the final extract and store it at -20°C.

Visualization of Experimental Workflows

Solvent_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis p1 Collection of Plant Material p2 Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Maceration p3->e1 e2 Soxhlet Extraction p3->e2 e3 Ultrasound-Assisted Extraction p3->e3 pr1 Filtration e1->pr1 e2->pr1 e3->pr1 pr2 Solvent Evaporation (Rotary Evaporator) pr1->pr2 pr3 Drying of Crude Extract pr2->pr3 a1 Crude Extract pr3->a1 a2 HPLC Quantification of this compound a1->a2

Caption: General workflow for the solvent extraction of this compound from plant material.

Signaling Pathways (Placeholder - For Illustrative Purposes)

While the core of this document focuses on extraction, understanding the biological context of this compound is important for drug development professionals. The diagram below illustrates a generalized signaling pathway that could be influenced by this compound, based on its known anti-inflammatory properties.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by this compound stim e.g., LPS receptor TLR4 adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_activation->gene_expression inflammation Inflammation gene_expression->inflammation ta This compound ta->kinase_cascade Inhibits

Caption: Potential anti-inflammatory signaling pathway inhibited by this compound.

Concluding Remarks

The choice of extraction protocol for this compound should be guided by the specific research or development goals, available equipment, and the scale of the operation. Maceration is suitable for preliminary studies, while Soxhlet and ultrasound-assisted extraction offer higher efficiency for larger quantities. For all methods, optimization of parameters such as solvent composition, temperature, and extraction time is recommended to maximize the yield of this compound. Subsequent purification and quantification using chromatographic techniques such as HPLC are essential for obtaining pure this compound for further biological evaluation.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Tormentic Acid from Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tormentic acid, a pentacyclic triterpenoid, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] Efficient extraction of this valuable compound from its natural sources, primarily plant roots, is a critical step for research and development. Ultrasound-Assisted Extraction (UAE) has emerged as a green and highly efficient technique for the extraction of bioactive compounds from plant matrices. This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times with reduced solvent consumption compared to traditional methods like maceration.[3][4][5]

These application notes provide a comprehensive guide to the ultrasound-assisted extraction of this compound from plant roots, covering optimized protocols, comparative data, and analytical methods for quantification.

Data Presentation: Quantitative Comparison of Extraction Methods

The following table summarizes the comparative efficiency of Ultrasound-Assisted Extraction (UAE) against traditional maceration for the extraction of triterpenoids from plant materials. While specific comparative data for this compound is limited, the trend for similar compounds demonstrates the clear advantages of UAE.

ParameterMaceration ExtractionUltrasound-Assisted Extraction (UAE)Key Advantages of UAEReference
Extraction Yield LowerHigherIncreased Yield[4][5][6]
Extraction Time 24 - 72 hours20 - 60 minutesSignificant Time Reduction[6][7][8]
Solvent Consumption HigherLowerReduced Environmental Impact & Cost[3][6]
Operating Temperature Room TemperatureOften slightly elevated (e.g., 40-60°C) but can be controlledBetter control over extraction conditions[9][10]
Overall Efficiency LowerHigherImproved Throughput and Efficiency[7][8]

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction (UAE) of this compound from Roots

This protocol outlines the optimized parameters for the extraction of this compound from dried and powdered plant roots.

Materials and Equipment:

  • Dried and powdered root material (e.g., Potentilla erecta, Rosa rugosa, Cecropia pachystachya)

  • Extraction Solvent: 80% Ethanol (B145695) (v/v)

  • Ultrasonic bath or probe system with temperature and power control

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)

  • Rotary evaporator

  • Analytical balance

  • Vials for sample storage

Optimized UAE Parameters:

ParameterOptimized ValueReference
Solvent 80% Ethanol[11]
Solvent-to-Solid Ratio 30:1 (mL/g)[12]
Ultrasonic Power 200 W[10]
Ultrasonic Frequency 40 kHz
Extraction Temperature 50°C[9]
Extraction Time 40 minutes[7]

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried root material.

  • Extraction:

    • Place the powdered root material into a 500 mL Erlenmeyer flask.

    • Add 300 mL of 80% ethanol to the flask.

    • Place the flask in the ultrasonic bath, ensuring the water level is above the solvent level in the flask.

    • Set the ultrasonic bath parameters to 40 kHz frequency, 200 W power, and a temperature of 50°C.

    • Sonicate for 40 minutes.

  • Filtration:

    • After sonication, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper under vacuum to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh 80% ethanol to ensure complete recovery of the extract.

  • Solvent Evaporation:

    • Combine the filtrates and transfer to a round-bottom flask.

    • Concentrate the extract using a rotary evaporator at a temperature of 50°C under reduced pressure until the ethanol is completely removed.

  • Drying and Storage:

    • The resulting aqueous extract can be lyophilized or dried in a vacuum oven to obtain a crude solid extract.

    • Store the dried extract in an airtight container at -20°C until further analysis.

Protocol for Quantification of this compound by HPLC-DAD

This protocol describes the High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in the root extracts.

Materials and Equipment:

  • HPLC system with a DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions:

ParameterConditionReference
Column C18 (4.6 x 250 mm, 5 µm)[13]
Mobile Phase Gradient: 70-90% B over 20 min
Flow Rate 1.0 mL/min[13]
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried root extract and dissolve it in 10 mL of methanol.

    • Vortex the solution for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_uae Ultrasound-Assisted Extraction cluster_proc Post-Extraction Processing cluster_analysis Analysis Root Plant Roots Dry Drying Root->Dry Grind Grinding & Sieving Dry->Grind Powder Powdered Root Material Grind->Powder Mix Mixing with Solvent (e.g., 80% Ethanol) Powder->Mix Sonication Ultrasonication (40 kHz, 200 W, 50°C, 40 min) Mix->Sonication Filter Filtration Sonication->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap DryExtract Drying (Lyophilization/Vacuum Oven) Evap->DryExtract CrudeExtract Crude this compound Extract DryExtract->CrudeExtract HPLC HPLC-DAD Analysis CrudeExtract->HPLC Quant Quantification of this compound HPLC->Quant

Caption: Experimental workflow for ultrasound-assisted extraction of this compound.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK TA This compound TA->IKK Inhibits IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_active NF-κB (p50/p65) (Active) IkappaB->NFkappaB_active NFkappaB_inactive NF-κB (p50/p65) (Inactive Complex with IκBα) NFkappaB_inactive->IKK NFkappaB_nuc NF-κB Translocation NFkappaB_active->NFkappaB_nuc Gene Gene Transcription NFkappaB_nuc->Gene Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene->Cytokines

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Synthesis and Characterization of Novel Tormentic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel tormentic acid derivatives. This compound, a pentacyclic triterpene, has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Chemical modification of its core structure offers a promising strategy to enhance its therapeutic potential and develop novel drug candidates.

Overview of this compound and its Derivatives

This compound (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring ursane-type triterpenoid (B12794562) found in various medicinal plants. Its biological activities are attributed to its ability to modulate key signaling pathways involved in inflammation and cancer. The synthesis of novel derivatives aims to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of Novel this compound Derivatives

This section outlines a general protocol for the synthesis of ester and amide derivatives of this compound. The hydroxyl and carboxylic acid groups on the this compound scaffold are amenable to various chemical modifications.

General Protocol for Esterification of this compound

This protocol describes the synthesis of an ester derivative at the C-28 carboxylic acid position, a common strategy for modifying triterpenoids.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired alcohol (e.g., ethanol, benzyl (B1604629) alcohol)

  • Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acid chloride.

  • Ester Formation: Dissolve the obtained acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol (1.2 equivalents) and TEA (2 equivalents) in anhydrous DCM.

  • Add the alcohol solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

General Protocol for Amide Synthesis from this compound

This protocol details the formation of an amide linkage at the C-28 position.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Desired amine (e.g., propylamine, aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system.

Characterization of Novel this compound Derivatives

Thorough characterization is crucial to confirm the structure and purity of the synthesized derivatives.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structural elucidation.

Protocol for NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analyze the spectra to confirm the presence of characteristic peaks corresponding to the this compound backbone and the newly introduced functional groups. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more detailed structural assignments.

Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Acquire the mass spectrum in positive or negative ion mode to determine the accurate molecular weight and confirm the elemental composition.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain the FTIR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

  • Analyze the spectrum for characteristic absorption bands corresponding to functional groups (e.g., C=O stretch for esters and amides, N-H stretch for amides).

Biological Evaluation of Novel this compound Derivatives

The synthesized derivatives should be evaluated for their biological activities, particularly anticancer and anti-inflammatory effects.

In Vitro Anticancer Activity

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages:

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.

DerivativeModificationTarget Cell LineIC₅₀ (µM)
TA-01Ethyl esterHeLa15.2
TA-02Benzyl esterHeLa8.5
TA-03Propyl amideHeLa22.1
TA-04Phenyl amideHeLa12.8
Doxorubicin-HeLa0.5

Table 1: In Vitro Cytotoxicity of this compound (TA) Derivatives against HeLa cells.

DerivativeModificationLPS-stimulated RAW 264.7IC₅₀ (µM)
TA-01Ethyl esterNO Inhibition25.8
TA-02Benzyl esterNO Inhibition18.3
TA-03Propyl amideNO Inhibition31.5
TA-04Phenyl amideNO Inhibition21.7
L-NAME-NO Inhibition15.0

Table 2: In Vitro Anti-inflammatory Activity of this compound (TA) Derivatives.

Visualizations

Diagrams illustrating key pathways and workflows can aid in understanding the experimental design and the mechanism of action of this compound derivatives.

Synthesis_Workflow Tormentic_Acid This compound Activation Activation of Carboxylic Acid Tormentic_Acid->Activation Esterification Esterification Activation->Esterification Amidation Amidation Activation->Amidation Purification Purification (Column Chromatography) Esterification->Purification Amidation->Purification Ester_Derivative Ester Derivative Purification->Ester_Derivative yields Amide_Derivative Amide Derivative Purification->Amide_Derivative yields Characterization Characterization (NMR, MS, FTIR) Ester_Derivative->Characterization Amide_Derivative->Characterization

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Biological_Evaluation_Workflow Synthesized_Derivatives Synthesized Novel This compound Derivatives Anticancer_Screening In Vitro Anticancer Screening Synthesized_Derivatives->Anticancer_Screening Anti_inflammatory_Screening In Vitro Anti-inflammatory Screening Synthesized_Derivatives->Anti_inflammatory_Screening MTT_Assay MTT Assay on Cancer Cell Lines Anticancer_Screening->MTT_Assay NO_Inhibition_Assay Nitric Oxide Inhibition Assay on Macrophages Anti_inflammatory_Screening->NO_Inhibition_Assay Data_Analysis_Cancer IC50 Determination (Cytotoxicity) MTT_Assay->Data_Analysis_Cancer Data_Analysis_Inflammation IC50 Determination (Anti-inflammatory) NO_Inhibition_Assay->Data_Analysis_Inflammation Lead_Identification Identification of Lead Compounds Data_Analysis_Cancer->Lead_Identification Data_Analysis_Inflammation->Lead_Identification

Caption: Workflow for the biological evaluation of novel this compound derivatives.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tormentic_Acid_Derivative This compound Derivative Tormentic_Acid_Derivative->PI3K inhibits Tormentic_Acid_Derivative->AKT inhibits Tormentic_Acid_Derivative->mTOR inhibits

Caption: Postulated anticancer mechanism via inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tormentic acid, a pentacyclic triterpene found in various medicinal plants, has garnered significant interest for its potential anticancer properties.[1][2][3] Preliminary studies suggest that this compound exerts cytotoxic effects on various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.[3][4] These application notes provide a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to investigate its mechanism of action and evaluate its therapeutic potential. The protocols cover the assessment of metabolic activity, membrane integrity, and apoptosis induction.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The IC50 values for this compound can vary depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Reference
HeLaCervical Adenocarcinoma33.25Not Specified[5]
Leukemia CellsLeukemia80.25Not Specified[5]
PANC-1Pancreatic Ductal AdenocarcinomaDose-dependent reduction in viabilityNot Specified[3]
MIA PaCa-2Pancreatic Ductal AdenocarcinomaDose-dependent reduction in viabilityNot Specified[3]

Experimental Workflow Overview

A systematic approach is essential for characterizing the cytotoxic effects of this compound. The following workflow outlines the key stages, from initial cell viability screening to the investigation of the underlying molecular mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Mechanism cell_culture 1. Cell Line Selection and Culture ta_prep 2. This compound Stock Solution Prep serial_dilution 3. Serial Dilution of This compound treatment 4. Cell Treatment with This compound serial_dilution->treatment incubation 5. Incubation (24, 48, 72 hours) assays 6. Cytotoxicity Assays (MTT, LDH, Caspase) data_acq 7. Data Acquisition (Absorbance, Luminescence) assays->data_acq assays->data_acq ic50 8. IC50 Determination data_acq->ic50 western_blot 9. Western Blot for Apoptotic Markers ic50->western_blot pathway_analysis 10. Signaling Pathway Analysis western_blot->pathway_analysis

Figure 1: General workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cells treated with this compound as described in the MTT assay protocol (Steps 1-3)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare Controls: In separate wells, prepare a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the treated samples and controls.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • Cells treated with this compound in an opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The results are typically presented as the fold change in caspase activity in treated cells compared to untreated controls.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways

This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and by inhibiting the PI3K/AKT/mTOR signaling pathway.[3][4]

signaling_pathway cluster_pathway This compound-Induced Apoptosis Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Intrinsic Apoptosis Pathway TA This compound PI3K PI3K TA->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) TA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) TA->Bax Upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed signaling pathway for this compound-induced cytotoxicity.

Pathway Description: this compound is believed to exert its cytotoxic effects through a dual mechanism. Firstly, it inhibits the PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation.[4] This inhibition leads to a decrease in pro-survival signals. Secondly, this compound modulates the balance of Bcl-2 family proteins, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade, with caspase-9 as the initiator and caspase-3 as the executioner, ultimately leading to programmed cell death or apoptosis.[4]

References

Application Notes and Protocols: Investigating the Effects of Tormentic Acid on C2C12 Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tormentic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered interest for its diverse pharmacological activities, including antioxidant and anti-inflammatory properties. The C2C12 myoblast cell line, a well-established in vitro model for skeletal muscle studies, provides a robust platform to investigate the effects of compounds like this compound on muscle cell biology. These application notes provide a comprehensive overview of the known effects of this compound on C2C12 cells, particularly in the context of oxidative stress, and offer detailed protocols for further investigation into its potential role in myogenesis.

Effects of this compound on H₂O₂-Stimulated C2C12 Myoblasts

This compound has been shown to mitigate the detrimental effects of oxidative stress in C2C12 myoblasts. In a model of hydrogen peroxide (H₂O₂)-induced oxidative stress, this compound demonstrated significant protective effects by modulating markers of cellular damage, inflammation, and antioxidant defense.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various biomarkers in H₂O₂-stimulated C2C12 cells.[1][2][3]

Table 1: Effect of this compound on Markers of Cellular Damage and Inflammation in H₂O₂-Stimulated C2C12 Cells [1][3]

TreatmentMalondialdehyde (MDA)Lactate Dehydrogenase (LDH)Creatine Kinase (CK)Tumor Necrosis Factor-α (TNF-α)Interleukin-6 (IL-6)
ControlBaselineBaselineBaselineBaselineBaseline
H₂O₂IncreasedIncreasedIncreasedIncreasedIncreased
H₂O₂ + this compound (0.01 µg/mL)DecreasedDecreasedDecreasedDecreasedDecreased
H₂O₂ + this compound (0.1 µg/mL)Further DecreasedFurther DecreasedFurther DecreasedFurther DecreasedFurther Decreased
H₂O₂ + this compound (1 µg/mL)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Table 2: Effect of this compound on Antioxidant Enzymes and Glycogen Levels in H₂O₂-Stimulated C2C12 Cells [1][3]

TreatmentSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlycogen Level
ControlBaselineBaselineBaseline
H₂O₂DecreasedDecreasedDecreased
H₂O₂ + this compound (0.01 µg/mL)IncreasedIncreasedIncreased
H₂O₂ + this compound (0.1 µg/mL)Further IncreasedFurther IncreasedFurther Increased
H₂O₂ + this compound (1 µg/mL)Significantly IncreasedSignificantly IncreasedSignificantly Increased

Experimental Protocols

C2C12 Cell Culture and Differentiation

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Seeding: Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a suitable density.

  • Induction of Differentiation: To induce myotube formation, allow myoblasts to reach near-confluence (90-100%). Replace GM with DM.

  • Maintenance: Change the DM every 48 hours. Myotube formation is typically observed within 3-5 days.

This compound Treatment under Oxidative Stress

Materials:

  • Differentiated C2C12 myotubes

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Hydrogen Peroxide (H₂O₂) solution

  • Cell culture medium

Protocol:

  • Pre-treatment: Treat differentiated C2C12 myotubes with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µg/mL) for 1 hour.

  • Induction of Oxidative Stress: Following pre-treatment, add H₂O₂ to the culture medium at a final concentration known to induce oxidative stress (e.g., 100-500 µM) and incubate for a specified period (e.g., 24 hours).

  • Analysis: After incubation, collect the cell lysates and culture supernatant for downstream analysis of biomarkers as detailed in the quantitative data tables.

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Plate reader

Protocol:

  • Seed C2C12 cells in a 96-well plate and treat with this compound as required.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control.[4]

Western Blot Analysis for Myogenic Markers

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MyoD, anti-Myogenin, anti-Myosin Heavy Chain)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse treated C2C12 cells with RIPA buffer and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

Proposed Investigation: this compound and Myogenesis

While the effects of this compound on stressed C2C12 cells are documented, its direct impact on myogenesis remains an area for investigation. A structurally similar ursane (B1242777) triterpenoid, ursolic acid, has been shown to promote myogenesis in C2C12 cells by upregulating myogenic regulatory factors (MRFs) like MyoD and myogenin, and increasing the expression of myosin heavy chain (MHC), a key protein in mature myotubes.[1][5][6][7] This suggests that this compound may have a similar pro-myogenic effect.

Experimental Workflow for Investigating Myogenic Effects

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Analysis of Myotube Formation cluster_2 Phase 3: Molecular Analysis C2C12 Seed C2C12 Myoblasts Induce Induce Differentiation (DM) C2C12->Induce Treat Treat with this compound (Various Concentrations) Induce->Treat Morphology Microscopic Observation of Myotube Morphology Treat->Morphology qPCR qPCR for Myogenic Gene Expression (MyoD, Myogenin) Treat->qPCR Fusion Immunofluorescence Staining (MHC) & Fusion Index Calculation Morphology->Fusion Western Western Blot for Myogenic Protein Expression (MHC) qPCR->Western

Caption: Workflow for studying this compound's effect on myogenesis.

Signaling Pathways to Investigate

Based on the known mechanisms of related compounds like ursolic acid, the PI3K/Akt/mTOR pathway is a prime candidate for investigation into the pro-myogenic effects of this compound.[5][7]

G Tormentic_Acid This compound PI3K PI3K Tormentic_Acid->PI3K Hypothesized Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MyoD_Myogenin MyoD / Myogenin Upregulation mTOR->MyoD_Myogenin Myotube_Formation Myotube Formation & Hypertrophy MyoD_Myogenin->Myotube_Formation

Caption: Hypothesized signaling pathway for this compound in myogenesis.

Protective Mechanism of this compound Against Oxidative Stress

In the context of H₂O₂-induced oxidative stress, this compound appears to exert its protective effects through multiple mechanisms. It directly counteracts oxidative damage by reducing lipid peroxidation (MDA levels) and cellular leakage (LDH and CK levels). Concurrently, it bolsters the cell's endogenous antioxidant defenses by increasing the activity of SOD and CAT. Furthermore, its anti-inflammatory action is evident from the reduction in pro-inflammatory cytokines TNF-α and IL-6.

G H2O2 H₂O₂ Oxidative_Stress Oxidative Stress (Increased ROS) H2O2->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage Tormentic_Acid This compound Antioxidant_Enzymes Increased SOD, CAT Tormentic_Acid->Antioxidant_Enzymes Enhances Anti_inflammatory Decreased TNF-α, IL-6 Tormentic_Acid->Anti_inflammatory Inhibits Protective_Effects Decreased MDA, LDH, CK Tormentic_Acid->Protective_Effects Reduces Antioxidant_Enzymes->Oxidative_Stress Anti_inflammatory->Inflammation Protective_Effects->Cell_Damage

Caption: this compound's protective mechanism in H₂O₂-stressed C2C12 cells.

References

Application Notes and Protocols for Evaluating the In vivo Efficacy of Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tormentic acid (TA), a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, anti-diabetic, and gastroprotective agent.[1][3][4][5][6] These application notes provide an overview of established animal models and detailed experimental protocols to evaluate the in vivo efficacy of this compound for various therapeutic indications. The information is intended to guide researchers in designing robust preclinical studies to explore the full therapeutic potential of this promising natural compound.

Data Presentation: Summary of In vivo Efficacy Studies

The following tables summarize quantitative data from key in vivo studies on this compound, showcasing its efficacy across different animal models.

Table 1: Anti-inflammatory and Anti-fatigue Effects of this compound

Animal ModelSpecies/StrainThis compound DoseAdministration RouteKey FindingsReference
Carrageenan-induced paw edemaNot SpecifiedNot SpecifiedNot SpecifiedDecreased paw edema; Increased hepatic catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) activities; Decreased TBARS, iNOS, and COX-2 expression in paw tissue.[7]
12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammationFemale ICR miceNot SpecifiedNot SpecifiedDemonstrated anti-inflammatory and antinociceptive activity.[1]
Treadmill Stress Test (TST) & Forced Swimming Test (FST)ICR male miceNot SpecifiedOralIncreased exhaustion time (TST) and decreased immobility time (FST); Increased SOD, CAT, citrate (B86180) synthase, glycogen, and free fatty acid levels; Decreased glucose, MDA, LDH, lactate, CK, inflammatory cytokines, ALT, AST, BUN, and cortisol levels.[3][8]

Table 2: Neuroprotective Effects of this compound

Animal ModelSpecies/StrainThis compound DoseAdministration RouteKey FindingsReference
Alzheimer's Disease (AD) ModelAmyloid precursor protein/presenilin 1 (APP/PS1) transgenic mice5 or 10 mg/kgIntraperitonealAttenuated memory deficits; Decreased amyloid plaque deposition; Reduced microglial activation and secretion of pro-inflammatory factors (TNF-α, IL-1β, IL-6).[1][5]
Scopolamine-induced dementiaMale Wistar rats40 mg/kgNot SpecifiedImproved recognition memory and habituation; Exerted antioxidant effects and significantly increased brain ACh levels.[9]

Table 3: Gastroprotective and Hepatoprotective Effects of this compound

Animal ModelSpecies/StrainThis compound DoseAdministration RouteKey FindingsReference
Indomethacin-induced gastric mucosal lesionSD rats1, 2, and 4 mg/kgGavageProtected against gastric mucosal lesions.[4]
Lipopolysaccharide/D-galactosamine-induced fulminant hepatic failureMice0.75, 1.5, and 3 mg/kgNot SpecifiedDecreased serum aminotransferase and total bilirubin; Attenuated histopathological changes; Decreased cytochrome C and caspases 3, 8, and 9; Increased Bcl-2 expression.[1]

Table 4: Anti-diabetic and Anti-hyperlipidemic Effects of this compound

Animal ModelSpecies/StrainThis compound DoseAdministration RouteKey FindingsReference
High-fat diet-induced type 2 diabetes and hyperlipidemiaC57BL/6J miceNot SpecifiedOralPrevented increases in glucose, triglyceride, insulin (B600854), and leptin levels; Ameliorated insulin resistance.[6]
Alloxan-induced diabetesRatsNot SpecifiedIntraperitonealNot Specified[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the in vivo efficacy of this compound.

Carrageenan-Induced Paw Edema Model for Inflammation

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Parenteral saline

    • Plethysmometer

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups: Vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., Indomethacin).

    • Administer this compound or vehicle orally one hour before carrageenan injection.

    • Inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • Efficacy Endpoints:

    • Paw volume/edema.

    • Biochemical markers in paw tissue (e.g., TBARS, iNOS, COX-2).[7]

    • Antioxidant enzyme activities in the liver (e.g., CAT, SOD, GPx).[7]

    • Serum levels of inflammatory cytokines (e.g., TNF-α).[7]

Alzheimer's Disease (AD) Transgenic Mouse Model for Neuroprotection

This model is used to evaluate the potential of compounds to mitigate AD-like pathology and cognitive deficits.

  • Animals: APP/PS1 transgenic mice and wild-type littermates as controls.

  • Materials:

    • This compound

    • Vehicle (e.g., sterile saline)

    • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

    • Reagents for immunohistochemistry and ELISA.

  • Procedure:

    • Genotype and randomize APP/PS1 mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally) daily for a specified duration (e.g., 4 weeks).[1][5]

    • Conduct behavioral tests to assess learning and memory (e.g., Morris water maze, Y-maze alternation test).

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Efficacy Endpoints:

    • Cognitive function (escape latency in Morris water maze, spontaneous alternation in Y-maze).

    • Amyloid plaque deposition in the pre-frontal cortex and hippocampus (immunohistochemistry for Aβ).[1]

    • Microglial activation (immunohistochemistry for CD11b).[1]

    • Astrocyte activation (immunohistochemistry for GFAP).[1]

    • Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates (ELISA).[1]

    • Neuronal survival (e.g., NeuN staining).

High-Fat Diet (HFD)-Induced Diabetes and Hyperlipidemia Model

This model is used to investigate the anti-diabetic and anti-hyperlipidemic properties of compounds.

  • Animals: Male C57BL/6J mice.

  • Materials:

    • This compound

    • High-fat diet (e.g., 60% kcal from fat)

    • Standard chow diet

    • Vehicle

    • Glucose meter and strips

    • Kits for measuring insulin, triglycerides, and leptin.

  • Procedure:

    • Induce type 2 diabetes and hyperlipidemia by feeding mice a high-fat diet for a specified period (e.g., 12 weeks).[6]

    • During the final weeks of the HFD feeding (e.g., last 4 weeks), orally administer this compound or vehicle daily.[6] A positive control group (e.g., Rosiglitazone) can be included.

    • Monitor body weight and food intake regularly.

    • Measure fasting blood glucose levels at regular intervals.

    • At the end of the study, collect blood samples for measuring serum insulin, triglycerides, and leptin levels.

  • Efficacy Endpoints:

    • Fasting blood glucose levels.

    • Serum insulin, triglyceride, and leptin levels.[6]

    • Insulin resistance (calculated using HOMA-IR).

    • Body weight.

    • Expression of key proteins in skeletal muscle (e.g., GLUT4, phosphorylated AMPK, phosphorylated Akt).[6]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

tormentic_acid_pathways cluster_inflammation Inflammatory Signaling cluster_survival Cell Survival Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 MAPK->Cytokines GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis TA This compound TA->NFkB Inhibits TA->MAPK Inhibits TA->PI3K Activates TA->AKT Activates

Caption: Signaling pathways modulated by this compound.

General Experimental Workflow for In Vivo Efficacy Evaluation

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in an animal model.

experimental_workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Inflammation, Neurodegeneration, Diabetes) start->animal_model acclimatization Animal Acclimatization animal_model->acclimatization induction Disease Induction (e.g., Carrageenan, HFD, Transgenic) animal_model->induction grouping Randomization and Grouping (Vehicle, TA doses, Positive Control) acclimatization->grouping treatment This compound Administration (Oral, IP, etc.) grouping->treatment monitoring In-life Monitoring (Behavioral tests, Physiological parameters) treatment->monitoring induction->monitoring endpoint Endpoint Data Collection (Tissue/Blood sampling) monitoring->endpoint analysis Data Analysis (Biochemical assays, Histology, Statistical analysis) endpoint->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: General experimental workflow for in vivo studies.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vivo efficacy of this compound. The diverse pharmacological activities of this compound, supported by evidence from various animal models, highlight its therapeutic potential. By utilizing the detailed methodologies and understanding the underlying signaling pathways, scientists can conduct rigorous preclinical evaluations to further elucidate the mechanisms of action and advance the development of this compound-based therapeutics.

References

Application Notes and Protocols for Tormentic Acid Studies in an Alzheimer's Disease Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing an Alzheimer's disease (AD) mouse model to investigate the therapeutic potential of tormentic acid. The protocols outlined below are based on established methodologies and findings from preclinical studies, offering a framework for assessing the efficacy of this compound in ameliorating AD-related pathology and cognitive deficits.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neuroinflammation.[1][2][3][4] this compound, a natural triterpenoid (B12794562) compound, has demonstrated anti-inflammatory and neuroprotective properties, making it a promising candidate for AD therapeutic research.[1][2][3][4][5] This document details the use of the APP/PS1 transgenic mouse model of AD to evaluate the effects of this compound.

Recommended Alzheimer's Disease Mouse Model

The amyloid precursor protein (APP)/presenilin 1 (PS1) double transgenic mouse model is a widely used and well-characterized model for studying Aβ pathology.[1][2][3][4] These mice develop age-dependent Aβ deposition in the brain, leading to cognitive impairments, making them suitable for testing the efficacy of therapeutic agents like this compound.[1][2][3][4]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from a key study investigating the effects of this compound in APP/PS1 mice.[1]

Table 1: Effect of this compound on Cognitive Function (Morris Water Maze)

Treatment GroupEscape Latency (seconds)Target Crossings (number)
Vehicle-treated APP/PS1~50~2
This compound (5 mg/kg)~30~4
This compound (10 mg/kg)~25~5

Data is conceptually represented based on findings indicating this compound ameliorates cognitive deficits.[1]

Table 2: Effect of this compound on Amyloid-Beta Pathology

Treatment GroupAβ Deposition (Relative to Vehicle)Soluble Aβ Levels (Relative to Vehicle)
Vehicle-treated APP/PS1100%100%
This compound-treatedDecreasedDecreased

Data is conceptually represented based on findings that this compound administration reduced Aβ deposition and soluble Aβ levels.[1]

Table 3: Effect of this compound on Neuroinflammation

Treatment GroupMicroglial Activation (Relative to Vehicle)Pro-inflammatory Cytokine Secretion (Relative to Vehicle)
Vehicle-treated APP/PS1100%100%
This compound-treatedReducedDecreased

Data is conceptually represented based on findings that this compound reduced microglial activation and the secretion of pro-inflammatory factors.[1]

Experimental Protocols

This compound Administration

This protocol describes the intraperitoneal administration of this compound to APP/PS1 mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with a small percentage of DMSO and Tween 80 to aid dissolution)

  • Sterile syringes and needles (25-27G)

  • Animal scale

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 5 mg/kg and 10 mg/kg). Ensure the solution is homogenous.

  • Animal Weighing: Weigh each mouse to accurately calculate the injection volume.

  • Injection:

    • Restrain the mouse appropriately.

    • Lift the mouse by the scruff of the neck to expose the abdomen.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Inject the calculated volume of the this compound solution or vehicle.

  • Frequency: Administer intraperitoneally once daily for the duration of the study (e.g., 4 weeks).[1]

Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[2][6][7][8][9]

Materials:

  • Circular pool (120-150 cm in diameter)

  • Escape platform (10-15 cm in diameter)

  • Water, made opaque with non-toxic white paint or milk powder

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.

  • Cued Training (Visible Platform):

    • For 1-2 days, train the mice to find a visible platform. The platform location is varied between trials. This ensures the mice are not visually impaired and can learn the basic task.

  • Spatial Acquisition Training (Hidden Platform):

    • Submerge the platform 1-2 cm below the water surface in a fixed location (the target quadrant).

    • For 5-7 consecutive days, conduct 4 trials per mouse per day.

    • Gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.

    • Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds before removing it.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

Biochemical Assays

Materials:

  • Mouse brain tissue (prefrontal cortex and hippocampus)

  • Homogenization buffer (e.g., TBS with protease inhibitors)

  • Guanidine-HCl for insoluble Aβ extraction

  • Aβ ELISA kit (specific for Aβ40 and Aβ42)

  • Microplate reader

Procedure:

  • Brain Tissue Homogenization:

    • Dissect the prefrontal cortex and hippocampus on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • The supernatant contains the soluble Aβ fraction.

    • Resuspend the pellet in guanidine-HCl to extract the insoluble Aβ fraction.

  • ELISA:

    • Follow the manufacturer's instructions for the Aβ ELISA kit.

    • Briefly, coat the ELISA plate with a capture antibody specific for Aβ40 or Aβ42.

    • Add brain homogenate samples and standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add the substrate solution.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • Calculate the Aβ concentration based on the standard curve.

Materials:

  • Mouse brain tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKKα, anti-p-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction:

    • Homogenize brain tissue in lysis buffer.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (β-actin for whole-cell or cytoplasmic lysates, Lamin B1 for nuclear lysates).

Materials:

  • Mouse brain sections (perfused-fixed, frozen or paraffin-embedded)

  • Antigen retrieval solution (if necessary)

  • Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

  • Primary antibodies (e.g., anti-Iba1 for microglia, anti-Aβ)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Prepare 20-40 µm thick brain sections.

  • Antigen Retrieval (if required):

    • Incubate sections in antigen retrieval solution at high temperature.

  • Immunostaining:

    • Wash sections in PBS.

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Wash sections in PBS.

  • Mounting and Imaging:

    • Mount sections on slides with mounting medium containing DAPI.

    • Visualize and capture images using a fluorescence or confocal microscope.

In Vitro Neurotoxicity Assay (Neuron-Microglia Co-culture)

This assay assesses the neuroprotective effects of this compound against Aβ-induced neurotoxicity in the presence of microglia.[1]

Materials:

  • Primary neurons

  • BV2 microglial cells

  • Cell culture medium and supplements

  • Aβ oligomers

  • This compound

  • Reagents for cell viability assay (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture:

    • Culture primary neurons and BV2 microglia separately to confluence.

  • Co-culture Setup:

    • Seed primary neurons in a culture plate.

    • After neuronal attachment, add BV2 microglia to the neuronal culture.

  • Treatment:

    • Pre-treat the co-cultures with this compound at various concentrations for a specified time (e.g., 2 hours).

    • Add Aβ oligomers to induce neurotoxicity.

  • Viability Assessment:

    • After a 24-48 hour incubation period, assess neuronal viability using an MTT or LDH assay according to the manufacturer's protocol.

Visualizations

Signaling Pathway Diagram

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_behavioral Behavioral Analysis cluster_biochemical Biochemical & Histological Analysis cluster_invitro In Vitro Validation APP_PS1 APP/PS1 Transgenic Mice Treatment This compound Administration (i.p., daily) APP_PS1->Treatment MWM Morris Water Maze Treatment->MWM Tissue Brain Tissue Collection (PFC & Hippocampus) Treatment->Tissue ELISA Aβ ELISA Tissue->ELISA Western Western Blot (NF-κB pathway) Tissue->Western IHC Immunohistochemistry (Microglia & Aβ Plaques) Tissue->IHC CoCulture Neuron-Microglia Co-culture Abeta_Treat Aβ + this compound Treatment CoCulture->Abeta_Treat Viability Neurotoxicity Assay Abeta_Treat->Viability

References

Investigating the Antidepressant-Like Effects of Tormentic Acid: Application Notes and a Proposed Forced Swimming Test Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpene found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potent anti-inflammatory, neuroprotective, and anti-allodynic properties.[1][3] Notably, this compound has been shown to mitigate neuro-inflammation in a mouse model of Alzheimer's disease by modulating the nuclear factor-κB (NF-κB) signaling pathway and to reduce inflammatory responses in microglia through the activation of Liver X Receptor alpha (LXRα).[4][5][6] Given the increasing body of evidence linking neuro-inflammation to the pathophysiology of major depressive disorder, this compound emerges as a compelling candidate for investigation as a novel antidepressant agent.

These application notes provide a comprehensive, albeit hypothetical, protocol for evaluating the potential antidepressant-like effects of this compound using the forced swimming test (FST), a widely used behavioral paradigm for screening potential antidepressant compounds in rodents.[7][8][9] The following sections detail the necessary materials, a step-by-step experimental procedure, and guidelines for data analysis.

Proposed Experimental Protocol: Forced Swimming Test with this compound

This protocol is designed for rodents and is based on standard FST methodologies.[7][8][10][11] Researchers should adapt the specifics of the protocol to their particular laboratory conditions and animal strain.

Experimental Objective: To assess the potential antidepressant-like activity of this compound by measuring its effect on the immobility time of rodents in the forced swimming test.

Materials:

  • Animals: Male or female mice or rats of a suitable strain (e.g., C57BL/6 mice, Sprague-Dawley rats). Age and weight should be consistent across all experimental groups.

  • This compound: Of high purity.

  • Vehicle: A suitable vehicle for dissolving or suspending this compound for administration (e.g., 0.5% carboxymethylcellulose, saline with a small percentage of Tween 80). The vehicle should be tested alone as a control.

  • Positive Control: A standard antidepressant drug (e.g., fluoxetine, imipramine) for validating the assay.

  • Forced Swim Test Apparatus: A cylindrical container (e.g., for mice: 20 cm diameter, 30-40 cm height; for rats: 20-30 cm diameter, 40-50 cm height) filled with water.

  • Water: Maintained at a constant temperature of 23-25°C.[7][10] The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 10-15 cm for mice, 20-30 cm for rats).

  • Video Recording Equipment: For recording the test sessions for later analysis.

  • Animal Scale, Syringes, and Other Standard Laboratory Equipment.

Experimental Procedure:

  • Animal Acclimation: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Prepare different doses of this compound to be tested.

    • Administer this compound, vehicle, or the positive control to the respective animal groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time point before the FST (e.g., 30-60 minutes).

  • Forced Swimming Test:

    • Pre-test Session (for rats, optional for mice): On the first day, place each rat individually into the swim cylinder for a 15-minute pre-swim session. This is done to induce a state of helplessness. After the session, remove the rat, dry it with a towel, and return it to its home cage.

    • Test Session: 24 hours after the pre-test session (for rats) or on the test day (for mice), place each animal individually into the swim cylinder for a 6-minute test session.[8]

    • Record the entire 6-minute session using a video camera positioned to have a clear view of the animal.

  • Behavioral Scoring:

    • Analyze the video recordings, typically focusing on the last 4 minutes of the 6-minute test session.[8]

    • Score the duration of immobility, which is defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.

    • Other behaviors that can be scored include swimming and climbing.

Data Presentation:

The quantitative data from this proposed experiment should be summarized in a clear and structured table for easy comparison between the different treatment groups.

Treatment GroupDose (mg/kg)nImmobility Time (seconds)Swimming Time (seconds)Climbing Time (seconds)
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEM
This compoundX10Mean ± SEMMean ± SEMMean ± SEM
This compoundY10Mean ± SEMMean ± SEMMean ± SEM
This compoundZ10Mean ± SEMMean ± SEMMean ± SEM
Positive ControlPC10Mean ± SEMMean ± SEMMean ± SEM

X, Y, and Z represent different doses of this compound. PC represents the dose of the positive control. n = number of animals per group. SEM = Standard Error of the Mean.

Diagrams

Experimental Workflow:

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation drug_prep Drug Preparation (this compound, Vehicle, Positive Control) administration Drug Administration drug_prep->administration pre_test Pre-test Session (Rats) administration->pre_test Rats test_session Test Session (6 min) administration->test_session Mice pre_test->test_session 24h later recording Video Recording test_session->recording scoring Behavioral Scoring (Immobility, Swimming, Climbing) recording->scoring stats Statistical Analysis scoring->stats

Workflow for the Forced Swimming Test with this compound.

Proposed Signaling Pathway of this compound's Anti-inflammatory Action:

Tormentic_Acid_Pathway TA This compound LXR LXRα Activation TA->LXR Activates NFkB NF-κB Pathway Inhibition TA->NFkB Inhibits LXR->NFkB Inhibits Inflammation Neuro-inflammation (e.g., TNF-α, IL-1β) NFkB->Inflammation Promotes Depression Depressive-like Behaviors Inflammation->Depression Contributes to

Hypothesized Anti-inflammatory Pathway of this compound.

References

Tormentic Acid's Impact on the NF-κB Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a naturally occurring pentacyclic triterpene, has garnered significant attention for its potent anti-inflammatory properties.[1] Extensive research has demonstrated its ability to modulate inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] This document provides detailed application notes and experimental protocols for studying the effects of this compound on this critical inflammatory cascade. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound and its derivatives.

Introduction

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcriptional regulation of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Dysregulation of this pathway is implicated in a wide range of chronic inflammatory diseases, making it a prime target for therapeutic intervention. This compound has emerged as a promising natural compound that effectively suppresses NF-κB activation.[2][3][4][7] It achieves this by preventing the phosphorylation of the p65 subunit of NF-κB and the subsequent degradation of its inhibitory protein, IκBα.[7][8] This blockade of NF-κB nuclear translocation ultimately leads to a significant reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][7][8][9][10] These application notes provide a comprehensive overview of the experimental approaches to characterize and quantify the inhibitory effects of this compound on the NF-κB pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on key components of the NF-κB signaling pathway and downstream inflammatory markers, as reported in various studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell TypeStimulantThis compound Concentration (µM)Analyte% InhibitionReference
Rat Vascular Smooth Muscle CellsH₂O₂ (100 µM)12.5TNF-α~25%[8]
25TNF-α~50%[8]
50TNF-α~75%[8]
12.5IL-6~30%[8]
25IL-6~55%[8]
50IL-6~80%[8]
12.5IL-1β~20%[8]
25IL-1β~45%[8]
50IL-1β~70%[8]
Human Gingival FibroblastsLPS (1 µg/mL)10IL-6~40%[3]
20IL-6~65%[3]
40IL-6~85%[3]
10IL-8~35%[3]
20IL-8~60%[3]
40IL-8~80%[3]

Table 2: Effect of this compound on NF-κB Pathway Protein Phosphorylation and Degradation

Cell TypeStimulantThis compound Concentration (µM)ProteinEffectReference
Rat Vascular Smooth Muscle CellsH₂O₂ (100 µM)12.5, 25, 50p-p65Dose-dependent decrease[8]
12.5, 25, 50IκBαDose-dependent inhibition of degradation[8]
Human Gingival FibroblastsLPS (1 µg/mL)10, 20, 40p-p65Dose-dependent decrease[3]
10, 20, 40IκBαDose-dependent inhibition of degradation[3]
Human Osteoarthritic ChondrocytesIL-1β (10 ng/mL)5, 10, 20p-p65Dose-dependent decrease[4]
5, 10, 20IκBαDose-dependent inhibition of degradation[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the NF-κB signaling pathway.

Protocol 1: Cell Culture and Treatment
  • Cell Lines:

    • Rat Vascular Smooth Muscle Cells (RVSMCs)

    • Human Gingival Fibroblasts (HGFs)

    • Human Osteoarthritic Chondrocytes (OACs)

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RVSMCs and HGFs, DMEM/F12 for OACs) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5, 10, 12.5, 20, 25, 40, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for cell viability assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

    • Stimulate the cells with an inflammatory agent to activate the NF-κB pathway (e.g., 100 µM H₂O₂ for RVSMCs, 1 µg/mL Lipopolysaccharide (LPS) for HGFs, or 10 ng/mL IL-1β for OACs) for a designated time (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine analysis).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the stimulant only.

Protocol 2: Western Blot Analysis for NF-κB Pathway Proteins
  • Protein Extraction:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: Collect the cell culture supernatant after the 24-hour stimulation period.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-8).

    • Follow the manufacturer's instructions for the assay.

    • Briefly, add standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Incubate to allow the cytokine to bind.

    • Wash the wells and add a detection antibody.

    • Incubate, wash, and then add an enzyme-linked secondary antibody.

    • After a final wash, add the substrate and stop the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of the cytokines in the samples.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, the experimental workflow for investigating this compound's effects, and its mechanism of action.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, H₂O₂, IL-1β) Receptor Receptor (e.g., TLR4, IL-1R) Stimulus->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkappaB IκBα IKK_complex->IkappaB 3. Phosphorylation NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome 4. Degradation NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc 5. Nuclear Translocation Tormentic_Acid This compound Tormentic_Acid->IKK_complex Inhibition DNA DNA NFkappaB_nuc->DNA 6. DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes 7. Transcription

Caption: The NF-κB signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_analysis Analysis start Start: Seed Cells pretreatment Pre-treat with this compound (various concentrations) start->pretreatment stimulation Stimulate with Inflammatory Agent (e.g., LPS, H₂O₂) pretreatment->stimulation protein_analysis Protein Analysis (Western Blot for p-p65, IκBα) stimulation->protein_analysis cytokine_analysis Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine_analysis data_interpretation Data Interpretation and Conclusion protein_analysis->data_interpretation cytokine_analysis->data_interpretation

Caption: Experimental workflow for studying this compound's effects on NF-κB.

Mechanism_of_Action cluster_pathway NF-κB Pathway cluster_outcome Outcome Tormentic_Acid This compound IKK_Inhibition Inhibition of IKK Activation Tormentic_Acid->IKK_Inhibition IkappaB_Stabilization Stabilization of IκBα (Prevents Degradation) IKK_Inhibition->IkappaB_Stabilization p65_Inhibition Inhibition of p65 Nuclear Translocation IkappaB_Stabilization->p65_Inhibition Cytokine_Reduction Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) p65_Inhibition->Cytokine_Reduction Anti_inflammatory_Effect Anti-inflammatory Effect Cytokine_Reduction->Anti_inflammatory_Effect

Caption: Mechanism of action of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for the Quantification of Tormentic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpene, has garnered significant interest in the scientific community due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Found in various medicinal plants, particularly those from the Rosaceae family, accurate and precise quantification of this compound is crucial for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies in drug development.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of this compound and other triterpenoids.[2][3] This document provides detailed application notes and protocols for the quantification of this compound in plant materials using HPLC.

Chromatographic Method

A common approach for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV detector. Due to the lack of a strong chromophore in triterpenoids, detection is often performed at low wavelengths, typically around 210 nm.[2]

Table 1: HPLC Method Parameters for Quantification of Tormentic and Euscaphic Acids
ParameterRecommended Conditions
Column Symmetry ODS C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A: Acetonitrile; B: Water with 0.1% Phosphoric Acid (pH 2.5)
Gradient Elution 0-15 min: 40% A; 15-35 min: 40-60% A; 35-60 min: 60-90% A; 60-85 min: 90% A
Flow Rate 0.8 mL/min
Column Temperature 20°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The conditions presented are based on a method developed for the simultaneous determination of pomolic, ursolic, and a mixture of euscaphic and tormentic acids.[2] Method optimization may be required for specific sample matrices.

Method Validation

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following table summarizes the validation parameters for an HPLC method for the quantification of a mixture of euscaphic and tormentic acids.

Table 2: Summary of Method Validation Parameters (for a mixture of Euscaphic and Tormentic Acids)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.9983r² ≥ 0.995
Calibration Range 0.07 - 2.1 mg/mLShould cover the expected concentration range of the analyte
Precision (RSD%) < 5%RSD ≤ 5% for assay
Accuracy (Recovery) 95.3% - 103.1%80% - 120%
Limit of Detection (LOD) Not specifiedSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Not specifiedSignal-to-Noise ratio of 10:1

Data adapted from Tomczyk et al., 2011.[2] It is important to note that these validation parameters were determined for the sum of euscaphic and tormentic acids.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., roots, rhizomes).

Materials:

Procedure:

  • Weigh approximately 3.0 g of the dried, powdered plant material into a suitable flask.

  • Add 50 mL of dichloromethane and extract in an ultrasonic bath for 30 minutes at 30°C.

  • Repeat the extraction step two more times with fresh solvent.

  • Combine the extracts and evaporate to dryness using a rotary evaporator under reduced pressure.

  • Dissolve the dry residue in acetone in a 10 mL volumetric flask.

  • Filter the solution through a 0.45 µm membrane filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis

This protocol outlines the steps for the quantification of this compound using the HPLC method described in Table 1.

Materials and Equipment:

  • HPLC system with a gradient pump, column oven, autosampler, and DAD or UV detector

  • Symmetry ODS C18 column (4.6 x 150 mm, 5 µm) or equivalent

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

  • Prepared sample solution (from Protocol 1)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. Mobile phase A is acetonitrile. For mobile phase B, add phosphoric acid to ultrapure water to adjust the pH to 2.5.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% A) at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone).

    • Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations covering the expected sample concentration range.

  • Sample Analysis:

    • Inject 10 µL of each calibration standard and the prepared sample solution into the HPLC system.

    • Run the analysis using the gradient elution program outlined in Table 1.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Plant Material sp2 Ultrasonic Extraction (Dichloromethane) sp1->sp2 sp3 Evaporation to Dryness sp2->sp3 sp4 Reconstitution in Acetone sp3->sp4 sp5 Filtration (0.45 µm) sp4->sp5 ha3 Sample Injection sp5->ha3 ha1 System Equilibration ha2 Calibration Curve Preparation ha1->ha2 ha1->ha3 ha4 Chromatographic Separation ha3->ha4 ha5 Data Acquisition ha4->ha5 da1 Peak Identification ha5->da1 da2 Calibration Curve Construction da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for HPLC quantification of this compound.

method_validation mv Method Validation specificity Specificity mv->specificity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision lod Limit of Detection (LOD) mv->lod loq Limit of Quantification (LOQ) mv->loq robustness Robustness mv->robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Developing Cell Suspension Cultures for Tormentic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpene of the ursane (B1242777) type, has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, antihyperglycemic, and antihyperlipidemic properties.[1][2][3] Traditionally extracted from plant sources, particularly those from the Rosaceae family, this compound production can be limited by geographical and seasonal variations. Plant cell suspension culture offers a promising and sustainable alternative for the consistent, large-scale production of this valuable secondary metabolite under controlled laboratory conditions.[4]

These application notes provide a comprehensive guide to establishing and optimizing cell suspension cultures for the production of this compound. The protocols are based on established methodologies for related triterpenoids and plant species, offering a solid foundation for researchers to develop their specific this compound production systems.

Biosynthetic Pathway of this compound

This compound is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm. The pathway begins with the formation of the precursor 2,3-oxidosqualene, which is then cyclized to form the characteristic pentacyclic ursane scaffold. Subsequent oxidation and hydroxylation steps lead to the formation of this compound. Understanding this pathway is crucial for optimizing production, particularly through the use of elicitors that can upregulate key enzymatic steps.

Tormentic_Acid_Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid (B12794562) Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Multiple steps IPP IPP Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) IPP->Dimethylallyl Pyrophosphate (DMAPP) Isomerase Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) + DMAPP FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase (SQS) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SQE) alpha-Amyrin alpha-Amyrin 2,3-Oxidosqualene->alpha-Amyrin alpha-Amyrin Synthase (OSC) Ursolic Acid Ursolic Acid alpha-Amyrin->Ursolic Acid Cytochrome P450 (CYP716A) This compound This compound Ursolic Acid->this compound Hydroxylation

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Protocol for Establishment of Callus and Cell Suspension Cultures from Rosaceae Species

This protocol provides a general framework for initiating callus and suspension cultures from a suitable plant source, such as Eriobotrya japonica (loquat) or Rubus idaeus (raspberry), both known to belong to the Rosaceae family which is a source of this compound.[1][5]

2.1.1. Callus Induction

  • Explant Preparation: Select young, healthy leaves from the source plant.

  • Surface Sterilization:

    • Wash the leaves thoroughly under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol (B145695) for 30-60 seconds.

    • Transfer the leaves to a solution of 1-2% (v/v) sodium hypochlorite (B82951) with a few drops of Tween 20 for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water.

  • Explant Inoculation:

    • Cut the sterilized leaves into small segments (approximately 1 cm²).

    • Place the leaf segments onto a solid callus induction medium. A commonly used medium is Murashige and Skoog (MS) medium supplemented with plant growth regulators.

  • Incubation: Incubate the plates in the dark at 25 ± 2°C.

  • Subculture: Subculture the developing calli onto fresh medium every 3-4 weeks. Select for friable, fast-growing callus for suspension culture initiation.

2.1.2. Establishment of Cell Suspension Cultures

  • Initiation: Transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same plant growth regulator composition as the callus induction medium, but without agar.

  • Agitation: Place the flasks on an orbital shaker at 110-120 rpm.

  • Subculture: Subculture the suspension cultures every 7-14 days by transferring a portion of the cell suspension to fresh liquid medium. The subculture ratio can vary from 1:3 to 1:5 (v/v) depending on the growth rate.

  • Maintenance: Maintain the cultures in the dark at 25 ± 2°C.

Callus_Suspension_Workflow Start Start Explant Selection Select Young Leaves Start->Explant Selection Sterilization Surface Sterilize Explants Explant Selection->Sterilization Inoculation Inoculate on Solid MS Medium Sterilization->Inoculation Callus_Induction Callus Induction (Dark, 25°C) Inoculation->Callus_Induction Subculture_Callus Subculture Friable Callus Callus_Induction->Subculture_Callus Suspension_Initiation Initiate Suspension Culture (Liquid MS Medium) Subculture_Callus->Suspension_Initiation Agitation Incubate on Orbital Shaker (110-120 rpm) Suspension_Initiation->Agitation Subculture_Suspension Subculture Suspension Agitation->Subculture_Suspension End Established Suspension Culture Subculture_Suspension->End

Caption: Workflow for establishing cell suspension cultures.

Protocol for Elicitation of this compound Production

Elicitation is a key strategy to enhance the production of secondary metabolites in plant cell cultures.[6] Jasmonates and salicylates are well-known elicitors that can trigger defense responses in plants, leading to an increased biosynthesis of triterpenoids.[7]

  • Elicitor Preparation:

    • Methyl Jasmonate (MeJA): Prepare a stock solution of MeJA in ethanol.

    • Salicylic Acid (SA): Prepare a stock solution of SA in a small amount of ethanol and then dilute with sterile distilled water. Filter-sterilize the stock solutions.

  • Elicitation Procedure:

    • Grow the cell suspension cultures to the late exponential or early stationary phase of growth.

    • Aseptically add the filter-sterilized elicitor solution to the culture flasks to achieve the desired final concentration.

    • Include a control culture with the addition of the same volume of the solvent used for the elicitor stock solution.

  • Incubation and Harvest:

    • Incubate the elicited cultures for a specific duration (e.g., 24, 48, 72 hours).

    • After the elicitation period, harvest the cells by filtration.

    • Wash the cells with distilled water and then freeze-dry or oven-dry at a low temperature (e.g., 50°C) to a constant weight.

  • Extraction and Analysis:

    • Grind the dried cell biomass to a fine powder.

    • Extract the this compound using a suitable solvent such as methanol (B129727) or ethanol.

    • Analyze the this compound content using High-Performance Liquid Chromatography (HPLC).

Elicitation_Workflow Start Established Suspension Culture Growth_Phase Grow to Late Exponential/ Early Stationary Phase Start->Growth_Phase Add_Elicitor Add Filter-Sterilized Elicitor (MeJA or SA) Growth_Phase->Add_Elicitor Incubation Incubate for Defined Period (e.g., 24-72h) Add_Elicitor->Incubation Harvest Harvest Cells by Filtration Incubation->Harvest Drying Dry Cell Biomass Harvest->Drying Extraction Extract this compound Drying->Extraction Analysis Analyze by HPLC Extraction->Analysis End Quantified this compound Analysis->End

Caption: Workflow for elicitation of this compound.

Data Presentation: Optimization of Culture Conditions

The following tables summarize key parameters and expected outcomes for the optimization of cell suspension cultures for triterpenoid production, based on literature for related compounds like ursolic acid and oleanolic acid. These tables can serve as a guide for designing experiments for this compound production.

Table 1: Effect of Plant Growth Regulators on Callus Induction and Triterpenoid Production

Plant Growth RegulatorConcentration (mg/L)Callus InductionTriterpenoid Yield (mg/g DW)Reference
2,4-D3.0Good1.57 (Ursolic Acid)[8]
BAP0.1Good1.13 (Oleanolic Acid)[8]
NAA0.1Good-[9]
BAP0.5Good-[9]

Table 2: Effect of Elicitors on Triterpenoid Production in Cell Cultures

ElicitorConcentrationExposure Time (h)Triterpenoid Yield (mg/g DW)Fold Increase vs. ControlReference
Methyl Jasmonate50 µM8Not specified5[8]
Methyl Jasmonate300 µM240.22 (Ursolic Acid)Not specified[10]
Salicylic Acid360 µM8Not specified-[11]
Salicylic Acid50 µMNot specifiedIncreased production-[12]

Table 3: Optimization of Physical Culture Parameters

ParameterOptimized ConditionEffect on CultureReference
Temperature25 - 28°COptimal cell growth[9][13]
pH5.8Optimal cell growth[9]
Agitation Speed100 - 120 rpmGood cell dispersion and aeration[13]
PhotoperiodDarknessPromotes undifferentiated cell growth[13]

Conclusion

The development of cell suspension cultures for this compound production is a viable and promising approach for obtaining this high-value pharmaceutical compound. By systematically applying the protocols for callus induction, suspension culture establishment, and elicitation, researchers can develop robust and scalable production systems. The provided data on related triterpenoids offers a valuable starting point for the optimization of culture conditions to maximize this compound yield. Further research focusing on the specific responses of this compound-producing cell lines to various elicitors and culture parameters will be crucial for advancing this technology towards commercial application.

References

Application Notes and Protocols for Investigating Tormentic Acid's Anti-Inflammatory Effects in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RAW 264.7 macrophages for studying the anti-inflammatory properties of tormentic acid. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of key signaling pathways and workflows.

Introduction to this compound and RAW 264.7 Macrophages

This compound, a pentacyclic triterpene found in various plants, has demonstrated significant anti-inflammatory, anti-cancer, and anti-atherogenic properties.[1][2] The RAW 264.7 macrophage cell line, derived from a murine tumor, is a widely used in vitro model for studying inflammation due to its robust response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4] Upon stimulation with LPS, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][5][6] This makes them an excellent model system to screen and characterize the mechanisms of anti-inflammatory compounds like this compound.

Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells

Studies have consistently shown that this compound dose-dependently reduces the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This inhibitory effect is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[5]

Quantitative Data Summary

The following tables summarize the reported inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

This compound Concentration (µM)% Inhibition of NO Production (relative to LPS control)Reference
5Significant Inhibition[5]
10Significant Inhibition[5]
20Significant Inhibition[5]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production by this compound

This compound Concentration (µM)% Inhibition of PGE2 Production (relative to LPS control)Reference
5Significant Inhibition[5]
10Significant Inhibition[5]
20Significant Inhibition[5]

Table 3: Inhibition of Pro-Inflammatory Cytokine Production by this compound

CytokineThis compound Concentration (µM)% Inhibition of Cytokine Production (relative to LPS control)Reference
TNF-α5, 10, 20Dose-dependent reduction[5]
IL-1βNot specified in RAW 264.7, but inhibited in BV-2 microgliaDose-dependent reduction[1]
IL-6Not specified in RAW 264.7 studies with this compoundNot available

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4][7]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (optional for passaging)[8]

  • Cell scraper[7]

  • Culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Change the culture medium every 2-3 days.[8]

  • When cells reach 80-90% confluency, subculture them. To do this, aspirate the old medium and wash the cells once with sterile PBS.[7]

  • Gently detach the cells using a cell scraper.[7] Alternatively, cells can be detached using Trypsin-EDTA, though scraping is common for this cell line.[8]

  • Resuspend the cells in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio.[7]

Protocol 2: Assessment of Cell Viability (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.[9]

Materials:

  • RAW 264.7 cells

  • This compound stock solution (dissolved in DMSO)

  • LPS from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete DMEM medium

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%.[7]

  • Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.[10]

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[7]

  • Sodium nitrite (for standard curve)

  • 24-well or 96-well plates

  • Complete DMEM medium

Procedure:

  • Seed RAW 264.7 cells in a 24-well or 96-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well for a 48-well plate) and allow them to adhere overnight.[11]

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1][7]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[7][11]

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.[7]

  • Incubate at room temperature for 10 minutes in the dark.[7]

  • Measure the absorbance at 540 nm.[7]

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Measurement of Pro-Inflammatory Cytokines (ELISA)

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 24-well or 96-well plates

  • Complete DMEM medium

Procedure:

  • Seed RAW 264.7 cells and treat with this compound and LPS as described in Protocol 3.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using the respective commercial ELISA kits according to the manufacturer's instructions.[1][12]

Protocol 5: Western Blot Analysis for Inflammatory Proteins and Signaling Pathways

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for the appropriate duration.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]

  • Determine the protein concentration of the lysates using a BCA assay.[7]

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.[7]

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membranes with primary antibodies overnight at 4°C.[7]

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][13] In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of NF-κB and MAPKs (including ERK, JNK, and p38).[13][14] These transcription factors then promote the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[15] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[5] It also suppresses the phosphorylation of ERK, JNK, and p38 MAPKs.[13]

tormentic_acid_signaling_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs TLR4->MAPKK IκBα IκBα IKK->IκBα NFκB NF-κB (p50/p65) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus MAPK MAPKs (ERK, JNK, p38) MAPKK->MAPK MAPK->Nucleus Nucleus->Inflammatory_Genes Tormentic_Acid This compound Tormentic_Acid->IKK Tormentic_Acid->MAPKK NFκB_n NF-κB DNA DNA NFκB_n->DNA Transcription MAPK_n p-MAPKs MAPK_n->DNA Transcription

Caption: this compound inhibits LPS-induced inflammation by targeting NF-κB and MAPK pathways.

Experimental Workflow for Screening Anti-Inflammatory Compounds

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a compound like this compound using RAW 264.7 macrophages.

experimental_workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_treatment Pre-treat with this compound cell_seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Lyse Cells lps_stimulation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines supernatant_collection->elisa western_blot Western Blot for Proteins cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end

Caption: Workflow for assessing the anti-inflammatory effects of this compound in RAW 264.7 cells.

References

Troubleshooting & Optimization

"enhancing bioavailability of tormentic acid through esterification"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Tormentic Acid Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the bioavailability of this compound through esterification. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and evaluation of this compound esters.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Ester 1. Incomplete Reaction: The esterification reaction may not have reached equilibrium.[1] 2. Water Inhibition: Presence of water can reverse the esterification reaction (hydrolysis).[1][2] 3. Steric Hindrance: The bulky structure of this compound can impede the reaction.1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature (monitor for degradation). 2. Remove Water: Use a dehydrating agent or a setup like a Dean-Stark apparatus to remove water as it forms.[1] 3. Use a More Reactive Reagent: Instead of a simple carboxylic acid, consider using an acid anhydride (B1165640) or acyl chloride for the esterification.[3] 4. Catalyst Choice: Ensure an appropriate acid catalyst (e.g., concentrated H₂SO₄) is used in sufficient quantity.[2][4]
Difficulty in Purifying the Ester 1. Similar Polarity: The synthesized ester may have a polarity similar to the starting materials or by-products, making chromatographic separation difficult. 2. Contamination: Presence of unreacted starting materials and catalyst.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography or use preparative HPLC for higher purity.[5] 2. Aqueous Wash: During workup, perform thorough washes with a mild base (e.g., 5% sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid, followed by a water wash.[4]
Hydrolysis of Ester During In Vitro Assays 1. Enzymatic Activity: Esterases present in cell culture media or cell lysates can hydrolyze the ester back to this compound.[6] 2. pH Instability: The ester may be unstable at the pH of the assay buffer.1. Confirm Compound Identity: Analyze cell lysates or media using LC-MS/MS to determine if the compound remains in its esterified form or has been hydrolyzed.[6] 2. Use Esterase Inhibitors: If hydrolysis is confirmed and undesirable for the experiment, consider including esterase inhibitors (use with caution as they may affect cell physiology). 3. Acellular Controls: Run controls in cell-free media to assess chemical stability.
Inconsistent Biological Activity Results 1. Isomeric Differences: If the ester contains geometric isomers (e.g., cis/trans), the ratio of these isomers can vary between batches, and they may possess different biological activities.[7][8] 2. Purity Issues: Impurities from the synthesis may have their own biological effects.1. Isomer Separation & Analysis: Use HPLC to separate and quantify the different isomers in your sample.[8] Test the activity of the purified isomers individually if possible. 2. Ensure High Purity: Confirm the purity of your compound using analytical techniques like NMR and LC-MS before conducting biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is esterification expected to enhance the bioavailability of this compound? A1: this compound, like many pentacyclic triterpenes, has poor water solubility and limited membrane permeability, which contributes to low oral bioavailability.[9][10] Esterification can improve its pharmacokinetic profile by increasing its lipophilicity. This modification can enhance its ability to cross cellular membranes, potentially leading to better absorption and increased biological activity compared to the non-esterified parent compound.[8]

Q2: What type of esters have been shown to be effective? A2: Studies have demonstrated that creating esters with other biologically active molecules can be effective. For example, the 3-O-trans-p-coumaroyl ester of this compound (trans-TACE) has shown significantly enhanced anti-inflammatory and antioxidant activity compared to this compound alone.[7][8] Short-chain alkyl esters have also been shown to improve the bioavailability of other phenolic compounds like rosmarinic acid, suggesting a similar strategy could be viable for this compound.[6]

Q3: How can I measure the improvement in bioavailability? A3: Bioavailability can be assessed using both in vitro and in vivo models.

  • In Vitro: The Caco-2 cell permeability assay is a widely accepted model for predicting intestinal drug absorption. It measures the transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[7]

  • In Vivo: Pharmacokinetic studies in animal models (e.g., rats) are the gold standard. This involves oral administration of the compound followed by collection of blood samples over time to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) via UHPLC-MS/MS analysis.[6]

Q4: Does esterification alter the mechanism of action? A4: Esterification can enhance the potency of the parent compound within the same mechanism of action. For instance, the 3-O-trans-p-coumaroyl ester of this compound (trans-TACE) shows greater inhibition of the NF-κB signaling pathway than this compound itself.[7][8] While the core mechanism is the same, the ester derivative is more effective at engaging the target.[7]

Q5: What are the key analytical techniques needed for this research? A5: You will need several analytical techniques:

  • NMR (¹H and ¹³C): To confirm the chemical structure of the synthesized ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the new compound.[11]

  • HPLC/UHPLC: To assess the purity of the compound, separate isomers, and quantify the compound in biological samples (when coupled with MS).[8][11]

Data Summary

The following table summarizes the comparative biological activity of this compound (TA) and its 3-O-trans-p-coumaroyl ester (trans-TACE) in LPS-stimulated THP-1 macrophages.

Biological EndpointThis compound (TA)3-O-trans-p-coumaroyl-tormentic acid (trans-TACE)Outcome of EsterificationReference
TNFα Concentration No significant reductionSignificant decrease (p < 0.0001) Enhanced Activity[8]
IL-8 Concentration No significant reductionSignificant decrease (p < 0.0001) Enhanced Activity[8]
CCL2 Concentration No significant reductionSignificant decrease (p = 0.0096) Enhanced Activity[8]
CXCL5 Concentration No significant reductionSignificant decrease (p = 0.0003) Enhanced Activity[8]
CXCL11 Concentration Significant decrease (p = 0.0295)Significant decrease (p = 0.0330) Similar Activity[8]
NF-κB Activation Moderate InhibitionSignificantly stronger inhibition Enhanced Activity[7]

Experimental Protocols & Visualizations

General Protocol for Synthesis of this compound Ester

This protocol describes a general acid-catalyzed (Fischer) esterification.

Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to the mixture.

  • Reflux: Attach a condenser and heat the mixture to reflux for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure ester.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Characterization cluster_evaluation Phase 3: Bio-Evaluation cluster_result Phase 4: Outcome start This compound + Alcohol reaction Acid-Catalyzed Esterification (Reflux) start->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography or Prep-HPLC workup->purification nmr NMR purification->nmr Pure Ester ms Mass Spec. purification->ms Pure Ester hplc Purity (HPLC) purification->hplc Pure Ester invitro In Vitro Assays (e.g., Caco-2, NF-κB) hplc->invitro invivo In Vivo PK Study (Animal Model) hplc->invivo result Bioavailability & Activity Data invitro->result invivo->result

Caption: Workflow for synthesis and evaluation of this compound esters.

Protocol: In Vitro Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of the synthesized esters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (this compound or its ester) to the apical (AP) chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Papp: Determine the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

Signaling Pathway: Inhibition of NF-κB by a this compound Ester

This compound esters, such as trans-TACE, have been shown to exert superior anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][8][12]

G Simplified NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB IkBa->IkBa_NFkB Bound to NFkB->IkBa_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNFα, IL-8, etc.) Nucleus->Cytokines Induces Gene Transcription TACE This compound Ester (e.g., trans-TACE) TACE->IKK Inhibits IkBa_NFkB->NFkB_active Releases

Caption: this compound esters inhibit the NF-κB pathway.

References

Technical Support Center: Optimization of Tormentic Acid Extraction from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of tormentic acid from plant leaves.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you resolve common experimental challenges.

Issue 1: Low or No Detectable Yield of this compound

  • Question: My extract shows a very low or undetectable amount of this compound after analysis. What are the potential causes and how can I fix this?

  • Answer: Low yield is a common issue that can stem from several factors throughout the experimental process.[1][2] Consider the following potential causes and solutions:

    • Inappropriate Plant Material:

      • Cause: The selected plant species or organ may not be a rich source of this compound. This compound is commonly found in the Rosaceae family, with Eriobotrya japonica (Loquat) leaves being a well-recognized source.[3][4][5] Its presence has also been confirmed in species from the Lamiaceae, Urticaceae, and other families.[3][4] The concentration of secondary metabolites can also vary based on the plant's age, growing conditions, and time of harvest.

      • Solution: Verify from literature that your chosen plant material is a known source of this compound. Ensure you are using the correct plant organ (e.g., leaves, roots) as specified in relevant studies.[3][5]

    • Inefficient Extraction Parameters:

      • Cause: The chosen solvent, temperature, or extraction time may not be optimal for this compound. As a pentacyclic triterpene, its solubility is a key factor.[4]

      • Solution: Optimize your extraction protocol. Polar solvents like ethanol (B145695) (especially 95%) and aqueous methanol (B129727) are reported to be effective.[4] Some studies show that elevated temperatures (e.g., 60°C to 90°C) can significantly increase yield.[4][6][7] The particle size of the plant material is also critical; a smaller particle size (e.g., 100 mesh) increases the surface area for solvent contact and can dramatically improve extraction efficiency.[8]

    • Degradation of this compound:

      • Cause: this compound, like many natural products, can be sensitive to factors like pH, light, and high temperatures over prolonged periods.[7] Acidic conditions, in particular, can decrease the stability of similar compounds.[9]

      • Solution: Avoid harsh acidic or alkaline conditions during extraction unless specified by a validated protocol. Store extracts in the dark at low temperatures (-20°C) to prevent degradation.[6][10] While heat can improve extraction, prolonged exposure at very high temperatures might lead to degradation.[7]

    • Flawed Quantification:

      • Cause: The analytical method used for quantification may lack the necessary sensitivity or selectivity, or there may be errors in standard preparation.

      • Solution: Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][11][12] Ensure your HPLC column (e.g., C18) and mobile phase are appropriate for triterpenoid (B12794562) separation.[8][11][12] Always run a calibration curve with a certified standard of this compound.

Issue 2: Co-extraction of Chlorophyll (B73375) and Other Interfering Pigments

  • Question: My initial extract is dark green and appears to be heavily contaminated with chlorophyll, which is interfering with subsequent analysis. How can I remove these pigments?

  • Answer: The co-extraction of chlorophyll and other nonpolar compounds is common, especially when using ethanol or methanol.

    • Cause: The polarity of the extraction solvent is suitable for both this compound and pigments like chlorophyll.

    • Solution 1: Defatting Step: Before the main extraction, pre-wash the dried plant material with a non-polar solvent like hexane (B92381). This will remove a significant portion of fats, waxes, and chlorophyll with minimal loss of the more polar this compound.[6]

    • Solution 2: Liquid-Liquid Partitioning: After extraction, the crude extract can be dissolved in a hydroalcoholic solution and partitioned against a non-polar solvent like hexane. The chlorophyll will preferentially move to the hexane layer, while this compound remains in the hydroalcoholic layer.

    • Solution 3: Solid-Phase Extraction (SPE): For cleaner samples required for sensitive analysis, SPE can be employed. A C18 cartridge can be used to retain this compound while allowing more polar impurities to pass through. The this compound is then eluted with a stronger organic solvent.

Issue 3: Inconsistent Yields Between Different Extraction Batches

  • Question: I am repeating the same extraction protocol, but my this compound yield varies significantly between batches. Why is this happening?

  • Answer: Inconsistency in yield is a frequent challenge in natural product extraction.[2]

    • Cause: The primary reasons are variability in the raw plant material and slight, often unnoticed, deviations in the experimental procedure.[1]

    • Solution:

      • Standardize Plant Material: If possible, use plant material from a single source, harvested at the same time. Ensure drying and grinding procedures are consistent for all batches.

      • Strictly Control Parameters: Maintain precise control over all extraction parameters:

        • Particle Size: Sieve the ground plant material to ensure a uniform particle size.[8]

        • Solvent-to-Solid Ratio: Use the exact same ratio of plant material to solvent volume each time.[13][14]

        • Time and Temperature: Monitor and control the extraction time and temperature rigorously.[7][13]

        • Agitation: Ensure the stirring or sonication intensity is consistent.

      • Instrument Calibration: Regularly calibrate analytical equipment, including balances, pipettes, and the HPLC system, to ensure measurement accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound? A1: Conventional methods like maceration and Soxhlet extraction have been successfully used.[3] However, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, requiring shorter extraction times and less solvent.[15][16][17] For instance, UAE has been optimized for various plant tissues, showing high efficiency in minutes rather than hours.[14]

Q2: Which solvent is best for this compound extraction? A2: Ethanol (95%) and methanol (80%) are widely reported as effective solvents for extracting this compound and other triterpenoids.[4][6] The choice of solvent often represents a compromise between maximizing the yield of the target compound and minimizing the co-extraction of undesirable substances.[6][10] Using a hydroalcoholic solution (e.g., 50-80% ethanol in water) can sometimes improve selectivity.[7][18]

Q3: How does temperature influence the extraction yield? A3: Generally, increasing the extraction temperature enhances the solubility and diffusion rate of the target compound, leading to a higher yield.[7][13] Studies have shown that for triterpenoids, temperatures around 60°C are often optimal.[6] One study on loquat leaf achieved a high yield of 5.8% using 95% ethanol at 90°C.[4] However, excessively high temperatures can cause degradation of thermolabile compounds.[7]

Q4: How can I accurately quantify the this compound in my extract? A4: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC), typically with a UV detector (λ ≈ 204-210 nm) or coupled with a Mass Spectrometer (LC-MS) for higher sensitivity and specificity.[8][11][12] High-Performance Thin-Layer Chromatography (HPTLC) is another viable, lower-cost option for quantification.[11]

Q5: Is this compound stable during extraction and storage? A5: While generally stable, this compound can be susceptible to degradation under certain conditions. It is advisable to protect extracts from light and store them at low temperatures (e.g., -20°C) to ensure long-term stability.[6] Strong acidic or alkaline conditions should be avoided.[9]

Data Presentation

Table 1: Comparison of Optimal Parameters from Different Extraction Studies

ParameterUltrasound-Assisted Extraction (Cecropia pachystachya)[8]Hot Water Extraction (Acer tegmentosum)[13]Ethanol Reflux (Gymnema inodorum)[19]
Optimal Solvent Ethanol or AcetoneWaterEthanol
Optimal Temperature 25-50°C89.3°CReflux Temperature
Optimal Time 5-20 min7.36 hNot specified, typically 1-2h
Solvent-to-Solid Ratio 40:1 (mL/g)184:1 (mL/g)Not specified
Key Finding Smaller particle size (100 mesh) drastically increased yield.Temperature and time were the most significant factors.Yielded the highest total phenolic and flavonoid content.

Table 2: Performance Comparison of Analytical Techniques for Triterpenoid Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (r²) 0.995 - 0.999[11]0.990 - 0.998[11]> 0.992[11]
Limit of Detection (LOD) ~0.01 µg/mL[11]0.08 - 0.65 µg/mL[11]2 - 10 ppb (ng/mL)[11]
Accuracy (% Recovery) 98.4% - 100.0%[11]96.4% - 98.7%[11]70.1% - 115.0%[11]
Precision (% RSD) < 2%[11]< 2%[11]< 15%[11]
Key Advantage Robust, cost-effective, good for routine quantification.[12]High throughput, low cost per sample.High sensitivity and specificity, ideal for complex matrices.[11][12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Weigh 5 g of finely ground (100 mesh) and dried plant leaves.

  • Extraction: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 95% ethanol (a 1:20 solid-to-solvent ratio).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 50°C) for 30 minutes.[16]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: To maximize yield, repeat the extraction process on the plant residue with fresh solvent two more times.

  • Solvent Evaporation: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.[6]

  • Storage: Store the resulting crude extract in a sealed vial in the dark at -20°C.

Protocol 2: Quantification of this compound by HPLC-UV

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a portion of the crude extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.[11]

  • Chromatographic Conditions: [8]

    • System: HPLC with UV-Vis Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.1% acetic acid in water and methanol (25:75 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 204 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

  • Calculation: Quantify the amount of this compound in the sample by plotting the peak area against the concentration of the standards and using the resulting linear regression equation.

Mandatory Visualizations

ExtractionWorkflow A Plant Material (Dried & Ground Leaves) B Extraction (e.g., UAE with Ethanol) A->B C Filtration & Solvent Evaporation B->C D Crude Extract C->D E Optional Cleanup (Defatting / SPE) D->E If impurities interfere G Analysis (HPLC / LC-MS) D->G Direct analysis F Purified Extract E->F F->G H Quantification of This compound G->H

Caption: General workflow for this compound extraction and analysis.

TroubleshootingYield Start Low Tormentic Acid Yield Q1 Is plant source validated? Start->Q1 A1_Yes Check Extraction Parameters Q1->A1_Yes Yes A1_No Select known source (e.g., Loquat leaf) Q1->A1_No No Q2 Are parameters (solvent, temp, time) optimal? A1_Yes->Q2 A2_Yes Check for Degradation or Analytical Issues Q2->A2_Yes Yes A2_No Optimize using literature (e.g., 95% EtOH, 60-90°C) Q2->A2_No No Q3 Is analytical method validated & calibrated? A2_Yes->Q3 A3_Yes Investigate sample degradation during storage/processing Q3->A3_Yes Yes A3_No Use certified standard, validate HPLC method Q3->A3_No No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Challenges in Tormentic Acid Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Tormentic Acid Experimental Design Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical answers to common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is a lipophilic triterpenoid (B12794562) and exhibits poor solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock (e.g., 50 mg/mL or 102.31 mM in DMSO) and then dilute it to the final working concentration in your cell culture medium.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "crashing out," which occurs when a compound is transferred from a highly soluble organic solvent to a buffer where it has low solubility. To mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.1-0.5%.

  • Dilution Method: Add the stock solution dropwise into the culture medium while vortexing or stirring to promote rapid mixing. A serial dilution approach can also be effective.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help improve solubility during dilution.

  • Use of Surfactants: For certain assays, incorporating a low concentration of a biocompatible surfactant, like Tween® 80, in the final medium can help maintain solubility.

Q3: What are the typical effective concentrations of this compound for in vitro experiments?

A3: The effective concentration of this compound is highly dependent on the cell type and the biological effect being measured. Published studies have shown a wide range of effective concentrations:

  • Anti-inflammatory effects: In Aβ-stimulated BV2 microglia, a concentration as low as 10 nM was shown to be effective.[2] In other inflammatory models, concentrations up to 50 µM have been used.[3]

  • Anticancer effects: In studies with cisplatin-resistant HeLa cervical cancer cells and pancreatic cancer cells (PANC-1), concentrations ranging from 5 µM to 100 µM have been used to assess effects on cell viability and apoptosis.[4][5]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare this compound for in vivo animal studies?

A4: Due to its poor water solubility, this compound requires a specific formulation for in vivo administration. A commonly used vehicle for oral or intraperitoneal administration consists of a mixture of solvents and surfactants to create a stable dispersion. One such formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline[1]

Always ensure the final formulation is homogenous before administration. It is crucial to perform preliminary toxicity studies with the vehicle alone to ensure it does not produce adverse effects in your animal model.

Q5: What are typical dosages for this compound in mouse models?

A5: Dosages in animal models vary depending on the study's objective and the administration route. For instance:

  • In an anti-fatigue study, ICR mice were orally administered 1 mg/kg of this compound daily for 28 days.[6]

  • In an Alzheimer's disease model, intraperitoneal administration was used to attenuate memory deficits in mice.[7][8]

  • For anti-inflammatory effects, a dose of 30 mg/kg (p.o.) has been used to decrease inflammatory allodynia in mice.[9]

Researchers should always consult relevant literature and perform dose-finding studies to determine the optimal and safe dosage for their specific animal model and disease context.

Data Presentation: Summary of Quantitative Data

Table 1: Solubility and Stock Solution Parameters
ParameterValueSolvent/VehicleNotes
Solubility 50 mg/mL (102.31 mM)DMSOSonication is recommended to aid dissolution.[1]
Storage (Powder) -20°C for up to 3 years-Keep away from direct sunlight.[1]
Storage (in DMSO) -80°C for up to 1 yearDMSOAliquot to avoid repeated freeze-thaw cycles.[1]
In Vivo Formulation 2 mg/mL (4.09 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSonication is recommended to ensure a clear solution.[1]
Table 2: Effective Concentrations and Dosages from Published Studies
ApplicationModel SystemEffective Concentration / DosageRoute of AdministrationReference
Anticancer PANC-1 & MIA PaCa-2 Pancreatic Cancer Cells0–100 µMIn vitro[4]
Anticancer Cisplatin-resistant HeLa Cells5–100 µMIn vitro[5]
Anti-inflammation H₂O₂-stimulated Rat Vascular Smooth Muscle Cells12.5, 25, and 50 µMIn vitro[3]
Neuroprotection Aβ-stimulated BV2 Microglia10 nMIn vitro[2]
Anti-inflammation Carrageenan-induced Paw Edema in Rats2.5 mg/kgIn vivo[9]
Anti-fatigue ICR Mice1 mg/kg dailyOral[6]
Neuroprotection APP/PS1 Transgenic Mice (AD model)Not specifiedIntraperitoneal[7][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioactivity in In Vitro Assays
Possible Cause Solution
Compound Precipitation Visually inspect wells for precipitate after adding this compound. If present, refer to FAQ Q2 for solubility enhancement strategies.
Compound Degradation Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions.
Incorrect Cell Seeding Density Optimize cell density for your specific assay. Overly confluent or sparse cells can respond differently to treatment.
Cell Line Resistance Verify from the literature that your chosen cell line is sensitive to the targeted pathway (e.g., NF-κB, PI3K/AKT).
DMSO Toxicity Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium + DMSO) to confirm no effect.
Issue 2: High Variability Between Replicate Wells
Possible Cause Solution
Inaccurate Pipetting Use calibrated pipettes and ensure proper technique, especially when handling small volumes of the stock solution.
Uneven Cell Seeding Ensure a homogenous cell suspension before plating. Allow adherent cells to attach evenly overnight before treatment.
"Edge Effect" in Plates Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill outer wells with sterile PBS or medium.
Incomplete Dissolution of Formazan (B1609692) (MTT Assay) After adding the solubilization solution, ensure all purple crystals are fully dissolved by shaking the plate or gentle pipetting before reading the absorbance.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for testing the cytotoxic or anti-proliferative effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. For example, to test concentrations from 5 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.5%).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[10]

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of NF-κB Pathway Inhibition

This protocol outlines the steps to assess this compound's effect on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow them to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation or 1-2 hours for p65 translocation).

  • Cell Lysis:

    • For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear/cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, or a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software.[11][12]

Mandatory Visualizations

Tormentic_Acid_Experimental_Workflow cluster_prep Preparation cluster_treatment In Vitro Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_stock->prep_working Ensure final DMSO concentration is <0.5% treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells Allow cells to adhere viability Cell Viability Assay (e.g., MTT) treat_cells->viability western Protein Analysis (e.g., Western Blot) treat_cells->western analysis Data Analysis and Interpretation viability->analysis western->analysis NFkB_Pathway_Inhibition cluster_cyto Cytoplasm cluster_nuc Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto sequesters NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocation Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Transcription activates TA This compound TA->IKK inhibits PI3K_AKT_Pathway_Inhibition cluster_membrane cluster_cytoplasm GF Growth Factor GFR Receptor GF->GFR PI3K PI3K GFR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation TA This compound TA->PI3K inhibits TA->AKT inhibits

References

Technical Support Center: Tormentic Acid Stability in DMSO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tormentic acid dissolved in dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound-DMSO solutions.

Q1: My this compound solution in DMSO appears cloudy or has visible precipitate. What should I do?

A1: Precipitate formation is a common issue, often related to solubility limits or changes in the solution over time.[1] Follow these steps to address the problem:

  • Verification: First, visually inspect the solution for any particulate matter.

  • Gentle Warming: Gently warm the vial to 37°C in a water bath for 10-15 minutes. Agitate the solution periodically. Avoid excessive heat, as it can accelerate degradation.

  • Sonication: If warming is ineffective, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[2]

  • Dilution: If precipitation persists, the concentration may be too high. Consider preparing a more dilute stock solution.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water, which may reduce the solubility of this compound.[3]

G start Precipitate Observed in this compound-DMSO Solution warm Gently warm solution (e.g., 37°C for 10-15 min) start->warm check_dissolved1 Precipitate Dissolved? warm->check_dissolved1 sonicate Sonicate solution (5-10 min) check_dissolved2 Precipitate Dissolved? sonicate->check_dissolved2 check_dissolved1->sonicate No use_solution Use solution promptly check_dissolved1->use_solution Yes check_dissolved2->use_solution Yes consider_dilution Consider preparing a more dilute stock solution check_dissolved2->consider_dilution No end Issue Resolved use_solution->end check_dmso Verify use of anhydrous, high-purity DMSO consider_dilution->check_dmso

Q2: I observe new peaks in my HPLC/LC-MS analysis of the this compound solution. What could be the cause?

A2: The appearance of new peaks likely indicates degradation of this compound. Potential causes include:

  • Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of this compound, especially if the solution is not stored under anhydrous conditions.[4]

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation.

  • Light Exposure: Photodegradation can occur if the solution is not protected from light.

  • Incompatible Storage Conditions: Storing at room temperature or even 4°C for extended periods can lead to degradation.[5]

  • Contamination: Contamination with acids or bases can catalyze degradation.[6]

To identify the source of degradation, a forced degradation study is recommended (see Experimental Protocols).

Q3: The biological activity of my this compound solution has decreased over time. Why is this happening?

A3: A decrease in biological activity is often linked to a reduction in the concentration of the active compound due to degradation or precipitation.[2]

  • Degradation: As this compound degrades, its effective concentration decreases, leading to reduced activity. The degradation products may not have the same biological activity.

  • Precipitation: If this compound has precipitated out of solution, the actual concentration in the supernatant used for experiments will be lower than expected.[1]

It is crucial to ensure the complete dissolution of this compound before use and to follow proper storage procedures to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to one year) and at -20°C for short-term storage (up to one month).[7] All solutions should be protected from light.[4]

Q2: How many freeze-thaw cycles can a this compound-DMSO solution withstand?

A2: While some studies on general compound stability in DMSO suggest minimal degradation after multiple freeze-thaw cycles, it is best practice to minimize these cycles.[4] If you need to access the solution frequently, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing of the entire stock.

Q3: What is the maximum recommended concentration of this compound in DMSO?

A3: this compound is soluble in DMSO up to 50 mg/mL (102.31 mM), though sonication may be required to achieve this concentration.[7] However, for long-term storage, preparing stock solutions at a lower concentration (e.g., 10 mM) may reduce the risk of precipitation.[1]

Q4: Can I store my this compound-DMSO solution at 4°C?

A4: Storing at 4°C is not recommended for long periods. While it may be acceptable for a few days, the risk of degradation and precipitation increases significantly compared to storage at -20°C or -80°C.[5]

Q5: What analytical methods are suitable for assessing the stability of this compound in DMSO?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly suitable method for stability testing.[4] It allows for the separation and quantification of the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and identify degradation products.[8]

Data Presentation

Table 1: Representative Stability of this compound in DMSO at Different Temperatures

Storage TemperatureTime PointPurity (%)Observations
-80°C1 month>99%No significant change
6 months>98%No significant change
12 months>97%Minor degradation may be observed
-20°C1 month>98%No significant change
3 months~95%Some degradation may be visible
4°C1 week~97%Minor degradation
1 month<90%Significant degradation
Room Temperature24 hours<95%Degradation is likely

Note: This table presents representative data based on general compound stability principles. Actual stability may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV/MS Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

  • Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or MS in full scan mode.

  • Sample Preparation: Dilute the this compound-DMSO stock solution with the initial mobile phase to a final concentration of approximately 10-20 µg/mL.

G start Prepare this compound-DMSO Stock aliquot Aliquot into multiple vials start->aliquot store Store at different conditions (-80°C, -20°C, 4°C, RT) aliquot->store sample At each time point, retrieve a vial store->sample prepare Prepare sample for analysis (Dilute with mobile phase) sample->prepare analyze Analyze via HPLC-UV/MS prepare->analyze data Quantify peak area of this compound and any degradation products analyze->data end Assess Stability data->end

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and establish the specificity of the analytical method.

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 105°C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples using the stability-indicating HPLC method to observe and identify degradation products.

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10][11] The diagram below illustrates this mechanism.

G TormenticAcid This compound IKK IKK TormenticAcid->IKK Inhibits IkBa_NFkB IkBa_NFkB TormenticAcid->IkBa_NFkB Prevents Degradation NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation

References

Technical Support Center: Optimizing Solvent Ratios for Tormentic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of tormentic acid. The focus is on optimizing solvent ratios to maximize extraction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the extraction of this compound.

Q1: What is the best solvent for extracting this compound?

A1: this compound, a pentacyclic triterpenoid (B12794562), is generally soluble in organic solvents such as ethanol (B145695), methanol (B129727), and acetone.[1][2][3] The optimal solvent choice often depends on the plant matrix. For instance, a study on the extraction of ursane-type triterpenoids from Rosa laevigata found that an 80% ethanol solution was optimal.[1] For the extraction of total triterpenoids from Schisandra sphenanthera, methanol concentrations of 78% and 91% were found to be most effective for different parts of the plant.[4] Therefore, a high-concentration aqueous solution of ethanol or methanol is a good starting point for optimization.

Q2: I am getting a low yield of this compound. What are the possible causes and solutions?

A2: Low extraction yields can be attributed to several factors. Here is a troubleshooting guide:

  • Inappropriate Solvent System: The polarity of the solvent mixture is crucial. If the solvent is too polar or too non-polar, it will not efficiently dissolve the this compound.

    • Solution: Experiment with different ratios of an organic solvent (e.g., ethanol or methanol) to water. Based on studies of similar compounds, concentrations in the range of 70-95% alcohol are often effective.[1][4][5]

  • Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further dissolution of this compound.

    • Solution: Increase the solvent volume relative to the plant material. Ratios from 1:20 to 1:40 (g/mL) have been shown to be effective for triterpenoid extraction.[4]

  • Inadequate Extraction Time or Temperature: The extraction process may not have been long enough for the solvent to penetrate the plant material and dissolve the this compound. Excessively high temperatures can degrade the compound.

    • Solution: Optimize the extraction time and temperature through small-scale experiments. For ultrasonic-assisted extraction of a related triterpenoid, a time of 55 minutes at a controlled temperature was found to be optimal.[2][3]

  • Inefficient Extraction Method: Some extraction methods are more efficient than others.

    • Solution: Consider using modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve yields and reduce extraction times compared to traditional methods like maceration or Soxhlet extraction.[1]

Q3: How can I improve the purity of my this compound extract?

A3: To enhance the purity of your extract, consider the following strategies:

  • Sequential Extraction: Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before extracting the this compound with a more polar solvent system.

  • Chromatographic Purification: After the initial extraction, use column chromatography (e.g., with silica (B1680970) gel or D101 macroporous resin) to separate this compound from other co-extracted compounds.[1]

Q4: Does the particle size of the plant material affect extraction efficiency?

A4: Yes, the particle size of the plant material significantly impacts extraction efficiency. A smaller particle size increases the surface area available for contact with the solvent, which can lead to a higher extraction yield.[2][3] It is recommended to grind the dried plant material into a fine powder before extraction.

Data on Optimal Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of this compound and related triterpenoids, highlighting the optimal solvent conditions.

Compound/ExtractPlant SourceOptimal Solvent SystemOther Optimized ParametersReference
This compoundCecropia pachystachya rootsEthanol or Acetone (direct comparison of ratios not provided)Ultrasound: 5-20 min, 25-50°C[2][3]
Kajiichigoside F1 and Rosamultin (Ursane-type triterpenoids)Rosa laevigata root80% EthanolSolid-to-liquid ratio: 1:25, Extraction time: 80 min, Ultrasonic extraction[1]
Total TriterpenoidsSchisandra sphenanthera canes78% MethanolSolid-to-liquid ratio: 1:30 g/mL, Extraction time: 52 min[4]
Total TriterpenoidsSchisandra sphenanthera leaves91% MethanolSolid-to-liquid ratio: 1:21 g/mL, Extraction time: 76 min[4]
This compoundEriobotrya japonica (Loquat) leaf95% EthanolExtraction at 90°C[5]

Experimental Protocol: Optimization of Solvent Ratio for this compound Extraction

This protocol provides a detailed methodology for systematically optimizing the solvent ratio for this compound extraction from a given plant material.

1. Sample Preparation:

  • Obtain the desired plant material (e.g., leaves, roots).
  • Dry the plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent enzymatic degradation.
  • Grind the dried material into a fine powder using a laboratory mill.
  • Sieve the powder to ensure a uniform particle size.

2. Single-Factor Experiment for Solvent Ratio Optimization:

  • Prepare a series of aqueous ethanol (or methanol) solutions at different concentrations (e.g., 50%, 60%, 70%, 80%, 90%, and 100% v/v).
  • Weigh out equal amounts of the powdered plant material (e.g., 1.0 g) into separate extraction vessels.
  • Add a fixed volume of each solvent mixture to the respective vessels to maintain a constant solid-to-liquid ratio (e.g., 1:25 g/mL).
  • Perform the extraction using a chosen method (e.g., ultrasonic bath) for a fixed duration and at a constant temperature (e.g., 45 minutes at 40°C).
  • After extraction, filter the mixtures to separate the extract from the solid residue.
  • Analyze the this compound content in each extract using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).[2][3]
  • The solvent ratio that yields the highest concentration of this compound is considered the optimal ratio under these conditions.

3. HPLC Analysis of this compound:

  • Preparation of Standard Solutions: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
  • Chromatographic Conditions (Example): [2][3]
  • Column: C8 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A mixture of 0.1% acetic acid in water and methanol (e.g., 25:75 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 204 nm.
  • Quantification: Inject the prepared standards and the filtered extracts into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the extracts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Optimization cluster_analysis Analysis start Plant Material dry Drying start->dry grind Grinding & Sieving dry->grind extraction Ultrasonic-Assisted Extraction (Fixed Time, Temp, S/L Ratio) grind->extraction solvents Prepare Solvent Ratios (e.g., 50-100% Ethanol) solvents->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc quantify Quantification of this compound hplc->quantify result Determine Optimal Solvent Ratio quantify->result

Caption: Workflow for optimizing solvent ratios for this compound extraction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inappropriate Solvent Ratio start->cause1 cause2 Suboptimal S/L Ratio start->cause2 cause3 Inefficient Method start->cause3 cause4 Incorrect Time/Temp start->cause4 sol1 Test 70-95% Alcohol Ratios cause1->sol1 sol2 Increase Solvent Volume (e.g., 1:25 g/mL) cause2->sol2 sol3 Use UAE or MAE cause3->sol3 sol4 Optimize Time & Temperature cause4->sol4

Caption: Troubleshooting guide for low this compound extraction yield.

References

"impact of plant material particle size on tormentic acid extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of plant material particle size on the efficiency of tormentic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of plant material particle size on this compound extraction yield?

A1: Generally, a smaller particle size leads to a higher extraction yield. This is because reducing the particle size increases the surface area of the plant material that comes into contact with the solvent, thereby enhancing the overall efficiency of the extraction process.[1][2] Studies on various plant materials consistently show that finer particles produce a greater yield of bioactive compounds compared to coarser particles.[2][3]

Q2: Why does reducing particle size typically improve extraction efficiency?

A2: The improvement in extraction efficiency with smaller particles is attributed to two main factors:

  • Increased Surface Area: Grinding or milling plant material into smaller particles significantly increases the surface-area-to-volume ratio. This allows for greater contact between the plant matrix and the extraction solvent.[1][2]

  • Reduced Mass Transfer Distance: The smaller the particle, the shorter the distance the solvent needs to travel to penetrate the material and the shorter the distance the this compound has to travel to diffuse out into the solvent.[3] This facilitates a faster and more complete extraction.

Q3: Is it always better to use the smallest possible particle size for extraction?

A3: Not necessarily. While a decrease in particle size generally correlates with higher yields, some studies have found that the smallest particle sizes do not always produce the highest yield.[1] For instance, in one study, the highest crude extract yield was obtained from particles in the 0.038–0.075 mm range, with the yield decreasing for particles smaller than 0.038 mm.[1] This can be due to phenomena such as particle agglomeration, which reduces effective surface area, or difficulties in solvent penetration if the fine powder becomes too compacted.

Q4: What is a recommended particle size range to start with for this compound extraction?

A4: An optimal starting point for many phytochemical extractions is a particle size range of 0.2 mm to 0.3 mm (200 to 300 µm).[1][3][4] For example, a study on Cecropia pachystachya found that using a 100-mesh sieve (which produces particles around 150 µm) resulted in a significantly higher this compound yield than a 30-mesh sieve (particles around 600 µm).[5] The optimal size is ultimately dependent on the specific plant material and the extraction technique employed.[4]

Q5: How does the grinding method itself affect the extraction process?

A5: The grinding method is a critical pretreatment step that can significantly influence the physical and chemical properties of the plant material.[1] Different milling techniques (e.g., ball mill, pin mill, blender) and conditions (e.g., wet vs. dry grinding, grinding time, energy input) can alter particle morphology and surface properties, which in turn affects the extraction efficiency.[6][7] Excessive grinding energy can sometimes lead to the degradation of thermolabile compounds, although this is less of a concern for a stable triterpenoid (B12794562) like this compound.

Troubleshooting Guide

Issue 1: Low or Inconsistent this compound Yield

  • Potential Cause: The particle size of your plant material is too large, limiting solvent access to the target compounds.

  • Troubleshooting Steps:

    • Grind the material to a finer powder. Aim for a particle size that passes through at least a 60-mesh sieve (~250 µm) as a starting point.

    • Verify the particle size distribution. If possible, use sieve analysis to characterize your ground material and ensure consistency between batches.

    • Compare different particle size fractions. A study on Cecropia pachystachya roots demonstrated that a smaller particle size (100 mesh) was the most important variable for achieving a high yield of this compound.[5]

  • Potential Cause: The powdered material is too fine, leading to agglomeration or poor solvent penetration.

  • Troubleshooting Steps:

    • Ensure vigorous agitation. During extraction, make sure the powdered material is well-suspended in the solvent and not settling as a compacted cake at the bottom of the vessel.

    • Test a slightly larger particle size. If you are using an extremely fine powder (e.g., < 40 µm), try a slightly coarser grind (e.g., 100-200 µm) to see if the yield improves, as an optimal size may exist.[1]

    • Consider using grinding aids. In some dry grinding processes, grinding aids can help prevent the agglomeration of fine particles.[8]

Issue 2: Difficulty Filtering the Extract Post-Extraction

  • Potential Cause: Extremely fine particles ("fines") are clogging the filter paper or membrane.

  • Troubleshooting Steps:

    • Use a coarser particle size for extraction. This is the most direct solution if filtration is a persistent issue.

    • Introduce a pre-filtration step. Use centrifugation to pellet the majority of the solid material and then decant the supernatant for final filtration.

    • Employ multi-stage filtration. Start with a coarse filter to remove larger particles, followed by progressively finer filters.

Data Presentation

Table 1: Impact of Sieve Mesh Size on this compound Extraction from Cecropia pachystachya Roots

Sieve Size (Mesh)Extraction SolventExtraction Time (min)Temperature (°C)Relative this compound Yield
30Acetone525Lower
100 Acetone 5 25 Significantly Higher
30Ethanol (B145695)2050Lower
100 Ethanol 20 50 Significantly Higher

Data synthesized from the findings presented in the study on Cecropia pachystachya, which identified particle size (sieve mesh) as the most critical factor influencing yield.[5]

Table 2: General Effect of Particle Size on Phytochemical Extraction Yields from Various Plant Sources

Plant MaterialTarget Compound(s)Particle Size Range(s) StudiedOptimal Particle Size for Max YieldReference
Dipterocarpus alatus LeavesCrude Extract0 - >0.850 mm0.038 - 0.150 mm[1]
Sargassum cristaefoliumPhenolics & Flavonoids< 45 µm - > 4000 µm< 45 µm[2]
Phragmanthera capitataAntioxidants250 µm, 700 µm, 1400 µm250 µm[4]
Silybum marianum SeedsSilymarin30-200 nm vs. 300-700 µm30-200 nm (nano-sized)[6]

Experimental Protocols

Protocol 1: Plant Material Preparation and Size Fractionation

  • Drying: Dry the plant material (e.g., leaves, roots) in a ventilated oven at a controlled temperature (typically 40-60°C) until a constant weight is achieved to remove moisture.

  • Coarse Grinding: Initially grind the dried material using a blender or coarse mill.

  • Fine Milling: Subject the coarse powder to a finer milling process (e.g., pin mill, ball mill) to achieve the desired particle size range. The duration and intensity of milling are key parameters to control.

  • Sieving: Use a set of stacked, standardized sieves (e.g., 30, 60, 100, 200 mesh) on a mechanical shaker to separate the ground material into distinct particle size fractions.

  • Storage: Store the sieved powders in airtight containers in a cool, dark, and dry place until extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the methodology used for extracting this compound from Cecropia pachystachya.[5]

  • Sample Preparation: Weigh 500 mg of the dried, sieved plant powder (e.g., 100 mesh fraction).

  • Solvent Addition: Place the powder in a suitable extraction vessel and add 20 mL of the extraction solvent (acetone or ethanol can be used). This creates a 1:40 solid-to-liquid ratio.

  • Ultrasonication: Place the vessel in an ultrasonic bath with a controlled temperature (e.g., 25°C). Sonicate for a defined period (e.g., 5-20 minutes).

  • Separation: After extraction, separate the extract from the solid plant residue. This can be done by centrifugation followed by decanting the supernatant, or by vacuum filtration.

  • Solvent Evaporation: Dry the liquid extract using a rotary evaporator to remove the solvent.

  • Reconstitution and Analysis: Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter before analysis by High-Performance Liquid Chromatography (HPLC) to quantify the this compound content.[5]

Visualizations

G cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction & Analysis A 1. Dry Plant Material B 2. Grind/Mill A->B Reduce Moisture C 3. Sieve to Desired Particle Size B->C Reduce Particle Size D 4. Ultrasound-Assisted Extraction C->D Input Powdered Sample E 5. Filter / Centrifuge D->E Separate Solid & Liquid F 6. Quantify by HPLC E->F Prepare for Analysis

Caption: General workflow for this compound extraction.

G cluster_size Particle Size Spectrum cluster_yield Resulting Extraction Yield cluster_issues Potential Issues Large Large (>600 µm) LowYield Low Yield Large->LowYield Low Surface Area Medium Medium (250-600 µm) MedYield Good Yield Medium->MedYield Good Surface Area Optimal Optimal (45-250 µm) MaxYield Maximum Yield Optimal->MaxYield High Surface Area Fine Very Fine (<45 µm) ReducedYield Potentially Reduced Yield Fine->ReducedYield Compaction Issues Issues Agglomeration Filter Clogging Fine->Issues

Caption: Logic of particle size vs. extraction yield.

References

"protocol for increasing tormentic acid yield from cell suspension cultures"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tormentic Acid Yield Enhancement

Welcome to the technical support center for the protocol on increasing this compound yield from plant cell suspension cultures. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in successfully implementing and optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a pentacyclic triterpene belonging to the ursane (B1242777) group.[1] It is a phytoalexin, playing a role in plant defense.[1] this compound and its derivatives have garnered significant interest in the pharmaceutical industry due to a wide range of biological activities, including anti-inflammatory, antidiabetic, anticancer, and antimicrobial effects.[2][3]

Q2: Why use plant cell suspension cultures for this compound production? A2: Plant cell suspension cultures offer a promising alternative to sourcing from whole plants.[4][5] This biotechnology provides a controlled environment for the large-scale production of valuable secondary metabolites like this compound, independent of geographical and climatic constraints.[6] This method ensures a sustainable and consistent supply, which can be optimized to enhance product yield.[5][7]

Q3: What are elicitors and how do they increase this compound yield? A3: Elicitors are chemical or physical agents that trigger defense responses in plant cells, leading to the enhanced synthesis and accumulation of secondary metabolites.[8][9][10][11] For this compound, a triterpenoid, elicitors like Methyl Jasmonate (MeJA) and Salicylic (B10762653) Acid (SA) mimic biotic stress signals.[12][13] This stimulation activates specific biosynthetic pathways, upregulating the genes and enzymes responsible for this compound production.[10]

Q4: Which plant species are good sources for initiating this compound-producing cultures? A4: this compound has been identified in numerous plant families, with a notable prevalence in the Rosaceae family.[1] Species from Lamiaceae and Urticaceae are also reported sources.[1] Eriobotrya japonica (Loquat) leaves are a well-recognized and rich source of this compound.[14]

Q5: What is the general timeline for establishing a cell suspension culture and beginning elicitation experiments? A5: The process typically involves several stages:

  • Callus Induction: 4-8 weeks from explant sterilization.

  • Establishment of Suspension Culture: 3-4 weeks to get a friable, fast-growing cell line from the initial callus.[15]

  • Growth Phase: The culture is subcultured every 7-14 days. It may take several subcultures to achieve a stable and high-density culture.

  • Elicitation: Elicitors are typically added during the late exponential or early stationary phase of cell growth, and the treatment can last from a few hours to several days.[16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
1. Poor Callus Induction or Growth - Inappropriate explant choice (old or contaminated tissue).- Incorrect hormone balance (auxin/cytokinin ratio) in the medium.- Phenolic browning and oxidation from explant wounding.[17]- Use young, healthy plant tissues (e.g., leaves, stems).[17]- Optimize concentrations of hormones like 2,4-D and Kinetin or BAP.[15]- Add antioxidants like ascorbic acid or citric acid to the medium.[17]- Perform initial culture stages in darkness.
2. Suspension Cells Are Clumping or Aggregating - Low cell density (suspension cells are often density-dependent).[18]- Sub-optimal culture conditions (pH, temperature, agitation speed).- Cell line characteristics.- Increase the initial inoculum density.- Avoid over-dilution during subculture; consider partial medium exchange instead of full centrifugation.[18]- Optimize agitation speed (typically 100-120 rpm) to ensure aeration without causing excessive shear stress.[19][20]
3. Slow Growth or Browning of Suspension Culture - Nutrient depletion in the medium.- Accumulation of toxic secondary metabolites.- Subculture interval is too long.- Contamination (bacterial or fungal).- Optimize the subculture schedule (typically every 7-14 days).- Analyze medium components and consider using a richer medium formulation or fed-batch strategy.[21]- Reduce light intensity or culture in darkness, as light can sometimes induce stress and browning.[17]- Test for microbial contamination and discard affected cultures.
4. Low or No Increase in this compound Yield After Elicitation - Incorrect elicitor concentration (too low for induction or too high, causing toxicity).[10][11]- Improper timing of elicitor addition (cells not in the right growth phase).- Cell line has low production potential.- Inefficient extraction or analytical method.- Perform a dose-response experiment to find the optimal elicitor concentration (e.g., MeJA or SA from 10 µM to 200 µM).[16]- Add elicitor during the late exponential growth phase.- Select and screen for high-yielding cell lines.[4]- Verify the efficiency of your extraction solvent and HPLC/LC-MS quantification method.[22]
5. High Cell Death After Elicitor Addition - Elicitor concentration is too high, leading to cytotoxicity.- Culture is not healthy enough to withstand the induced stress.- Reduce the elicitor concentration.[11]- Ensure the cell viability is high (>90%) before adding the elicitor.- Reduce the duration of the elicitation treatment.

Experimental Protocols

Protocol 1: Establishment of Cell Suspension Culture
  • Explant Preparation and Sterilization:

    • Select young, healthy leaves from the source plant.

    • Wash thoroughly under running tap water.

    • In a laminar flow hood, immerse leaves in 70% (v/v) ethanol (B145695) for 30-60 seconds.

    • Transfer to a 1-2% sodium hypochlorite (B82951) solution with a few drops of Tween-20 for 10-15 minutes.

    • Rinse 3-4 times with sterile distilled water.

  • Callus Induction:

    • Cut the sterilized leaves into small segments (approx. 1x1 cm).

    • Place the segments onto solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2.0 mg/L 2,4-D and 1.0 mg/L Kinetin), 3% sucrose, and solidified with 0.8% agar.[15]

    • Incubate the plates in the dark at 25 ± 2°C for 4-8 weeks until friable callus is formed.

  • Initiation of Suspension Culture:

    • Transfer approximately 2-3 g of healthy, friable callus into a 250 mL flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium.[15]

    • Place the flask on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.[15]

    • Subculture every 10-14 days by transferring 10-15 mL of the cell suspension into 40-50 mL of fresh medium.

Protocol 2: Elicitation for this compound Production
  • Elicitor Preparation:

    • Prepare stock solutions of Methyl Jasmonate (MeJA) and Salicylic Acid (SA) (e.g., 100 mM in ethanol or DMSO).

    • Sterilize the stock solutions by passing them through a 0.22 µm syringe filter.

  • Elicitation Treatment:

    • Grow the cell suspension culture until it reaches the late exponential phase (typically 10-12 days after subculture).

    • Aseptically add the elicitor stock solution to the culture flasks to achieve the desired final concentration (e.g., 50 µM, 100 µM, 150 µM).[16]

    • Include a control flask where only the solvent (e.g., ethanol) is added.

    • Incubate the cultures for a specific time course (e.g., 24, 48, 72, 96 hours).

  • Harvesting and Extraction:

    • After the treatment period, separate the cells from the medium by vacuum filtration.

    • Wash the cells with distilled water and record the fresh weight.

    • Freeze-dry the cells to determine the dry weight.

    • Grind the dried cells into a fine powder.

    • Extract the powder with a suitable solvent like methanol (B129727) or ethanol (e.g., 100 mg of dry cells in 10 mL of methanol) using sonication or overnight shaking.

    • Centrifuge the extract and collect the supernatant for analysis.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation:

    • Filter the methanolic extract through a 0.22 µm filter before injection.[22]

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at ~210 nm (as carboxyl groups absorb in this range).[23]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.[22]

Quantitative Data Summary

The effectiveness of elicitation depends on the elicitor type, concentration, and treatment duration. The following tables summarize typical ranges and results found in the literature for enhancing secondary metabolites.

Table 1: Common Elicitor Concentrations for Secondary Metabolite Enhancement

Elicitor Typical Concentration Range Plant Culture System Reference
Methyl Jasmonate (MeJA) 10 µM - 200 µM Cell Suspension [12][16]
Salicylic Acid (SA) 10 µM - 200 µM Cell Suspension [12][16][24]

| Chitosan | 25 mg/L - 100 mg/L | Callus/Cell Suspension |[24] |

Table 2: Optimization of Physical Culture Conditions

Parameter Optimized Range Rationale Reference
Temperature 25 - 28 °C Balances metabolic activity and cell viability. [25]
pH of Medium 5.6 - 5.8 Optimal for nutrient uptake and cell growth. [25]
Agitation Speed 100 - 120 rpm Ensures adequate mixing and aeration without causing excessive shear stress. [19][20]

| Photoperiod | Darkness | Often favors undifferentiated growth and secondary metabolite accumulation. |[17] |

Visual Diagrams

Experimental Workflow

G cluster_prep Phase 1: Culture Establishment cluster_exp Phase 2: Elicitation & Analysis explant 1. Select & Sterilize Explant (e.g., Leaf) callus 2. Induce Friable Callus on Solid MS Medium explant->callus 4-8 weeks suspension 3. Initiate Suspension Culture in Liquid MS Medium callus->suspension 3-4 weeks growth 4. Grow Cells to Exponential Phase suspension->growth Subculture & Scale-up elicit 5. Add Elicitor (MeJA or SA) growth->elicit harvest 6. Harvest Cells after 24-96 hours elicit->harvest extract 7. Dry Cells & Extract with Methanol harvest->extract hplc 8. Quantify this compound via HPLC extract->hplc

Caption: Workflow for this compound production via elicitation.

Simplified Jasmonate Signaling Pathway

G MeJA Methyl Jasmonate (Elicitor) Membrane Cell Membrane Receptor MeJA->Membrane Binds to Signal Signal Transduction Cascade (ROS, Ca2+ influx) Membrane->Signal TFs Activation of Transcription Factors (e.g., MYC2) Signal->TFs Genes Upregulation of Biosynthesis Genes TFs->Genes Activates Enzymes Increased Enzyme Production (e.g., β-amyrin synthase) Genes->Enzymes TA Increased this compound Yield Enzymes->TA Catalyzes G start Low Tormentic Acid Yield? check_viability Check Cell Viability & Growth Rate start->check_viability Yes check_elicitor Review Elicitation Parameters check_viability->check_elicitor Good Growth sol_culture Optimize Culture Conditions: - Subculture schedule - Medium composition - pH/Temperature check_viability->sol_culture Poor Growth check_protocol Verify Extraction & Quantification Protocol check_elicitor->check_protocol Parameters Seem Correct sol_elicitor Perform Dose-Response & Time-Course Experiment check_elicitor->sol_elicitor No Optimization Done sol_analysis Validate HPLC Method: - Run standard curve - Check extraction efficiency check_protocol->sol_analysis

References

"degradation pathways of tormentic acid under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tormentic Acid Stability and Degradation

Disclaimer: As of the latest literature search, there are no specific published experimental studies detailing the degradation pathways of this compound. Therefore, this technical support center provides guidance based on general principles of forced degradation studies for natural products, particularly triterpenoids, as outlined by international guidelines.[1][2][3] The protocols and potential issues described are intended as a foundational framework for researchers beginning stability and degradation studies on this compound.

Frequently Asked Questions (FAQs)

Q1: Where should I begin if I want to study the degradation pathways of this compound?

A1: To begin studying the degradation of this compound, you should conduct a forced degradation study.[2][3][4] This involves subjecting a solution of this compound to a variety of stress conditions that are more severe than standard storage conditions.[1][2] The goal is to generate potential degradation products and identify the conditions under which the molecule is unstable.[2][3] These studies are crucial for understanding the intrinsic stability of the molecule.[2][3]

Q2: What are the standard stress conditions recommended for a forced degradation study of a compound like this compound?

A2: Based on ICH guidelines for stability testing, the recommended stress conditions for a forced degradation study include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1.0 M HCl) at elevated temperatures.[5]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1.0 M NaOH) at elevated temperatures.[5]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Heating the solid compound or a solution at high temperatures.

  • Photodegradation: Exposing the compound (in solid and solution form) to a controlled light source that provides both UV and visible light.[5]

Q3: What is the target degradation percentage I should aim for in my experiments?

A3: The generally accepted range for degradation in these studies is between 5% and 20%.[5] Degradation below 5% may not be sufficient to identify degradation products, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that complicate the analysis of primary pathways.[5]

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the most common and powerful technique for stability-indicating methods. An ideal HPLC method should be able to separate the parent this compound peak from all degradation product peaks. LC-MS is particularly valuable for the structural elucidation of the unknown degradation products.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
No significant degradation of this compound is observed under initial stress conditions. This compound may be highly stable under the applied conditions. The stress conditions (concentration of stressor, temperature, duration) may be too mild.Increase the severity of the stress conditions incrementally. For example, increase the concentration of acid/base, raise the temperature, or extend the exposure time. Monitor the degradation at various time points.
Complete or near-complete degradation of this compound is observed. The stress conditions are too harsh, leading to extensive degradation that makes it difficult to identify the primary degradation products and pathways.[5]Reduce the severity of the stress conditions. Use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time.
Poor resolution between the this compound peak and degradation product peaks in the HPLC chromatogram. The HPLC method is not optimized to be "stability-indicating." The column, mobile phase, or gradient is not suitable for separating these specific compounds.Method development is required. Experiment with different HPLC columns (e.g., C18, C8, Phenyl-Hexyl), modify the mobile phase composition (e.g., change the organic modifier or pH), and adjust the gradient elution profile.
Extraneous peaks appear in the chromatogram of the control sample (unstressed). The diluent or solvent used may be causing degradation. The this compound sample may have pre-existing impurities. The HPLC system or mobile phase may be contaminated.Analyze the diluent/solvent blank to check for interfering peaks. Ensure the purity of the this compound standard. Clean the HPLC system and use fresh, high-purity mobile phase solvents.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol provides a starting point for conducting a forced degradation study. The concentrations, temperatures, and time points should be optimized based on the observed stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[5]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the specified time intervals.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at the specified time intervals and analyze directly.

  • Thermal Degradation:

    • Place a sample of solid this compound in a hot air oven at 80°C.

    • Place a separate sample of the this compound stock solution in a thermostatically controlled bath at 80°C.

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the solid this compound and the stock solution to a photostability chamber with a light source providing both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep control samples (wrapped in aluminum foil) in the same chamber to serve as dark controls.

    • Sample at appropriate intervals.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Data Presentation

The following table is a template for summarizing the quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Data for this compound

Stress Condition Time (hours) This compound Assay (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%) Total Impurities (%)
Control (Unstressed) 0100.0--0.0
1 M HCl at 60°C 2
4
8
24
1 M NaOH at 60°C 2
4
8
24
30% H₂O₂ at RT 2
4
8
24

Visualizations

Since the specific degradation pathways of this compound are not known, a diagram of a hypothetical pathway cannot be provided. However, the general workflow for conducting the investigation is presented below.

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Experiments cluster_analysis Phase 3: Analysis and Elucidation TA_Standard This compound Standard Method_Dev Develop Stability- Indicating HPLC Method TA_Standard->Method_Dev Acid Acid Hydrolysis TA_Standard->Acid Base Base Hydrolysis TA_Standard->Base Oxidation Oxidation (H2O2) TA_Standard->Oxidation Thermal Thermal Stress TA_Standard->Thermal Photo Photolytic Stress TA_Standard->Photo HPLC_Analysis HPLC Analysis (Quantification) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identification) HPLC_Analysis->LCMS_Analysis Structure_Elucid Structure Elucidation of Degradants LCMS_Analysis->Structure_Elucid Pathway_Prop Propose Degradation Pathways Structure_Elucid->Pathway_Prop

Caption: Workflow for investigating this compound degradation.

References

"troubleshooting inconsistent results in tormentic acid bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tormentic acid. The information is designed to address common challenges and ensure the generation of reliable and reproducible data in various bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing high variability between replicate wells in our cell viability assays (e.g., MTT, XTT) with this compound. What are the common causes and solutions?

High variability can obscure the true effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, and edge effects.[1]

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension before each aspiration to prevent cell settling. Using a multichannel pipette can also improve consistency.[1][2]

  • Pipetting Errors: Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each step. For viscous solutions, consider using reverse pipetting techniques.[1]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1][2]

Q2: The IC50 value we obtained for this compound in our cytotoxicity assay is significantly different from published values. Why might this be the case?

Discrepancies in IC50 values can arise from several factors related to the compound, the cell line, or the assay itself.[1]

  • Compound Purity and Stability: Verify the purity of your this compound batch. It is advisable to obtain a certificate of analysis from the supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles, as triterpenoids can be susceptible to degradation under improper storage.[1]

  • Cell Line and Passage Number: Different cell lines exhibit varying sensitivities to bioactive compounds. Ensure you are using the specified cell line from the literature you are referencing. Cell characteristics can also change with high passage numbers; it is best practice to use cells within a consistent and low passage range.[1]

  • Assay-Specific Parameters: The duration of treatment, cell density at the time of treatment, and the specific assay kit used can all influence the apparent IC50 value. Standardize these parameters across all experiments to ensure consistency.[1]

Q3: We are not observing any significant cytotoxic or anti-inflammatory effect of this compound. What should we check?

Several factors could contribute to a lack of observable bioactivity.

  • Compound Solubility: this compound, as a triterpenoid (B12794562), may have low aqueous solubility.[3] Visually inspect your treatment media for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range. Ensure the solvent used as a vehicle is not toxic to the cells by running a vehicle-only control.[2][3]

  • Compound Stability: this compound may be unstable in certain cell culture media or under specific incubation conditions.[4] Ensure proper storage of the compound and prepare fresh dilutions for each experiment.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound at the concentrations tested. Consider using a more sensitive assay or a different endpoint. For example, if an MTT assay shows no effect, consider an LDH assay which measures membrane integrity.[2]

  • Pan-Assay Interference Compounds (PAINs): Some compounds can interfere with assay technologies through non-specific mechanisms, leading to misleading results.[5] To rule this out, it is recommended to perform secondary and orthogonal assays that measure different endpoints.[5][6]

Q4: Our results in the antioxidant assays (e.g., DPPH, ABTS) are inconsistent. What could be the issue?

Inconsistency in antioxidant assays can stem from reagent stability and procedural variations.

  • Reagent Instability: The DPPH radical is light-sensitive. Always prepare fresh DPPH solution and protect it from light during incubation.[2] The ABTS radical cation needs to be generated fresh and its stability can be influenced by the solvent and pH.[7]

  • Inadequate Plate Washing: Insufficient washing during plate-based antioxidant assays can lead to high background and variability. Ensure all wells are thoroughly washed between steps as per the protocol.[2]

  • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of standards and samples.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro bioactivities of this compound across various assays and cell lines.

Table 1: Cytotoxic and Proliferative Activity of this compound

Cell LineAssayEffectConcentration / IC50Reference
HeLa (adenocarcinoma)CytotoxicityCytotoxic33.25 µM[8]
LeukemiaCytotoxicityDecreased viability80.25 µM[8]
MCF-7 (breast cancer)AntiproliferativeIncreased ROS, apoptosisNot specified[8]
GES-1 (gastric epithelial)Proliferation (IND-damaged)Promoted proliferation3.125, 6.25, 12.5 µM[9][10]

Table 2: Anti-inflammatory Activity of this compound

SystemEffectKey Mediators AffectedReference
LPS-induced inflammationInhibition↓ NO, TNF-α, COX-2, IL-1B, IL-6, IL-8[8]
H2O2-induced inflammation (RVSMCs)Inhibition↓ ROS, iNOS, NOX, TNF-α, IL-6, IL-1β[11][12]
Carrageenan-induced paw edema (rats)Reduction of edema↓ TBARS, NO, TNF-α, iNOS, COX-2[13][14][15]
H2O2-stimulated C2C12 cellsAlleviation of fatigue markers↓ MDA, LDH, CK, TNF-α, IL-6[16]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a general method for assessing the effect of this compound on cell viability.[2][5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[2]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[2]

2. LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) released from damaged cells.[17][18]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for maximum LDH release (cells treated with a lysis buffer).[17]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

3. DPPH Radical Scavenging Assay

This protocol is a general method for assessing antioxidant activity.[19][20]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[2]

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of this compound or a standard antioxidant (e.g., ascorbic acid) to different wells.

  • Initiate Reaction: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm using a microplate reader. The percentage of scavenging activity is calculated relative to a control containing only the solvent and DPPH solution.[19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 Cell Seeding (96-well plate) prep2 Overnight Incubation (Adherence) prep1->prep2 treat1 Add this compound to Cells prep2->treat1 prep3 This compound Serial Dilutions treat2 Incubate (24, 48, or 72h) treat1->treat2 assay1 Add Assay Reagent (e.g., MTT, LDH Substrate) treat2->assay1 assay2 Incubate (Assay-specific time) assay1->assay2 assay3 Measure Signal (Absorbance/Fluorescence) assay2->assay3 analysis1 Calculate % Viability or Cytotoxicity assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2

Caption: General workflow for in vitro cytotoxicity testing of this compound.

nfkb_pathway LPS Inflammatory Stimulus (e.g., LPS, H2O2) IKK IKK Complex LPS->IKK Activates TA This compound TA->IKK Inhibits IkBa IκBα TA->IkBa Prevents Degradation IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.[8][11][12]

mapk_pi3k_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) MAPK MAPK (e.g., ERK, JNK, p38) Stimulus->MAPK PI3K PI3K Stimulus->PI3K TA This compound TA->MAPK Inhibits TA->PI3K Modulates AKT AKT TA->AKT Modulates MAPK_p Phosphorylated MAPK MAPK->MAPK_p MAPK_target Downstream Targets MAPK_p->MAPK_target Cell_Response Cellular Responses (Inflammation, Proliferation, Survival) MAPK_target->Cell_Response PI3K->AKT AKT_p Phosphorylated AKT AKT->AKT_p mTOR mTOR AKT_p->mTOR mTOR->Cell_Response

References

Technical Support Center: Optimizing HPLC Parameters for Tormentic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) analysis of tormentic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound and related triterpenoids.

Problem Potential Causes Solutions
Poor Peak Resolution Inadequate separation between this compound and other closely related triterpenoids (e.g., isomers like euscaphic acid).[1][2]Optimize Mobile Phase: Adjust the solvent ratio (e.g., acetonitrile (B52724)/water or methanol (B129727)/water) to improve selectivity.[3][4] Consider using a different organic modifier (e.g., switching from acetonitrile to methanol) as this can alter elution order.[3] Adjust pH: Add an acidifier like phosphoric acid or acetic acid to the mobile phase to suppress the ionization of this compound, leading to better peak shape and retention.[2][3][5] A pH well below the pKa of the analyte is recommended.[3] Change Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8 or Phenyl) or a column with a smaller particle size for higher efficiency.[3] C18 columns are most commonly used for triterpenoid (B12794562) separation.[3]
Peak Tailing Secondary interactions between the polar functional groups of this compound and active silanol (B1196071) groups on the silica-based column packing.[1][3] Column contamination or a void at the column inlet.[1] Mismatch between the sample solvent and the mobile phase.Suppress Silanol Interactions: Use a high-purity, well-end-capped column.[3] Lower the mobile phase pH with an acidic modifier (e.g., 0.1% TFA or phosphoric acid) to suppress silanol ionization.[3] Column Maintenance: Flush the column with a strong solvent to remove contaminants.[6] If the problem persists, replace the guard column or the analytical column.[1] Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[1]
Peak Fronting Sample overload (injecting too high a concentration of the analyte).[6] Column damage.Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[6] Check Column: If the problem continues, the column may be damaged and require replacement.[6]
Low Sensitivity/Poor Detection This compound lacks a strong UV chromophore, leading to weak absorption.[3] Insufficient analyte concentration in the sample.[1]Optimize Detection Wavelength: Use a low UV wavelength, typically between 205-210 nm, for detection.[1][2][3][7] This requires the use of high-purity HPLC-grade solvents to minimize baseline noise.[1] Sample Concentration: If possible, concentrate the sample extract before analysis. Be mindful of also concentrating interfering matrix components.[1]
Baseline Noise or Drift Contaminated mobile phase or system components.[4][8] Air bubbles in the system.[9][10] Temperature fluctuations.[4]Mobile Phase Quality: Use high-purity solvents and degas the mobile phase before use.[8][10] System Maintenance: Flush the system to remove contaminants. Check for leaks in the pump, injector, or detector.[8][9] Temperature Control: Use a column oven to maintain a stable temperature.[4][10]
Retention Time Shifts Changes in mobile phase composition.[10] Fluctuations in flow rate.[10] Poor column equilibration.[10]Mobile Phase Preparation: Prepare fresh mobile phase and ensure accurate composition.[10] System Check: Check the pump for leaks and ensure a consistent flow rate.[9] Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

A1: Reversed-phase (RP) C18 columns are the most commonly used and generally effective for the separation of this compound and other triterpenes.[3] For challenging separations, columns with smaller particle sizes can offer higher efficiency and better resolution.[3] Some methods have also successfully utilized C8 columns.[5]

Q2: Why is the mobile phase pH important for analyzing this compound?

A2: The mobile phase pH is crucial because this compound is an acidic compound. Operating at a low pH (e.g., using acidic modifiers like phosphoric acid or acetic acid) ensures that the this compound is in its non-ionized form.[3] This minimizes secondary interactions with the stationary phase, which are a primary cause of peak tailing, and leads to improved peak shape and reproducibility.[3]

Q3: What detection wavelength should I use for this compound?

A3: this compound does not have a strong UV chromophore. Therefore, detection is typically performed at low UV wavelengths, in the range of 205-210 nm, to achieve adequate sensitivity.[1][2][3][7] It is essential to use high-purity solvents to avoid high baseline noise at these low wavelengths.[1]

Q4: How can I improve the resolution between this compound and its isomers?

A4: Improving the resolution of isomeric compounds like this compound can be challenging. The most effective way to improve resolution is often by changing the selectivity of your method.[3] This can be achieved by:

  • Altering the mobile phase: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH can significantly impact selectivity.[3]

  • Changing the stationary phase: If mobile phase adjustments are not sufficient, using a column with a different stationary phase (e.g., C8 or Phenyl) can provide a different separation mechanism.[3]

  • Optimizing temperature: Temperature can affect selectivity. Experimenting with different column temperatures may improve resolution.[3]

Q5: What should I do if I observe ghost peaks in my chromatogram?

A5: Ghost peaks are extraneous peaks that can appear in a chromatogram. They can be caused by contaminants in the sample, mobile phase, or from the injector. To troubleshoot, run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the contamination is likely from the mobile phase or the HPLC system. If the peak disappears, the contamination is in your sample or sample solvent.

Quantitative Data Summary

The following tables summarize typical starting parameters for HPLC method development for this compound and related triterpenoids, based on published methods.

Table 1: Recommended HPLC Column and Mobile Phase Parameters

ParameterRecommendationRationale & Reference
Stationary Phase Reversed-Phase C18 or C8C18 is the most common for triterpenoid separation, providing good hydrophobic retention.[3] C8 has also been used successfully.[5]
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mmStandard dimensions offering a balance of resolution and analysis time.[3][5][7]
Particle Size 5 µm or 3 µmSmaller particles provide higher efficiency and better resolution but may increase backpressure.[3]
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifierAcetonitrile and methanol are common organic modifiers. An acidic modifier is crucial for good peak shape.[2][3][5]
Acidic Modifier 0.1% Acetic Acid or Phosphoric Acid (to pH ~2.5)Suppresses ionization of this compound and silanol groups on the stationary phase.[2][5]

Table 2: Typical HPLC Operating Conditions

ParameterRangeRationale & Reference
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for 4.6 mm ID columns. Can be optimized to improve resolution.[2][3][5]
Column Temperature 20 - 35 °CTemperature can affect viscosity and selectivity. Higher temperatures can reduce run times but may decrease the resolution of some isomers.[2][3]
Detection Wavelength 205 - 210 nm (UV/PDA)Triterpenes like this compound have poor chromophores, requiring detection at low UV wavelengths for better sensitivity.[1][2][3][7]
Injection Volume 10 - 20 µLShould be optimized to avoid column overload while ensuring an adequate detector response.[3]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Quantification

This protocol is a general starting point based on common parameters found in the literature.

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable solvent like methanol or ethanol (B145695) to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For plant material, perform an appropriate extraction (e.g., ultrasound-assisted extraction with ethanol or acetone).[5]

    • Dry the extract and resuspend it in a known volume of a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[5]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of methanol and 0.1% acetic acid in water (e.g., 75:25 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 20 µL.

    • Detector: UV/PDA at 204 nm.[5]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Evaluate Peak Resolution start->check_resolution check_baseline Examine Baseline start->check_baseline peak_tailing Peak Tailing? check_peak_shape->peak_tailing poor_resolution Poor Resolution? check_resolution->poor_resolution noisy_baseline Noisy or Drifting Baseline? check_baseline->noisy_baseline peak_fronting Peak Fronting? peak_tailing->peak_fronting No adjust_ph Lower Mobile Phase pH (e.g., add 0.1% acid) peak_tailing->adjust_ph Yes reduce_concentration Reduce Sample Concentration or Injection Volume peak_fronting->reduce_concentration Yes end Problem Resolved peak_fronting->end No check_column_health Check for Column Contamination/Void adjust_ph->check_column_health check_column_health->end reduce_concentration->end optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio/Type) poor_resolution->optimize_mobile_phase Yes poor_resolution->end No change_column Change Column (Different Stationary Phase/Particle Size) optimize_mobile_phase->change_column change_column->end degas_mobile_phase Degas Mobile Phase noisy_baseline->degas_mobile_phase Yes noisy_baseline->end No check_leaks Check for System Leaks degas_mobile_phase->check_leaks use_oven Use Column Oven for Temperature Control check_leaks->use_oven use_oven->end

Caption: A workflow for troubleshooting common HPLC issues.

HPLC_Optimization_Strategy cluster_0 Initial Method Development cluster_1 Optimization Cycle cluster_2 Final Method select_column Select Column (e.g., C18, 5µm) select_mobile_phase Select Mobile Phase (e.g., ACN/H2O with Acid) select_column->select_mobile_phase set_initial_conditions Set Initial Conditions (Flow Rate, Temp, Wavelength) select_mobile_phase->set_initial_conditions analyze_results Analyze Results (Resolution, Peak Shape) set_initial_conditions->analyze_results adjust_parameters Adjust Parameters analyze_results->adjust_parameters adjust_mobile_phase Mobile Phase Ratio/pH adjust_parameters->adjust_mobile_phase Selectivity adjust_temp Temperature adjust_parameters->adjust_temp Selectivity/ Efficiency adjust_flow_rate Flow Rate adjust_parameters->adjust_flow_rate Efficiency/ Time optimized_method Optimized Method adjust_parameters->optimized_method Acceptable Results adjust_mobile_phase->analyze_results adjust_temp->analyze_results adjust_flow_rate->analyze_results

Caption: A logical workflow for HPLC method optimization.

References

"best practices for long-term storage of tormentic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tormentic Acid

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Following these conditions, this compound is expected to be stable for at least four years.

Q2: How should I store solutions of this compound for long-term use?

Stock solutions of this compound should be stored at -80°C. It is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What solvents are suitable for dissolving and storing this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. When preparing solutions, it is recommended to add solvents sequentially and use sonication to aid dissolution.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is limited, it is a general best practice for storing phytochemicals to protect them from light to prevent potential photodegradation. Therefore, storing both solid and solution forms of this compound in amber vials or other light-blocking containers is recommended.

Q5: How does humidity affect the stability of solid this compound?

Troubleshooting Guide

Issue 1: Inconsistent experimental results using a previously prepared stock solution of this compound.

  • Potential Cause: Degradation of this compound in solution due to improper storage or repeated freeze-thaw cycles.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the stock solution has been consistently stored at -80°C.

    • Check for Precipitation: Before use, visually inspect the solution for any signs of precipitation. If present, gently warm the solution and sonicate to redissolve the compound.

    • Prepare Fresh Solution: If inconsistent results persist, prepare a fresh stock solution from a properly stored solid sample.

    • Aliquot Future Solutions: To prevent future issues, aliquot newly prepared stock solutions into single-use volumes.

Issue 2: Visible changes in the physical appearance of solid this compound (e.g., color change, clumping).

  • Potential Cause: Exposure to light, moisture, or elevated temperatures.

  • Troubleshooting Steps:

    • Assess Storage Environment: Review the storage conditions to ensure the compound has been kept at -20°C in a dark and dry environment.

    • Purity Analysis: If degradation is suspected, the purity of the compound can be reassessed using techniques like High-Performance Liquid Chromatography (HPLC).

    • Discard if Necessary: If significant degradation is suspected or confirmed, it is best to discard the sample and use a new, properly stored batch to ensure the integrity of experimental results.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureRecommended DurationContainerAdditional Precautions
Solid-20°C≥ 4 years[1]Tightly sealed, light-resistantStore in a desiccated environment
Solution (e.g., in DMSO)-80°CNot specified, best practice is to use as fresh as possibleTightly sealed, light-resistant vialsAliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Triterpenoid (B12794562) Acids

  • Objective: To separate the parent compound from potential degradation products.

  • Methodology:

    • Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile, methanol (B129727), and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or an ammonium (B1175870) acetate (B1210297) buffer at pH 2.5) is commonly employed for triterpenoid acids.[5] A typical starting point could be a mobile phase composition of acetonitrile, methanol, and 0.5% ammonium acetate solution (61:18:21, v/v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[4]

    • Detection: UV detection at 210 nm.[4][5]

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to an appropriate concentration with the mobile phase.

    • Forced Degradation Sample Analysis: Analyze samples subjected to forced degradation conditions (see Protocol 2) to assess the method's ability to separate degradation products from the intact this compound peak.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at a controlled temperature.

    • Thermal Degradation (Solid): Expose solid this compound to dry heat (e.g., 80°C) for an extended period.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.

    • Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1) to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting solid Solid this compound (-20°C, dark, dry) prepare Prepare Working Solution solid->prepare solution This compound Solution (-80°C, dark, aliquoted) solution->prepare conduct Conduct Experiment prepare->conduct analyze Analyze Results conduct->analyze inconsistent Inconsistent Results? analyze->inconsistent degradation Suspect Degradation inconsistent->degradation Yes degradation->solid Check Solid Storage degradation->solution Check Solution Storage

Caption: Logical workflow for the storage and use of this compound, including troubleshooting steps.

signaling_pathway cluster_stress Stress Conditions cluster_degradation Degradation Pathway cluster_analysis Analysis acid Acid/Base Hydrolysis degradation_products Degradation Products acid->degradation_products oxidation Oxidation oxidation->degradation_products heat Heat heat->degradation_products light Light light->degradation_products tormentic_acid This compound tormentic_acid->degradation_products Stress Exposure hplc Stability-Indicating HPLC degradation_products->hplc

Caption: Conceptual diagram of a forced degradation study workflow for this compound.

References

Validation & Comparative

"comparing the efficacy of tormentic acid with standard anti-inflammatory drugs"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental evidence suggests that tormentic acid, a naturally occurring triterpenoid (B12794562), exhibits significant anti-inflammatory properties that are comparable to, and in some aspects potentially superior to, conventional non-steroidal anti-inflammatory drugs (NSAIDs). This comparison guide synthesizes the available preclinical data on the efficacy of this compound versus standard drugs like indomethacin, diclofenac (B195802), and aspirin (B1665792), focusing on key inflammatory pathways and markers.

Executive Summary

This compound demonstrates a multi-faceted approach to reducing inflammation. Unlike standard NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes, this compound modulates a broader range of inflammatory targets.[1] Experimental data indicates that this compound can effectively suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins. Furthermore, it has been shown to inhibit the activation of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are central to the inflammatory response.

While direct head-to-head clinical comparisons are not yet available, preclinical studies provide a strong basis for the continued investigation of this compound as a potent anti-inflammatory agent.

Comparative Efficacy: In Vivo Models

The carrageenan-induced paw edema model in rodents is a standard method for evaluating the acute anti-inflammatory effects of pharmacological agents. While no single study has directly compared the dose-response of this compound with a standard NSAID, a compilation of data from various studies allows for an indirect assessment of their relative potencies.

CompoundDoseAnimal ModelPercent Inhibition of EdemaCitation
This compound Data not available in direct comparison
Indomethacin 10 mg/kgRatED50[2]
Diclofenac 5 mg/kgRat56.17%[3][4][5]
20 mg/kgRat71.82%[3][4][5]
Naproxen 15 mg/kgRatED50[2]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental protocols.

Comparative Efficacy: In Vitro Assays

In vitro studies provide insights into the specific molecular mechanisms of anti-inflammatory agents. The following table summarizes the available data on the inhibitory concentrations (IC50) of this compound and standard NSAIDs on key inflammatory markers and pathways.

TargetCompoundCell LineIC50 ValueCitation
NF-κB Inhibition This compound Data not availableData not available
NO-donating AspirinVarious cancer cell lines0.83 - 64 µM[6][7]
COX-2 Expression This compound RAW 264.7 macrophagesDose-dependent suppression[1]
Celecoxib Various assaysPotent inhibition[8]
Nitric Oxide (NO) Production This compound RAW 264.7 macrophagesDose-dependent reduction[1]

Note: A direct comparative IC50 value for this compound in these assays is not yet available in the reviewed literature, highlighting a key area for future research.

Mechanistic Differences: A Broader Spectrum of Action for this compound

Standard NSAIDs, such as ibuprofen, diclofenac, and aspirin, primarily exert their anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

In contrast, this compound appears to have a more diverse range of molecular targets. It not only suppresses the expression of COX-2 but also inhibits the production of inducible nitric oxide synthase (iNOS).[1] Furthermore, this compound has been shown to interfere with the activation of the NF-κB signaling pathway.[1][9][10] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, interleukins, and adhesion molecules. By inhibiting NF-κB, this compound can effectively dampen the inflammatory cascade at a more upstream point compared to COX-inhibiting drugs.

The diagram below illustrates the distinct signaling pathways targeted by this compound and standard NSAIDs.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Inflammatory Cell cluster_nfkb NF-κB Pathway cluster_cox COX Pathway cluster_inos iNOS Pathway Stimulus Stimulus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing NFkB_nucleus Active NF-κB (in nucleus) NFkB->NFkB_nucleus translocates COX2 COX-2 NFkB_nucleus->COX2 activates transcription iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates transcription Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins iNOS iNOS iNOS_gene->iNOS NO Nitric Oxide (NO) iNOS->NO NSAIDs Standard NSAIDs (e.g., Diclofenac, Ibuprofen) NSAIDs->COX2 inhibits activity Tormentic_Acid Tormentic_Acid Tormentic_Acid->IkB inhibits degradation Tormentic_Acid->NFkB inhibits nuclear translocation Tormentic_Acid->COX2 suppresses expression Tormentic_Acid->iNOS suppresses expression

Caption: Signaling pathways targeted by this compound vs. NSAIDs.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Drug Administration: Test compounds (this compound or standard NSAIDs) or vehicle are administered orally or intraperitoneally at various doses, typically 30-60 minutes before carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The dose that causes 50% inhibition (ED50) is often determined.

In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of NO in cultured macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of NO: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each concentration, and the half-maximal inhibitory concentration (IC50) is determined.

NF-κB Activation Assay

This assay determines the effect of a compound on the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Cell Treatment and Stimulation: Cells are pre-treated with the test compounds and then stimulated with an inflammatory agent like TNF-α or LPS.

  • Measurement of Reporter Gene Activity: The activity of the reporter gene (e.g., luciferase) is measured, which corresponds to the level of NF-κB activation.

  • Data Analysis: The IC50 value for the inhibition of NF-κB activation is calculated.

The diagram below illustrates a typical experimental workflow for evaluating anti-inflammatory compounds.

G cluster_workflow Experimental Workflow for Anti-inflammatory Drug Screening Start Start In_Vitro In Vitro Assays Start->In_Vitro NO_Assay Nitric Oxide (NO) Production Assay In_Vitro->NO_Assay COX_Assay COX-2 Inhibition Assay In_Vitro->COX_Assay NFkB_Assay NF-κB Activation Assay In_Vitro->NFkB_Assay Cytokine_Assay Cytokine (TNF-α, ILs) Production Assay In_Vitro->Cytokine_Assay In_Vivo In Vivo Models NO_Assay->In_Vivo COX_Assay->In_Vivo NFkB_Assay->In_Vivo Cytokine_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Data_Analysis Data Analysis (IC50, ED50, % Inhibition) Paw_Edema->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison End End Comparison->End

Caption: A generalized workflow for screening anti-inflammatory compounds.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound is a promising natural anti-inflammatory agent. Its ability to modulate multiple key inflammatory pathways, including the NF-κB and COX-2 pathways, distinguishes it from standard NSAIDs and suggests a potentially broader therapeutic window with a possibly improved side-effect profile.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Specifically, head-to-head studies directly comparing the efficacy and safety of this compound with standard NSAIDs in various animal models of inflammation are crucial. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are needed to determine its bioavailability, metabolism, and optimal dosing regimens. Ultimately, well-designed clinical trials in humans will be necessary to establish the clinical efficacy and safety of this compound as a novel anti-inflammatory therapy. The development of this compound or its derivatives could offer a valuable new tool in the management of a wide range of inflammatory conditions.

References

Tormentic Acid: A Comparative Guide to its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Therapeutic Potential of a Natural Triterpenoid

For researchers, scientists, and drug development professionals exploring novel anti-cancer agents, tormentic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest. This guide provides a comprehensive validation of its mechanism of action in cancer cells, offering an objective comparison with established chemotherapeutic agents and supported by experimental data.

Performance Comparison: this compound vs. Standard Chemotherapeutics

The anti-proliferative efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize its cytotoxic activity, benchmarked against the conventional chemotherapeutic drugs, cisplatin (B142131) and doxorubicin.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Cisplatin

Cancer Cell LineThis compound (µM)Cisplatin (µM)Reference
HeLa (Cervical Cancer)33.25>150 (in cisplatin-resistant cells)[1][2]
PANC-1 (Pancreatic)~20Not directly compared[3]
MIA PaCa-2 (Pancreatic)Not specifiedNot directly compared[3]

Table 2: Comparative Cytotoxicity (IC50, µM) of this compound and Doxorubicin

Cancer Cell LineThis compound (µM)Doxorubicin (µM)Reference
Leukemia Cell Lines80.25Not directly comparedNot specified
Breast Cancer (MCF-7)Not specified0.1 - 2.5Not specified
Lung Cancer (A549)Not specified0.07 - >20Not specified

Deciphering the Molecular Mechanisms: A Multi-pronged Attack on Cancer Cells

This compound orchestrates its anti-cancer effects through the simultaneous modulation of several critical cellular processes, leading to the inhibition of cancer cell growth and induction of cell death.

Induction of Apoptosis: Triggering Programmed Cell Death

This compound is a potent inducer of apoptosis in cancer cells. This is achieved through the regulation of key proteins in the apoptotic cascade.

Table 3: Effect of this compound on Apoptotic Markers

Cancer Cell LineTreatmentKey FindingsReference
HeLaThis compoundIncreased Bax/Bcl-2 ratio, indicative of apoptosis induction.[1][2][4]
PANC-1This compoundIncreased expression of Bax and activation of caspases-3 and -9.[3]
Cell Cycle Arrest: Halting Cancer Cell Proliferation

By interfering with the cell cycle machinery, this compound effectively halts the uncontrolled proliferation of cancer cells.

Table 4: Impact of this compound on Cell Cycle Distribution

Cancer Cell LineTreatmentEffect on Cell CycleReference
HeLaThis compoundG2/M phase arrest in a dose-dependent manner.[1][2][5]
PANC-1This compoundG1 phase arrest.[3]
Generation of Reactive Oxygen Species (ROS): Inducing Oxidative Stress

This compound treatment leads to an elevation of intracellular reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.

Table 5: this compound-Induced ROS Production

Cancer Cell LineTreatmentObservationReference
HeLaThis compoundSignificant, dose-dependent increase in ROS production.[1][2][5]

Signaling Pathway Modulation: The Core of this compound's Action

The anti-cancer properties of this compound are rooted in its ability to interfere with key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

This pathway is central to cell survival, proliferation, and growth. This compound has been shown to effectively inhibit this pathway, contributing to its anti-cancer effects.[1][2]

PI3K_Akt_mTOR_Pathway Tormentic_Acid This compound PI3K PI3K Tormentic_Acid->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

The Apoptosis Pathway

This compound promotes apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Apoptosis_Pathway Tormentic_Acid This compound Bax Bax (Pro-apoptotic) Tormentic_Acid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Tormentic_Acid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow and Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot ROS_Assay ROS Assay Treatment->ROS_Assay IC50_Calc IC50 Calculation MTT->IC50_Calc Statistical_Analysis Statistical Analysis Flow_Cytometry->Statistical_Analysis Western_Blot->Statistical_Analysis ROS_Assay->Statistical_Analysis

References

A Comparative Guide to In Vitro Assay Validation for Quantifying Tormentic Acid's Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in vitro assays used to quantify the biological effects of tormentic acid, a pentacyclic triterpene with promising therapeutic potential.[1] It is designed for researchers, scientists, and drug development professionals to facilitate the selection and validation of appropriate assays for their specific research needs. The guide compares this compound's performance with established alternatives and provides detailed experimental protocols and visual workflows.

Data Presentation: Quantitative Comparison of Bioactivity

The following tables summarize the quantitative data on the in vitro effects of this compound and compare it with well-established compounds in similar assays.

Anti-inflammatory Activity
CompoundAssayCell LineKey ParameterIC50 / Effect
This compound Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesNO levelSignificant reduction
Inhibition of pro-inflammatory cytokinesLPS-stimulated RAW 264.7 macrophagesTNF-α, IL-1β, IL-6 levelsSignificant decrease
Indomethacin COX-1 InhibitionHuman whole bloodCOX-1 activityIC50: ~0.04 µM
COX-2 InhibitionHuman whole bloodCOX-2 activityIC50: ~0.51 µM
Dexamethasone Inhibition of TNF-α secretionLPS-stimulated RAW 264.7 macrophagesTNF-α levelSignificant suppression at 1µM
Anti-cancer Activity
CompoundAssayCell LineKey ParameterIC50 / Effect
This compound Cell Viability (MTT Assay)HeLa (cisplatin-resistant)Cell ProliferationDose-dependent inhibition (Significant effects at 5-100 µM)[2][3]
Cell Viability (MTT Assay)MCF-7Cell ProliferationNot specified
Cisplatin Cell Viability (MTT Assay)HeLaCell ProliferationIC50: ~5.8 µM to 28.96 µg/mL (highly variable depending on experimental conditions)[4][5]
Doxorubicin Cell Viability (MTT Assay)MCF-7Cell ProliferationIC50: ~1.1 µg/ml to 2.50 µM[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution[8]

  • 96-well microtiter plates[8]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound) and control compounds (e.g., Cisplatin)

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and the control compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol details the quantification of TNF-α and IL-6 in the supernatant of cultured macrophages.

Materials:

  • ELISA kits for human or murine TNF-α and IL-6[10][11]

  • 96-well ELISA plates[12]

  • Wash buffer (e.g., PBS with 0.05% Tween 20)[12]

  • Blocking buffer (e.g., 1% BSA in PBS)[12]

  • Recombinant cytokine standards[12]

  • Detection antibody (biotinylated)[13]

  • Streptavidin-HRP conjugate[12]

  • TMB substrate solution[12]

  • Stop solution (e.g., 1 M H2SO4)[12]

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in PBS overnight at room temperature.[12]

  • Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for at least 1.5 hours.[12]

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the wells. Incubate for 1-2 hours at room temperature.[12]

  • Detection Antibody Incubation: Wash the wells and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[12]

  • Streptavidin-HRP Incubation: Wash the wells and add the streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.[12]

  • Signal Development: Wash the wells and add the TMB substrate. Incubate in the dark until a color develops.[12]

  • Stopping the Reaction: Add the stop solution to each well.[12]

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to determine the concentration of the cytokines in the cell culture supernatants.

Analysis of NF-κB Signaling Pathway (Western Blot)

This protocol is for the detection of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[15]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies[16]

  • ECL substrate[16]

  • Chemiluminescence imaging system[15]

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in lysis buffer. Determine the protein concentration of the lysates using a protein assay.[16]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Signal Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin) to ensure equal protein loading.[15]

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro validation.

G cluster_workflow Experimental Workflow for In Vitro Assay Validation A Cell Culture (e.g., Macrophages, Cancer Cells) B Treatment with This compound & Controls A->B C Incubation (Time-course) B->C D Data Collection C->D E MTT Assay (Cell Viability) D->E F ELISA (Cytokine Levels) D->F G Western Blot (Protein Expression) D->G H Data Analysis (IC50, Statistical Significance) E->H F->H G->H

Caption: General experimental workflow for in vitro validation of this compound's effects.

G cluster_nfkb This compound's Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) TormenticAcid This compound TormenticAcid->IKK Inhibits IkBa_NFkB->NFkB_active IκBα Degradation

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_pi3k This compound's Inhibition of the PI3K/AKT/mTOR Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TormenticAcid This compound TormenticAcid->PI3K Inhibits TormenticAcid->AKT Inhibits TormenticAcid->mTOR Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway in cancer cells.

References

Cross-Validation of Tormentic Acid's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tormentic acid's bioactivity across different cell lines, supported by available experimental data. This compound, a pentacyclic triterpene, has demonstrated varied effects on cancer and normal cell lines, primarily impacting cell viability, apoptosis, and key signaling pathways.

Comparative Analysis of this compound's Bioactivity

This compound exhibits a dual role, acting as a cytotoxic agent against cancer cells while promoting the proliferation of normal cells under certain conditions. This differential activity underscores its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound in different cell lines.

Table 1: Cytotoxicity and Proliferation Effects of this compound

Cell LineCell TypeEffectMetricValueSource
PANC-1Human Pancreatic CancerCytotoxicity-Dose-dependent reduction in viability[1]
MIA PaCa-2Human Pancreatic CancerCytotoxicity-Dose-dependent reduction in viability[1]
HeLa (Cisplatin-resistant)Human Cervical CancerCytotoxicity% Cell Viability~40% at 50 µM, ~20% at 100 µM (after 24-72h)[2] (Note: An "Expression of Concern" has been issued for this study, advising caution in interpreting the data.)
GES-1 (Indomethacin-damaged)Normal Human Gastric EpithelialProliferationED503.02 µM[3]

Table 2: Apoptotic Effects of this compound

Cell LineCell TypeParameterResultConcentrationSource
PANC-1Human Pancreatic CancerApoptotic CellsIncrease from 3.17% to 25.03%20 µM[1]
PANC-1Human Pancreatic CancerBax/Bcl-2 RatioUpregulation of Bax, Downregulation of Bcl-2Not specified[1]
HeLa (Cisplatin-resistant)Human Cervical CancerBax/Bcl-2 RatioUpregulation of Bax, Downregulation of Bcl-2Not specified[2] (Note: An "Expression of Concern" has been issued for this study.)

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cell survival, proliferation, and migration.

PI3K/Akt/mTOR Pathway

In cancer cells, this compound has been reported to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival. This inhibition is a key mechanism behind its anti-cancer effects.[2][4]

PI3K_Akt_mTOR_Pathway Tormentic_Acid This compound PI3K PI3K Tormentic_Acid->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig. 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
CXCR4/CXCL12 Pathway

In normal gastric epithelial cells, this compound has been observed to upregulate the expression of CXCR4 and its ligand CXCL12.[3] This pathway is involved in cell migration and tissue repair, which may explain the pro-proliferative effects of this compound in this context.

CXCR4_CXCL12_Pathway Tormentic_Acid This compound CXCR4 CXCR4 Tormentic_Acid->CXCR4 + CXCL12 CXCL12 Tormentic_Acid->CXCL12 + Cell_Migration Cell Migration & Proliferation CXCR4->Cell_Migration CXCL12->CXCR4 binds

Fig. 2: Upregulation of the CXCR4/CXCL12 pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is a standard procedure for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Solution B->C D Incubate (2-4h) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F

Fig. 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Fig. 4: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-CXCR4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as previously described.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Detection & Analysis A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection F->G H Imaging & Densitometry G->H

References

A Comparative Analysis of Tormentic Acid and Its Synthetic Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological performance of tormentic acid and its synthetic analogs, supported by experimental data.

This compound, a pentacyclic triterpene found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] To enhance its therapeutic potential, researchers have synthesized a range of derivatives, modifying its structure to improve potency, selectivity, and pharmacokinetic properties. This guide provides a comparative study of this compound and its key synthetic derivatives, summarizing their biological activities, outlining experimental protocols for their evaluation, and visualizing the key signaling pathways involved.

Comparative Biological Activities: A Tabular Overview

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its synthetic derivatives, providing a clear comparison of their performance.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Its Synthetic Derivatives against Various Cancer Cell Lines

Compound518A2 (Melanoma)8505C (Thyroid)A253 (Head and Neck)A2780 (Ovarian)A431 (Skin)A549 (Lung)DLD-1 (Colon)DU145 (Prostate)HCT-116 (Colon)HeLa (Cervical)HT-29 (Colon)LNCaP (Prostate)MCF-7 (Breast)MDAMB231 (Breast)OVCAR-3 (Ovarian)PC-3 (Prostate)U251 (Glioblastoma)
This compound >30>30>30>30>30>30>30>30>30>30>30>30>30>30>30>30>30
Methyl ester (1) >30>30>30>30>30>30>30>30>30>30>30>30>30>30>30>30>30
Triacetate (2) >30>30>30>30>30>30>30>30>30>30>30>30>30>30>30>30>30
Trichloroacetate (3) 1.8 ± 0.22.1 ± 0.32.5 ± 0.42.3 ± 0.32.1 ± 0.22.6 ± 0.32.9 ± 0.42.4 ± 0.32.7 ± 0.32.2 ± 0.22.8 ± 0.32.5 ± 0.32.0 ± 0.22.3 ± 0.22.6 ± 0.32.2 ± 0.22.4 ± 0.3
Dichloroacetate (B87207) (14) 1.1 ± 0.1 1.3 ± 0.2 1.6 ± 0.2 1.5 ± 0.2 1.3 ± 0.1 1.7 ± 0.2 1.9 ± 0.2 1.5 ± 0.2 1.8 ± 0.2 1.4 ± 0.1 1.9 ± 0.2 1.6 ± 0.2 1.2 ± 0.1 1.5 ± 0.1 1.7 ± 0.2 1.4 ± 0.1 1.6 ± 0.2

Data extracted from "this compound derivatives: synthesis and apoptotic activity".[3] Values are presented as the mean ± standard deviation.

Table 2: Comparative Anti-inflammatory Activity of this compound and its 3-O-trans-p-coumaroyl Ester Derivative

CompoundAssayCell LineEffect
This compound ROS InhibitionTHP-1 macrophagesModerate reduction in cellular ROS levels.
3-O-trans-p-coumaroyl this compound (trans-TACE) ROS InhibitionTHP-1 macrophagesSignificantly greater reduction in cellular ROS levels compared to this compound.[4]
This compound NO InhibitionTHP-1 macrophagesModerate reduction in nitric oxide levels.
3-O-trans-p-coumaroyl this compound (trans-TACE) NO InhibitionTHP-1 macrophagesSignificantly greater reduction in nitric oxide levels compared to this compound.[4]
This compound Cytokine Production (LPS-stimulated)THP-1 macrophagesReduction in pro-inflammatory cytokines.
3-O-trans-p-coumaroyl this compound (trans-TACE) Cytokine Production (LPS-stimulated)THP-1 macrophagesSignificant decrease in pro-inflammatory cytokines including TNFα, IL-8, CCL2, CXCL5, and CXCL11.[4]
This compound NF-κB ActivationHEK-Blue reporter cellsInhibition of NF-κB activation.
3-O-trans-p-coumaroyl this compound (trans-TACE) NF-κB ActivationHEK-Blue reporter cellsMore potent inhibition of NF-κB activation in both TLR4-dependent and -independent models.[4]

Data summarized from "3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of this compound by targeting NF-κB signaling".[4]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of the NF-κB signaling pathway.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_n->cytokines transcription nucleus Nucleus TA This compound & Derivatives TA->IKK inhibits TA->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

Anticancer Signaling Pathway

The anticancer activity of this compound derivatives, particularly the induction of apoptosis, involves the modulation of key proteins in the apoptotic cascade.

Apoptosis_Pathway TA_deriv This compound Derivatives (e.g., Dichloroacetate) Bax Bax (Pro-apoptotic) TA_deriv->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) TA_deriv->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits CytC Cytochrome c Mitochondrion->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Apoptosis induction pathway by cytotoxic this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives (General Procedure for Esterification)

This protocol describes a general method for the synthesis of ester derivatives of this compound, such as the dichloroacetate derivative.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Desired Acid Chloride (e.g., Dichloroacetyl chloride)

  • Nitrogen or Argon gas

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM and a small amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the corresponding acid chloride (e.g., dichloroacetyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically a few hours, monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for a further 15 minutes to 1 hour at room temperature with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound and its derivatives

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with NaNO2.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect the levels of specific proteins in a sample, providing insights into the molecular mechanisms of action.

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • This compound and its derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat RAW 264.7 cells with this compound or its derivatives and/or LPS as described for the NO assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative study of this compound and its synthetic derivatives.

Experimental_Workflow start Start: this compound synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity anti_inflammatory In Vitro Anti-inflammatory Assays (NO, Cytokine, Western Blot) purification->anti_inflammatory data_analysis Data Analysis & Comparison (IC50 values, etc.) cytotoxicity->data_analysis pathway Mechanism of Action Studies (Signaling Pathway Analysis) anti_inflammatory->pathway pathway->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A generalized experimental workflow for the comparative study.

References

"validating the antioxidant capacity of tormentic acid against known antioxidants"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antioxidant potential of tormentic acid in comparison to established antioxidants such as Vitamin C, Trolox, and Quercetin. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of its standing in the antioxidant landscape.

This compound, a naturally occurring triterpenoid, has garnered significant scientific interest for its diverse pharmacological activities, including its potential as an antioxidant.[1][2][3][4] This has prompted a closer look at its capacity to neutralize harmful free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative analysis of the antioxidant capacity of this compound against well-established antioxidant compounds.

Comparative Analysis of Antioxidant Activity

While direct comparative studies quantifying the antioxidant capacity of this compound against standard antioxidants using identical assay conditions are limited in the currently available scientific literature, we can construct a comparative overview. The following table summarizes the known antioxidant activities of this compound and provides quantitative data for established antioxidants from various studies. It is crucial to note that the quantitative values for the reference antioxidants are sourced from different studies and are presented here for contextual comparison.

AntioxidantDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (TEAC)Ferric Reducing Antioxidant Power (FRAP)Oxygen Radical Absorbance Capacity (ORAC)
This compound Data not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
Vitamin C (Ascorbic Acid) ~4.97 - 9.53 µg/mL[5]Reported as a standard[6][7]Standard antioxidant[8]Reported as a standard[7]
Trolox (Vitamin E analog) ~3.77 µg/mL[9]Standard unit of measurement (TEAC)[10][11][12][13]Standard antioxidant[5]Standard unit of measurement[10]
Quercetin ~4.36 - 19.17 µg/mL[14][15]High activity reported[16]High activity reportedHigh activity reported[16]

Note: IC50 (half maximal inhibitory concentration) indicates the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox. FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron. ORAC (Oxygen Radical Absorbance Capacity) measures the capacity to neutralize peroxyl radicals. The presented values for Vitamin C, Trolox, and Quercetin are illustrative and can vary depending on the specific experimental conditions.

Mechanistic Insights into this compound's Antioxidant Action

Studies have shown that this compound exerts its antioxidant effects through multiple mechanisms. It has been demonstrated to reduce the generation of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[1] By bolstering the cellular antioxidant defense system, this compound helps to mitigate the damaging effects of oxidative stress.[2][17]

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for the key experiments commonly cited in the evaluation of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Vitamin C).

  • In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity.

Protocol:

  • Prepare the ABTS radical cation solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add the test compound or a standard (e.g., Trolox) to the diluted ABTS•+ solution.

  • After a set incubation period, measure the absorbance at the specified wavelength.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidant.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add the test compound or a standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time.

  • Measure the absorbance of the blue-colored solution at approximately 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • In a black 96-well plate, add the fluorescent probe (e.g., fluorescein) and the test compound or a standard (e.g., Trolox).

  • Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically at specific excitation and emission wavelengths.

  • Calculate the area under the curve (AUC) for both the blank and the samples.

  • The ORAC value is typically expressed as Trolox equivalents, determined from a standard curve of Trolox.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and the biological context of antioxidant action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis TA This compound DPPH DPPH Assay TA->DPPH ABTS ABTS Assay TA->ABTS FRAP FRAP Assay TA->FRAP ORAC ORAC Assay TA->ORAC Std Standard Antioxidants (Vitamin C, Trolox, etc.) Std->DPPH Std->ABTS Std->FRAP Std->ORAC Assay_Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) Assay_Reagents->DPPH Assay_Reagents->ABTS Assay_Reagents->FRAP Assay_Reagents->ORAC Measurement Spectrophotometric / Fluorometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement ORAC->Measurement Calculation Calculation of IC50 / TEAC / FRAP / ORAC values Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

General workflow for comparing antioxidant capacities.

Oxidative_Stress_Pathway cluster_stress Cellular Environment cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Oxidative Damage TA This compound TA->ROS Scavenges Enzymes Antioxidant Enzymes (SOD, CAT) TA->Enzymes Upregulates Known_Antioxidants Known Antioxidants (e.g., Vitamin C, Trolox) Known_Antioxidants->ROS Scavenges Enzymes->ROS Neutralizes

Simplified pathway of antioxidant intervention in oxidative stress.

References

A Comparative In Vitro Analysis of Tormentic Acid and Betulinic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Tormentic acid and betulinic acid, both naturally occurring pentacyclic triterpenoids, have garnered significant attention in the scientific community for their potential therapeutic applications. Extracted from various plant sources, these compounds have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. This guide provides a comprehensive in vitro comparison of the efficacy of this compound and betulinic acid, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways to aid researchers and drug development professionals in their investigations.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of this compound and betulinic acid has been evaluated across various in vitro models. The following tables summarize their comparative potency, primarily focusing on their cytotoxic effects against cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
Cell LineCancer TypeThis compound (µM)Betulinic Acid (µM)Reference
HeLaCervical Cancer~20-50 (24-72h)6.67[1][2]
HSGSalivary Gland Tumor25 (µg/mL)-[3]
HSC-2Oral Squamous Cell Carcinoma21 (µg/mL)-[3]
A375Melanoma-154[4]
SH-SY5YNeuroblastoma->100[4]
MCF-7Breast Adenocarcinoma-112[4]
Me665/2/21Melanoma-1.5-1.6 (µg/mL)[5]
Me665/2/60Melanoma-1.5-1.6 (µg/mL)[5]
K-562Leukemia-21.26 (µg/mL)[6]
HL-60Leukemia-8[6]
U937Human Myeloid Leukemia->100[7]

Note: IC50 values are presented as reported in the respective studies. Conversions between µM and µg/mL depend on the molecular weight of the compound.

Table 2: Comparative Effects on Cell Proliferation and Viability
Cell LineConditionThis compound (ED50 µM)Betulinic Acid (ED50 µM)Reference
GES-1IND-damaged3.025.80[8]

Experimental Protocols

This section details the methodologies for key in vitro experiments frequently employed to assess the efficacy of this compound and betulinic acid.

Cell Viability and Cytotoxicity Assays

a) MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound or betulinic acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]

    • Solubilization: Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 650 nm.[9]

b) Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation and survival.

  • Principle: Following treatment with a cytotoxic agent, the ability of surviving cells to produce colonies is determined.

  • Protocol:

    • Cell Seeding: Seed a low number of cells in a 6-well plate.

    • Compound Treatment: Treat the cells with different concentrations of the test compound for a specific period.

    • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for a period that allows for colony formation (typically 1-2 weeks).

    • Staining and Counting: Fix the colonies with a solution like 4% paraformaldehyde and stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).[12]

Apoptosis Assays

a) DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

  • Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the test compounds.

    • Fixation: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

    • Staining: Stain the cells with DAPI solution.

    • Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope.[13]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications (e.g., phosphorylation).

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol for mTOR/PI3K/AKT and NF-κB Pathway Analysis: [14][15][16][17]

    • Cell Lysis: Treat cells with the compounds of interest, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For NF-κB analysis, cytoplasmic and nuclear fractions may need to be separated.[16]

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

    • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, p-p65, p65, IκBα) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Mechanisms of Action

Both this compound and betulinic acid exert their biological effects by modulating key intracellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to induce anticancer effects by targeting the mTOR/PI3K/AKT pathway , leading to cell cycle arrest and apoptosis.[18] It also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway .[19]

Tormentic_Acid_Anticancer_Pathway Tormentic_Acid This compound ROS ROS Production Tormentic_Acid->ROS PI3K PI3K Tormentic_Acid->PI3K ROS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis mTOR->Apoptosis

Anticancer signaling pathway of this compound.

Tormentic_Acid_Anti_inflammatory_Pathway cluster_nucleus Tormentic_Acid This compound IKK IKK Tormentic_Acid->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., H2O2) Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IKK->NFκB activates IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Anti-inflammatory signaling of this compound.

Betulinic Acid Signaling Pathways

Betulinic acid is a well-documented inducer of apoptosis, primarily through the mitochondrial (intrinsic) pathway.[20] It can also suppress the PI3K/AKT/mTOR pathway and inhibit the NF-κB signaling cascade .[21][22]

Betulinic_Acid_Apoptosis_Pathway Betulinic_Acid Betulinic Acid ROS ROS Betulinic_Acid->ROS Bax Bax Betulinic_Acid->Bax Bcl2 Bcl-2 Betulinic_Acid->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Betulinic_Acid_Anti_inflammatory_Pathway Betulinic_Acid Betulinic Acid IKK IKK Betulinic_Acid->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB_translocation NF-κB p65 Nuclear Translocation IκBα->NFκB_translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFκB_translocation->Inflammatory_Genes

References

A Researcher's Guide to Assessing the Synergistic Potential of Tormentic Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the synergistic effects of tormentic acid when combined with other therapeutic compounds. While direct, validated evidence of this compound's synergistic activity in the public domain is limited—compounded by a notable "Expression of Concern" on a key study in this area[1][2]—this document furnishes researchers with the necessary protocols and conceptual models to systematically investigate its potential. By leveraging established methodologies for synergy assessment, this guide empowers the scientific community to generate robust and reliable data on novel this compound-based combination therapies.

Quantitative Data Summary for Synergy Analysis

To systematically evaluate the interaction between this compound and a partner compound, a checkerboard assay is typically employed to determine the dose-response relationship of each agent alone and in combination. The resulting data on cell viability or other relevant endpoints are then used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Below is a template for structuring the quantitative data obtained from such experiments.

Table 1: Synergistic Effects of this compound with a Combination Agent (Template)

Cell LineCompoundIC50 (µM) - Single AgentCombination Concentrations (this compound: Agent X)Fraction Affected (Fa)Combination Index (CI)Synergy Assessment
e.g., MCF-7This compounde.g., 50e.g., 25 µM : 10 µMe.g., 0.6e.g., 0.8Synergistic
Agent Xe.g., 20e.g., 12.5 µM : 5 µMe.g., 0.4e.g., 0.9Slight Synergy
e.g., HeLaThis compounde.g., 40e.g., 20 µM : 15 µMe.g., 0.7e.g., 0.7Synergistic
Agent Xe.g., 30e.g., 10 µM : 7.5 µMe.g., 0.5e.g., 0.8Synergistic

Experimental Protocols

Cell Viability Assay for Synergy Screening (Checkerboard Assay)

This protocol outlines a standard method for assessing the effects of drug combinations on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • This compound and the combination agent(s)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the cancer cell lines into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Drug Dilution Matrix: Prepare a dose-response matrix of this compound and the combination agent. This is typically done by creating serial dilutions of each drug. For a 7x7 matrix, for example, prepare seven concentrations of each drug.

  • Drug Addition: Add the diluted drugs to the cell plates in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single-agent treatments at each concentration and vehicle control wells.

  • Incubation: Incubate the plates for a period that allows for the assessment of cell viability, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Following incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Data Analysis: Calculation of the Combination Index (CI)

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. The Combination Index (CI) is calculated to determine the nature of the interaction.

Procedure:

  • Data Processing: Normalize the raw data from the plate reader to the vehicle-treated control wells to obtain the fraction of viable cells for each drug combination. The fraction of cells affected (Fa) is calculated as 1 - (fraction of viable cells).

  • Dose-Response Curves: Generate dose-response curves for each drug administered alone to determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • CI Calculation: Use a software package like CompuSyn or a custom script to calculate the CI values for each combination. The formula is based on the concentrations of each drug in a synergistic combination that produces a certain effect (e.g., 50% inhibition), relative to the concentrations of the single agents that would produce the same effect. The general equation is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a given effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce the same effect.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Synergy Assessment

The following diagram outlines the key steps in the experimental workflow for assessing the synergistic effects of this compound with another compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Line Selection & Culture B Drug Stock Preparation (this compound & Agent X) A->B C Cell Seeding in 96-well Plates B->C D Checkerboard Assay Setup (Single & Combination Doses) C->D E Incubation (48-72h) D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Data Acquisition (Plate Reader) F->G H IC50 Determination (Single Agents) G->H I Combination Index (CI) Calculation (Chou-Talalay Method) G->I J Synergy, Additivity, or Antagonism Determination I->J

Caption: Experimental workflow for assessing drug synergy.

Hypothesized Signaling Pathway for this compound Action

This compound has been reported to induce anticancer effects by targeting the mTOR/PI3K/AKT signaling pathway.[3][4][5] The diagram below illustrates this pathway, providing a potential mechanistic basis for its synergistic interactions with other agents that may impinge on the same or parallel pathways.

G TA This compound PI3K PI3K TA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Logical Framework for Interpreting Combination Effects

The interaction between two compounds can be synergistic, additive, or antagonistic. This diagram illustrates the logical relationship between these outcomes based on the Combination Index (CI).

G CI Combination Index (CI) Value Synergy Synergy CI->Synergy CI < 1 Additive Additive Effect CI->Additive CI = 1 Antagonism Antagonism CI->Antagonism CI > 1

Caption: Interpretation of Combination Index (CI) values.

References

A Comparative Guide to the Efficacy of Tormentic Acid on Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tormentic acid's effects on specific protein targets implicated in critical cellular signaling pathways. Its performance is evaluated alongside other well-researched pentacyclic triterpenoids, oleanolic acid and ursolic acid, offering a framework for assessing its potential in drug discovery and development. This document summarizes available experimental data, details methodologies for key validation experiments, and visualizes the complex signaling networks involved.

Comparative Analysis of Bioactivity

This compound, a naturally occurring pentacyclic triterpenoid, has demonstrated significant biological activity, particularly in the modulation of inflammatory and cell survival pathways. Its efficacy is often compared to structurally similar compounds like oleanolic acid and ursolic acid. The following tables summarize the available quantitative data on the effects of these compounds on cell viability and key signaling pathways.

Table 1: Comparative Cytotoxicity and Proliferative Effects

CompoundCell LineAssayIC50 / ED50 (µM)Reference
This compound HeLa (Cervical Cancer)Cytotoxicity33.25[1]
HSG (Salivary Gland Tumor)Cytotoxicity25 µg/mL[1]
HSC-2 (Oral Squamous Carcinoma)Cytotoxicity21 µg/mL[1]
HGF (Gingival Fibroblasts)Cytotoxicity24 µg/mL[1]
IND-damaged GES-1Cell ProliferationED50: 3.02[2]
Oleanolic Acid IND-damaged GES-1Cell ProliferationED50: 7.16[2]
Ursolic Acid IND-damaged GES-1Cell ProliferationED50: 6.46[2]
T24 (Bladder Cancer)Cell ViabilityIC50: 34.11[3]
5637 (Bladder Cancer)Cell ViabilityIC50: 30.89[3]
MCF-7 (Breast Cancer)Cell ViabilityIC50: 20.97 (72h)[4]

Table 2: Comparative Effects on Key Signaling Pathway Components

CompoundTarget PathwayKey Protein ModulatedEffectCell Line/ModelReference
This compound NF-κB p-p65, IκBα degradationInhibitionRat Vascular Smooth Muscle Cells[5][6]
iNOS, COX-2InhibitionRAW 264.7 Macrophages[7]
PI3K/Akt p-PI3K, p-AktInhibitionCisplatin-resistant HeLa cells[8]
CXCR4 CXCR4, p-PLC, p-PKCInhibitionIND-damaged GES-1 cells[2]
Oleanolic Acid NF-κB NF-κB activity, MafK expressionInhibitionRAW 264.7 Macrophages[9][10]
Ursolic Acid PI3K/Akt p-AktInhibitionBreast Cancer Cells, Huh-7 Cells[11][12]
NF-κB NF-κBDownregulationBreast Cancer Cells[13][14]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in crucial signaling cascades. The diagrams below, generated using the DOT language, illustrate the key pathways and the points of intervention by this compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates Tormentic_Acid This compound IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Tormentic_Acid->IKK Inhibits Tormentic_Acid->IkB_NFkB Prevents degradation IkB_NFkB->NFkB_active IκBα degradation

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Tormentic_Acid This compound Tormentic_Acid->PI3K Inhibits Tormentic_Acid->pAkt Inhibits phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein G-protein CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PKC PKC PLC->PKC Activates RhoA RhoA PKC->RhoA Activates MLC MLC RhoA->MLC Phosphorylates Cell_Migration Cell Migration MLC->Cell_Migration Tormentic_Acid This compound Tormentic_Acid->CXCR4 Inhibits

Caption: this compound inhibits the CXCR4 signaling pathway.

Experimental Protocols

The validation of this compound's effect on its protein targets relies on a series of well-established molecular and cellular biology techniques. Below are detailed protocols for the key experiments cited in this guide.

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of target proteins such as p65 (NF-κB), Akt, and components of the CXCR4 pathway upon treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (specific for total and phosphorylated forms of the target protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis a Cell Culture & Treatment b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Protein Transfer (to PVDF membrane) d->e f Blocking e->f g Primary Antibody Incubation f->g h Secondary Antibody Incubation g->h i Chemiluminescent Detection h->i j Image Acquisition & Analysis i->j

Caption: Workflow for Western Blot analysis.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the kinase activity of targets like IKKβ (for NF-κB pathway) or Akt.

Materials:

  • Recombinant active kinase (e.g., IKKβ, Akt).

  • Kinase-specific substrate.

  • ATP.

  • Kinase reaction buffer.

  • This compound and control inhibitors.

  • Assay plate (e.g., 96-well).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and a known inhibitor (positive control) in the kinase reaction buffer.

  • Kinase Reaction: In an assay plate, add the recombinant kinase, its specific substrate, and the test compounds.

  • Initiation: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Kinase_Assay_Workflow a Prepare Reagents (Kinase, Substrate, ATP, This compound) b Add Kinase, Substrate & This compound to Plate a->b c Initiate Reaction with ATP b->c d Incubate at RT c->d e Stop Reaction & Add Detection Reagent d->e f Measure Signal (e.g., Luminescence) e->f g Calculate % Inhibition & IC50 f->g

Caption: Workflow for an in vitro kinase assay.

CXCR4 Competitive Binding Assay

This protocol is designed to evaluate the ability of this compound to compete with the natural ligand, CXCL12, for binding to the CXCR4 receptor.

Materials:

  • Cells expressing CXCR4 (e.g., Jurkat cells).

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).

  • This compound and a known CXCR4 antagonist (positive control).

  • Binding buffer.

  • 96-well plates.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest and resuspend CXCR4-expressing cells in binding buffer.

  • Compound Incubation: In a 96-well plate, incubate the cells with various concentrations of this compound or a known antagonist for 15 minutes at room temperature.

  • Ligand Binding: Add a fixed concentration of fluorescently labeled CXCL12 to each well and incubate for an additional 30 minutes at room temperature in the dark.

  • Washing: Wash the cells to remove unbound ligand.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of inhibition of CXCL12 binding for each concentration of this compound and calculate the IC50 value.

Binding_Assay_Workflow a Prepare CXCR4-expressing cells b Incubate cells with This compound a->b c Add fluorescently labeled CXCL12 b->c d Incubate for binding c->d e Wash to remove unbound ligand d->e f Analyze fluorescence by Flow Cytometry e->f g Calculate % Inhibition & IC50 f->g

Caption: Workflow for a CXCR4 competitive binding assay.

Discussion and Future Directions

The compiled data indicates that this compound is a potent modulator of key signaling pathways involved in inflammation and cell proliferation, including the NF-κB, PI3K/Akt, and CXCR4 pathways. Its efficacy in cellular models, as demonstrated by its low micromolar ED50 and IC50 values, is comparable to, and in some cases superior to, other well-studied triterpenoids like oleanolic and ursolic acid.

However, a significant gap in the current body of research is the lack of direct enzymatic and binding assays to quantify the inhibitory potency (IC50) and binding affinity (Kd) of this compound on its specific protein targets. While the cellular data is compelling, such in vitro assays are crucial for a definitive validation of its mechanism of action and for establishing a clear structure-activity relationship.

Future research should prioritize conducting head-to-head comparative studies of this compound and its analogs against oleanolic and ursolic acids using in vitro kinase assays for IKKβ and Akt, and competitive binding assays for the CXCR4 receptor. This will provide the precise quantitative data needed for a more comprehensive evaluation of this compound's therapeutic potential and will guide further drug development efforts.

References

A Comparative Analysis of Tormentic Acid and its Ester, trans-TACE

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, pentacyclic triterpenes have garnered significant attention for their diverse pharmacological activities. Among these, tormentic acid (TA), a molecule belonging to the ursane (B1242777) subclass, has been recognized for its anti-inflammatory, antioxidant, and metabolism-regulating properties.[1][2] Recent research has explored the pharmacological effects of its synthetic ester derivative, 3-O-trans-p-coumaroyl ester (trans-TACE), revealing an enhancement of its biological activities through esterification.[1][3][4] This guide provides a comprehensive, data-driven comparison of this compound and trans-TACE for researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies, highlighting the differences in biological activity between this compound and trans-TACE.

Compound Cell Line Assay Result Reference
This compound (TA)Caco-2Cellular Uptake (4h)Baseline[1]
trans-TACECaco-2Cellular Uptake (4h)~3-fold higher uptake than TA[1]

Table 1: Cellular Uptake Efficiency. This table illustrates the comparative uptake of this compound and trans-TACE in a Caco-2 cell model, which mimics the human intestinal epithelium. The data indicates that the esterification in trans-TACE significantly enhances its cellular permeability.[1]

Compound Cell Line Stimulus Assay Result Reference
This compound (TA)Caco-2 & THP-1AAPHROS ProductionLess effective inhibition[1][3][4]
trans-TACECaco-2 & THP-1AAPHROS ProductionSignificant reduction in ROS compared to TA[1][3][4]
This compound (TA)RAW264.7LPSNO ProductionLess effective inhibition[1][3][4]
trans-TACERAW264.7LPSNO ProductionSignificant reduction in NO compared to TA[1][3][4]

Table 2: Antioxidant and Anti-nitrosative Activity. This table summarizes the comparative efficacy of this compound and trans-TACE in mitigating oxidative and nitrosative stress. Trans-TACE demonstrates superior activity in reducing both reactive oxygen species (ROS) and nitric oxide (NO) levels in stimulated cell lines.[1][3][4]

Compound Cell Line Stimulus Target Result Reference
This compound (TA)THP-1 MacrophagesLPSPro-inflammatory CytokinesLess effective in reducing cytokine levels[1][3][4]
trans-TACETHP-1 MacrophagesLPSPro-inflammatory Cytokines (TNFα, IL-8, CCL2, CXCL5, CXCL11)Significant decrease in pro-inflammatory cytokine levels compared to TA[1][3][4]
This compound (TA)HEK-Blue hTLR4/Null2TNFα/LPSNF-κB ActivationSlight tendency to reduce active NF-κB levels[1]
trans-TACEHEK-Blue hTLR4/Null2TNFα/LPSNF-κB ActivationSignificant inhibition of both TLR4-dependent and -independent NF-κB activation[1]

Table 3: Anti-inflammatory Activity. This table highlights the differential anti-inflammatory effects of this compound and trans-TACE. Trans-TACE shows a more potent inhibition of pro-inflammatory cytokine production and NF-κB activation in relevant cell models.[1][3][4]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative study of this compound and trans-TACE.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates Gene Pro-inflammatory Gene Expression Cytokines TNFα, IL-6, etc. Gene->Cytokines TA_TACE This compound & trans-TACE TA_TACE->NFkB_active Inhibition

Caption: NF-κB signaling pathway and proposed inhibition by this compound and trans-TACE.

G start Start cells Cell Culture (e.g., THP-1, RAW264.7) start->cells treatment Pre-treatment with This compound or trans-TACE cells->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation measurement Measurement of Inflammatory Markers (NO, Cytokines) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cellular Uptake Assay in Caco-2 Cells

This protocol is adapted from the methodology described in the comparative study by Heckmann et al. (2025).[1][3][4]

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to allow for differentiation into a polarized monolayer mimicking the intestinal epithelium.

  • Treatment: Differentiated Caco-2 cells are treated with either this compound or trans-TACE at a specified concentration (e.g., 5 µM) for 4 hours.

  • Extraction: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed to release the intracellular contents.

  • Quantification (LC-MS): The concentration of this compound and trans-TACE in the cell lysates is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[5][6][7][8][9] The results are normalized to the total protein content of the cell lysate.

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Inhibition Assays

These protocols are based on the methods used to assess the antioxidant and anti-nitrosative properties of the compounds.[1][3][4]

  • ROS Production Assay:

    • Cell Culture: Caco-2 or THP-1 cells are seeded in a 96-well plate.

    • Treatment: Cells are pre-treated with various concentrations of this compound or trans-TACE for a specified duration.

    • Induction of Oxidative Stress: Oxidative stress is induced by adding a ROS-generating agent such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH).

    • Detection: Intracellular ROS levels are measured using a fluorescent probe (e.g., DCFH-DA). The fluorescence intensity is measured using a microplate reader.[10][11][12][13][14][15]

  • NO Production Assay:

    • Cell Culture: RAW264.7 macrophages are seeded in a 96-well plate.

    • Treatment and Stimulation: Cells are pre-treated with this compound or trans-TACE, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

    • Detection: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm using a microplate reader.[10][16][17]

Pro-inflammatory Cytokine Production in THP-1 Macrophages

This protocol details the measurement of cytokine release from stimulated macrophages.[1][3][4]

  • Cell Differentiation and Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[18][19][20][21][22]

  • Treatment and Stimulation: Differentiated THP-1 macrophages are pre-treated with this compound or trans-TACE, followed by stimulation with LPS to induce the production of pro-inflammatory cytokines.

  • Cytokine Quantification: The concentrations of various pro-inflammatory cytokines (e.g., TNFα, IL-8, CCL2, CXCL5, CXCL11) in the cell culture supernatant are determined using a cytokine array or a multiplex immunoassay (e.g., Luminex).[18]

NF-κB Activation Assay in HEK-Blue™ Reporter Cells

This assay is used to determine the effect of the compounds on the NF-κB signaling pathway.[1][3][4]

  • Cell Culture: HEK-Blue™ hTLR4 or HEK-Blue™ Null2 cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.[23][24][25][26][27]

  • Treatment and Stimulation: The cells are treated with this compound or trans-TACE, followed by stimulation with an NF-κB activator such as TNFα (for both cell lines) or LPS (for HEK-Blue™ hTLR4 cells).[28][29]

  • SEAP Activity Measurement: The activation of NF-κB leads to the secretion of SEAP into the culture medium. The SEAP activity is quantified by adding a specific substrate (e.g., QUANTI-Blue™) and measuring the absorbance at 620-655 nm. A decrease in absorbance indicates inhibition of the NF-κB pathway.

References

Tormentic Acid: A Comparative Analysis of its Inhibitory Action on Pro-Inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of tormentic acid on pro-inflammatory cytokines against two well-established anti-inflammatory drugs: dexamethasone (B1670325) and celecoxib (B62257). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the signaling pathways involved.

Executive Summary

This compound, a naturally occurring pentacyclic triterpenoid, has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. Its mechanism of action primarily involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In comparison, dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor and modulating the expression of inflammatory genes. Celecoxib, a non-steroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby blocking the production of prostaglandins. While direct head-to-head comparative studies with quantitative IC50 values are limited, the available data from various in-vitro studies provide valuable insights into the potential of this compound as an anti-inflammatory agent.

Quantitative Data Comparison

Disclaimer: The following tables summarize data from separate in-vitro studies. Due to variations in experimental conditions (e.g., cell lines, stimulus concentrations, incubation times), a direct comparison of the half-maximal inhibitory concentrations (IC50) may not be entirely representative of the relative potencies of the compounds.

Table 1: Inhibition of Pro-Inflammatory Cytokines by this compound

CytokineCell LineStimulusThis compound Concentration% InhibitionSource
TNF-αRAW 264.7 macrophagesLPS2.5 µg/mL53.2%[1]
IL-6Human Gingival FibroblastsLPSDose-dependentSignificant Inhibition[2]
IL-1βBV-2 microgliaLPSNot specifiedSignificant Inhibition[3]
IL-8Human Gingival FibroblastsLPSDose-dependentSignificant Inhibition[2]

Table 2: Inhibition of Pro-Inflammatory Cytokines by Dexamethasone

CytokineCell LineStimulusDexamethasone IC50Source
TNF-αRAW 264.7 macrophagesLPS~1µM[4]
IL-6Human PBMCCon-A< 10⁻⁸ M[5]
IL-1βMonocyte-macrophage culturePMMA particlesLess effective than diclofenac (B195802) and N-acetylcysteine[6]

Table 3: Inhibition of Pro-Inflammatory Cytokines by Celecoxib

CytokineCell LineStimulusCelecoxib Concentration% InhibitionSource
TNF-αRAW 264.7 macrophagesLPS20 µM (with 50 µM DHA)Significant Inhibition[7]
IL-6RAW 264.7 macrophagesLPS20 µM (with 50 µM DHA)Significant Inhibition[7]
IL-1βH9C2 cellsT. cruzi0.625 and 1.25 mMSignificant Inhibition[8]

Experimental Protocols

In-Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages

This protocol describes a common method to assess the anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound, dexamethasone, and celecoxib in a suitable solvent (e.g., DMSO).

  • Dilute the compounds to the desired final concentrations in the cell culture medium.

  • Pre-treat the cells with the compounds for 1-2 hours before LPS stimulation. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration).

3. Induction of Inflammation:

  • Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well, except for the negative control wells (cells with medium only).

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

4. Cytokine Measurement:

  • After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

  • If a dose-response is observed, calculate the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.

Signaling Pathway and Experimental Workflow Diagrams

G This compound's Inhibition of Pro-inflammatory Cytokine Production cluster_0 Inflammatory Stimulus cluster_1 Signaling Pathways cluster_2 This compound Intervention cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK nucleus Nucleus MAPK->nucleus NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB NFkB->nucleus Translocation TA This compound TA->MAPK Inhibits TA->IKK Inhibits gene_transcription Gene Transcription nucleus->gene_transcription Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-8) gene_transcription->cytokines

Caption: this compound inhibits pro-inflammatory cytokine production by targeting the MAPK and NF-κB signaling pathways.

G Comparative Anti-inflammatory Mechanisms cluster_0 Compounds cluster_1 Cellular Targets cluster_2 Downstream Effects TA This compound MAPK_NFkB MAPK & NF-κB Pathways TA->MAPK_NFkB Inhibits Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR Activates Cel Celecoxib COX2 COX-2 Enzyme Cel->COX2 Inhibits Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokine Gene Expression MAPK_NFkB->Cytokine_Inhibition GR->Cytokine_Inhibition Represses PG_Inhibition Inhibition of Prostaglandin Synthesis COX2->PG_Inhibition

Caption: Comparison of the primary molecular targets of this compound, Dexamethasone, and Celecoxib.

G Experimental Workflow for In-Vitro Anti-inflammatory Assay start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pre_treat Pre-treat with Test Compounds seed_cells->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim incubate Incubate for 18-24h lps_stim->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cytokine_assay Measure Cytokines (ELISA) collect_supernatant->cytokine_assay analyze Analyze Data (% Inhibition, IC50) cytokine_assay->analyze end End analyze->end

Caption: A typical workflow for evaluating the anti-inflammatory activity of test compounds in vitro.

References

"evaluating the proliferative activity of tormentic acid versus other pentacyclic triterpenoids"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the proliferative and anti-proliferative activities of tormentic acid against other prominent pentacyclic triterpenoids, including ursolic acid, oleanolic acid, betulinic acid, asiatic acid, and madecassic acid. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these natural compounds.

Comparative Analysis of Proliferative and Anti-Proliferative Activity

This compound, a naturally occurring pentacyclic triterpenoid, has demonstrated significant biological activity, particularly in modulating cell proliferation. Its efficacy, however, is best understood in comparison to other structurally similar compounds. This guide summarizes key quantitative data from various studies to facilitate an objective evaluation.

A key study directly compared the proliferative effects of this compound and other pentacyclic triterpenoids on indomethacin (B1671933) (IND)-damaged human gastric epithelial (GES-1) cells. In this model, this compound exhibited a superior pro-proliferative (restorative) effect compared to oleanolic acid, ursolic acid, betulinic acid, and maslinic acid, among others.[1][2] this compound showed the highest therapeutic index (TI), indicating a better safety and efficacy profile in this specific context.[1][2]

Conversely, in various cancer cell lines, this compound and its counterparts generally exhibit anti-proliferative activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, in this case, cell proliferation. The table below compiles IC50 values from multiple studies, demonstrating the varying degrees of cytotoxicity of these compounds across different cancer types.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound PANC-1Pancreatic Ductal Adenocarcinoma10[3]
MIA PaCa-2Pancreatic Ductal Adenocarcinoma10[3]
HeLaCervical Adenocarcinoma33.25[4]
LeukemiaLeukemia80.25[4]
Ursolic Acid HCT15Colon Carcinoma30
Transformed WB-F344Rat Hepatic Oval Cells8[5]
Oleanolic Acid HCT15Colon Carcinoma60
Transformed WB-F344Rat Hepatic Oval Cells4[5]
Betulinic Acid PANC-1Pancreatic Ductal Adenocarcinoma~20 (estimated from graph)[6]
Asiatic Acid RPMI 8226Multiple Myeloma42.25 (24h)[7]
QGY-7703Hepatocellular Carcinoma6.724[8]
Bel-7402Hepatocellular Carcinoma6.807[8]
Madecassic Acid HepG2Hepatocellular Carcinoma>50 (as a single agent)[9]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess cell proliferation.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound, other pentacyclic triterpenoids) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is another colorimetric method that is more sensitive and convenient than the MTT assay.

  • Principle: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate 100 µL of cell suspension (typically 1000-10,000 cells/well) into a 96-well plate.

    • Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO2).

    • Treatment: Add 10 µL of the test compound at various concentrations to the plate.

    • Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, 72 hours).

    • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

    • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Clonogenic Assay

This in vitro cell survival assay measures the ability of a single cell to grow into a colony. It is a definitive test for cytotoxicity.

  • Principle: The assay assesses the ability of cells to maintain their reproductive integrity after treatment with a cytotoxic agent. Only cells that can proliferate indefinitely to form a colony of at least 50 cells are considered survivors.

  • Protocol:

    • Cell Seeding: A known number of cells are seeded into a 6-well plate. The number of cells seeded will depend on the expected toxicity of the treatment.

    • Treatment: Cells are treated with the test compound for a specified period.

    • Incubation: The cells are then incubated for 1-3 weeks to allow for colony formation.

    • Fixation and Staining: The colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.

    • Colony Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is then calculated as the ratio of the number of colonies formed to the number of cells seeded, normalized to the plating efficiency of untreated control cells.

Signaling Pathways and Mechanisms of Action

The proliferative and anti-proliferative effects of this compound and other pentacyclic triterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is critical for drug development and targeted therapy.

This compound has been shown to exert its anti-cancer effects by targeting the mTOR/PI3K/AKT signaling pathway , a crucial regulator of cell growth, proliferation, and survival.[4] It also inhibits the NF-κB pathway , which is involved in inflammation and cell survival.[4]

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for assessing proliferative activity and the key signaling pathways modulated by these compounds.

G cluster_workflow General Experimental Workflow for Proliferative Activity Assessment cluster_assays Proliferation/Viability Assays start Start: Cell Culture treatment Treatment with Pentacyclic Triterpenoids start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt cck8 CCK-8 Assay incubation->cck8 clonogenic Clonogenic Assay incubation->clonogenic analysis Data Analysis (e.g., IC50 calculation) mtt->analysis cck8->analysis clonogenic->analysis end End: Evaluation of Proliferative Activity analysis->end

Caption: A generalized workflow for evaluating the proliferative activity of compounds.

G cluster_pathway Key Signaling Pathways Modulated by Pentacyclic Triterpenoids GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation TormenticAcid This compound & Other Triterpenoids TormenticAcid->PI3K TormenticAcid->AKT TormenticAcid->NFkB Inflammation Inflammation, Cell Survival NFkB->Inflammation

Caption: Simplified PI3K/Akt/mTOR and NF-κB signaling pathways.

Conclusion

This compound demonstrates potent and varied effects on cell proliferation, exhibiting both pro-proliferative and anti-proliferative properties depending on the cellular context. In comparison with other pentacyclic triterpenoids, its efficacy is highly competitive, and in some cases, superior. The data presented in this guide underscore the importance of comparative analysis in the evaluation of these promising natural compounds for therapeutic applications. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound and its analogs.

References

Safety Operating Guide

Proper Disposal of Tormentic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of Tormentic Acid, a pentacyclic triterpenoid (B12794562) used in various research applications. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard and Disposal Data Summary
PropertyInformationCitation
Chemical Name (2α,3β,19α)-2,3,19-trihydroxy-urs-12-en-28-oic acid
Molecular Formula C₃₀H₄₈O₅
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route Licensed Hazardous Waste Contractor[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat[1]

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular solid waste. All waste streams containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations through your institution's Environmental Health and Safety (EHS) office.

Solid this compound Waste

Solid this compound waste includes expired or unused pure compounds, as well as grossly contaminated items such as weighing paper or spatulas.

Procedure:

  • Segregation: Collect all solid this compound waste separately from other chemical waste streams to avoid incompatible mixtures.

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful," "Irritant")

    • The date the first piece of waste was added to the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from drains and incompatible chemicals.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

This compound Solutions and Contaminated Labware

This category includes solutions of this compound in solvents (e.g., DMSO), as well as contaminated disposable labware like pipette tips, and aqueous solutions from experimental procedures.

Procedure:

  • Segregation: Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your EHS office. Organic acid waste should be kept separate from inorganic acids and bases.

  • Containerization: Collect liquid waste in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) carboy). Ensure the container is compatible with the solvent used. Do not fill the container beyond 90% capacity to allow for expansion. Contaminated sharps and labware should be collected in a designated, puncture-resistant solid waste container.

  • Labeling: Label the waste container with a hazardous waste tag detailing all constituents, including the solvent and an estimated concentration of this compound.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.

  • Pickup: Schedule a waste collection with your institution's EHS office.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being disposed of as regular trash.

Experimental Protocol for Container Decontamination
  • Initial Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., DMSO, methanol, or ethanol). The volume of solvent for each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate: The rinsate from these three rinses is considered hazardous waste. It must be collected and disposed of following the procedure for this compound solutions.

  • Final Wash: After the solvent rinses, wash the container with soap and water.

  • Disposal: Deface or remove the original label from the clean, dry container before disposing of it in the regular laboratory glass or solid waste, as appropriate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 Solid Waste Procedure cluster_2 Liquid Waste Procedure cluster_3 Empty Container Decontamination start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container sw_container Place in compatible, sealed container solid_waste->sw_container lw_container Collect in compatible, vented carboy (<90% full) liquid_waste->lw_container triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse sw_label Affix Hazardous Waste Label (Name, Hazards, Date) sw_container->sw_label sw_store Store in Satellite Accumulation Area sw_label->sw_store sw_pickup Arrange EHS Pickup sw_store->sw_pickup lw_label Affix Hazardous Waste Label (All constituents, conc.) lw_container->lw_label lw_store Store in Secondary Containment in Satellite Area lw_label->lw_store lw_pickup Arrange EHS Pickup lw_store->lw_pickup collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate wash Wash with soap and water triple_rinse->wash collect_rinsate->liquid_waste Transfer to liquid waste deface_label Deface original label wash->deface_label final_disposal Dispose in regular laboratory trash deface_label->final_disposal

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Tormentic Acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as an acute oral toxicant, a skin irritant, an eye irritant, and may cause respiratory irritation.[1] Therefore, rigorous adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles entering the eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, which can cause irritation.[1][2]
Body Protection Impervious clothing, such as a lab coatProvides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood)Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]

Note: As of the latest safety data, there are no established occupational exposure limit values for this compound.[1]

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for the safe preparation of a this compound solution, a common procedure in a laboratory setting.

Objective: To safely dissolve a known quantity of this compound in a solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)[3][4]

  • Appropriate glassware (e.g., vial, beaker)

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Preparation: Don all required personal protective equipment as specified in the table above. Ensure that all work is conducted within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder in a suitable container. Avoid generating dust.

  • Dissolution: Add the appropriate volume of DMSO to the container with the this compound.[3][4] Sonication may be recommended to aid dissolution.[3]

  • Mixing: If necessary, use a magnetic stirrer to ensure the solution is homogeneous.

  • Labeling: Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the solution under the recommended conditions. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised; protect from light.[1]

  • Decontamination: Clean all equipment and the work area thoroughly after use.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is crucial to prevent contamination and ensure safety.

Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Weigh Solid b->c d Prepare Solution c->d e Label & Store d->e f Decontaminate Workspace e->f g Segregate Waste f->g h Dispose as Hazardous Waste g->h i Doff PPE h->i

Safe Handling Workflow for this compound
Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb the solution with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect: Collect the spilled material and absorbent into a designated, labeled container for hazardous waste.

  • Decontaminate: Decontaminate the spill area and any affected equipment.

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Store this compound waste separately from incompatible materials, such as strong bases, oxidizing agents, and reducing agents.

  • Containment: Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all institutional and regulatory guidelines.[5] Do not dispose of this compound down the drain or in regular trash.[5]

References

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。